4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol
Description
BenchChem offers high-quality 4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
4-amino-6-chloro-5-nitro-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN4O3/c5-2-1(9(11)12)3(6)8-4(10)7-2/h(H3,6,7,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCCEKCAFDYALP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)N=C1N)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN4O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.54 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Kinetics and Synthetic Utility of 4-Amino-6-chloro-5-nitropyrimidin-2-ol
Executive Summary
In the landscape of modern medicinal chemistry and drug development, polyfunctionalized pyrimidines serve as indispensable scaffolds for the synthesis of kinase inhibitors, purine analogs, and novel chemotherapeutics. 4-Amino-6-chloro-5-nitropyrimidin-2-ol (CAS: 952569-11-8) represents a highly specialized, reactive intermediate[1]. By strategically positioning an electron-donating amino group, an electron-withdrawing nitro group, and a labile chloride leaving group on a single heterocyclic core, this molecule offers a highly programmable reactivity profile. This technical guide explores the structural nuances, mechanistic causality, and validated experimental workflows for utilizing this compound in advanced organic synthesis.
Physicochemical Properties & Structural Analysis
Understanding the baseline properties of 4-amino-6-chloro-5-nitropyrimidin-2-ol is critical for predicting its behavior in solution and its compatibility with various reagents[2].
Quantitative Data Summary
The following table consolidates the core physicochemical metrics of the compound[1]:
| Property | Value |
| IUPAC Name | 4-amino-6-chloro-5-nitropyrimidin-2-ol |
| CAS Registry Number | 952569-11-8 |
| Molecular Formula | C4H3ClN4O3 |
| Molecular Weight | 190.55 g/mol |
| Monoisotopic Mass | 189.99 Da |
| SMILES String | NC1=NC(O)=NC(Cl)=C1=O |
| Key Functional Groups | Primary amine (-NH2), Nitro (-NO2), Chloride (-Cl), Hydroxyl (-OH) |
Tautomerism and Electronic Architecture
A defining characteristic of 2-hydroxypyrimidines is their rapid tautomerization to the pyrimidin-2(1H)-one form. In solution, the equilibrium heavily favors the oxo-tautomer due to the thermodynamic stability of the amide-like resonance. However, the reactivity of the molecule is dominated by the push-pull electronic system established by the C4-amino and C5-nitro groups. The C4-amino group donates electron density into the ring via resonance (+M effect), while the C5-nitro group aggressively withdraws electron density (-I, -M effects). This dynamic severely depletes electron density at the C6 position, hyper-activating the C6-Cl bond toward nucleophilic attack[3].
Mechanistic Causality: Nucleophilic Aromatic Substitution (SNAr)
The primary synthetic utility of 4-amino-6-chloro-5-nitropyrimidin-2-ol lies in its capacity to undergo regioselective Nucleophilic Aromatic Substitution (SNAr) at the C6 position[4].
Why does substitution occur exclusively at C6? The causality is rooted in the stabilization of the transition state. When a nucleophile attacks C6, the resulting negative charge in the Meisenheimer complex is delocalized directly onto the highly electronegative oxygen atoms of the adjacent C5-nitro group. Attack at C2 is disfavored because the C2-hydroxyl/oxo group is a poor leaving group compared to chloride, and the intermediate lacks direct resonance stabilization from the nitro group.
Fig 1: Electronic push-pull mechanism stabilizing the Meisenheimer complex during SNAr.
Experimental Protocols: A Self-Validating Workflow
To leverage this compound for the synthesis of purine or pteridine precursors, a two-step workflow is typically employed: SNAr amination followed by nitro reduction. The following protocols are designed with built-in self-validation mechanisms to ensure trustworthiness and reproducibility.
Protocol A: Regioselective SNAr at C6
Objective: Displace the C6-chloride with a primary amine to generate a 4,6-diamino-5-nitropyrimidin-2-ol derivative.
-
Solvation: Suspend 4-amino-6-chloro-5-nitropyrimidin-2-ol (1.0 eq, 10 mmol) in anhydrous Tetrahydrofuran (THF, 50 mL) under an inert argon atmosphere.
-
Causality: THF acts as a polar aprotic solvent that stabilizes the polar Meisenheimer transition state without competing as a nucleophile.
-
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol).
-
Causality: DIPEA serves as a non-nucleophilic proton sponge to sequester the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.
-
-
Thermal Control & Nucleophile Addition: Cool the reaction flask to 0 °C using an ice bath. Dropwise add the desired primary amine (1.1 eq, 11 mmol).
-
Causality: The extreme electrophilicity of the C6 position makes the reaction highly exothermic. Strict thermal control at 0 °C prevents unwanted side reactions, such as dimerization or degradation of the pyrimidine core.
-
-
Reaction Evolution: Remove the ice bath and allow the mixture to stir at 25 °C for 2 hours.
-
Self-Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeOH, and analyze via LC-MS.
-
Validation Criteria: The reaction is complete when the starting material peak (expected m/z ~191.0[M+H]+) is entirely consumed, replaced by the mass of the aminated product.
-
-
Workup: Quench with saturated aqueous NH4Cl (50 mL). Extract with Ethyl Acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Protocol B: Catalytic Reduction of the C5-Nitro Group
Objective: Reduce the C5-nitro group to an amine, yielding a 4,5,6-triaminopyrimidin-2-ol scaffold primed for cyclization into a purine.
-
Preparation: Dissolve the crude product from Protocol A in Methanol (40 mL).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).
-
Causality: Pd/C provides the active surface for hydrogen adsorption and subsequent transfer to the nitro group.
-
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon (1 atm). Stir at room temperature for 4 hours.
-
Causality: Mild pressure (1 atm) is deliberately chosen to prevent the over-reduction or hydrogenolysis of the pyrimidine ring itself.
-
-
Self-Validation Checkpoint (TLC/Colorimetry):
-
Validation Criteria: Nitro-pyrimidines are typically distinctly yellow. The successful reduction to the triamine is visually validated by the solution turning colorless or pale brown, alongside a distinct shift in Rf value on silica TLC (using 10% MeOH in DCM).
-
-
Filtration: Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. Concentrate the filtrate to yield the target triamine.
Fig 2: Step-by-step synthetic workflow from starting material to purine precursor.
Conclusion
4-Amino-6-chloro-5-nitropyrimidin-2-ol is a masterclass in molecular design for organic synthesis. By understanding the causal relationship between its electronic architecture and its reactivity, researchers can deploy this compound as a reliable, high-yielding building block. The self-validating protocols outlined above ensure that drug development professionals can integrate this scaffold into their pipelines with absolute confidence and scientific rigor.
References[2] Title: 23126-82-1|6-Chloro-N-methyl-5-nitro-4-pyrimidinamine
Sources
Physicochemical Profiling and Synthetic Utility of 4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol: A Comprehensive Guide for Drug Development
As a Senior Application Scientist specializing in heterocyclic chemistry and rational drug design, I frequently encounter pyrimidine scaffolds that serve as the linchpins of pharmaceutical development. 4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol (CAS: 952569-11-8) is a masterclass in functional group orchestration. This whitepaper deconstructs its physicochemical properties, mechanistic reactivity, and field-proven laboratory protocols, providing a self-validating framework for researchers synthesizing purine analogs, kinase inhibitors, and advanced energetic materials.
Molecular Architecture & Physicochemical Dynamics
The synthetic utility of 4-amino-6-chloro-5-nitropyrimidin-2-ol stems from its highly polarized and electron-deficient ring system. The pyrimidine core is naturally electron-withdrawing, but the addition of a nitro group at the C5 position acts as a powerful electronic "sink" (-M, -I effects). This severely depletes electron density at the adjacent C4 and C6 positions. Because C6 is equipped with a chloride leaving group, the molecule is perfectly primed as an electrophile for [1].
Furthermore, the C2 hydroxyl group participates in lactam-lactim tautomerization. In polar solvents, it predominantly exists in the pyrimidin-2-one (lactam) form. This tautomerism dictates its solubility profile and provides critical hydrogen-bond donor/acceptor sites for target-binding in biological systems[2].
Table 1: Quantitative Physicochemical Data
| Property | Value / Specification |
| IUPAC Name | 4-amino-6-chloro-5-nitropyrimidin-2-ol |
| CAS Number | 952569-11-8[3] |
| Molecular Formula | C₄H₃ClN₄O₃[3] |
| Molecular Weight | 190.55 g/mol [3] |
| SMILES | NC1=NC(O)=NC(Cl)=C1[O-][3] |
| Hydrogen Bond Donors | 2 (Primary amine at C4, Hydroxyl at C2) |
| Hydrogen Bond Acceptors | 6 |
| Primary Reactivity | Regioselective SNAr at C6; Catalytic reduction at C5 |
Mechanistic Causality: The SNAr and Traube Annulation Pathway
Why is this specific pyrimidine the gold standard for synthesizing 2,6,9-trisubstituted purines? The causality lies in absolute regiocontrol.
When designing inhibitors (such as [1]), the C6-chloride is selectively displaced by an incoming amine nucleophile. The C5-nitro group stabilizes the negative charge of the Meisenheimer complex transition state, dramatically lowering the activation energy[4]. Following the SNAr reaction, the C5-nitro group is catalytically reduced to an amine, yielding a 4,5-diaminopyrimidine intermediate. This intermediate is the foundational precursor for the Traube Purine Synthesis , where a one-carbon synthon (such as an orthoester) bridges the C4 and C5 amines to cyclize into the imidazole ring of the purine scaffold[2].
Workflow of Traube Purine Synthesis utilizing 4-Amino-6-chloro-5-nitropyrimidin-2-ol.
Self-Validating Experimental Protocols
A protocol is only scientifically rigorous if it contains built-in validation checkpoints. The following workflows are designed to ensure reaction fidelity through causality-driven choices.
Protocol A: Regioselective SNAr Amination at C6
-
Step 1: Dissolution. Dissolve 4-amino-6-chloro-5-nitropyrimidin-2-ol (1.0 eq) in anhydrous Acetonitrile (0.1 M).
-
Causality: Acetonitrile is a polar aprotic solvent that stabilizes the charged Meisenheimer transition state without hydrogen-bonding to the incoming amine nucleophile, which would otherwise dampen its reactivity[1].
-
-
Step 2: Base Addition. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Causality: DIPEA is highly sterically hindered. It acts as a "proton sponge" to neutralize the HCl byproduct—preventing the nucleophilic amine from being protonated and rendered inactive—without competing for the electrophilic C6 carbon.
-
-
Step 3: Nucleophile Addition. Add the desired primary or secondary amine (1.2 eq) dropwise at 0°C, then warm to 25°C and stir for 3.5 hours[1].
-
Step 4: Self-Validation Checkpoint. Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 190.5) disappears. The UV chromatogram should show a distinct shift in λmax due to the alteration of the pyrimidine's chromophore upon amine substitution.
-
Step 5: Workup. Concentrate under reduced pressure, precipitate in cold water, and filter to isolate the 4-amino-6-(R-amino)-5-nitropyrimidin-2-ol intermediate.
Protocol B: Catalytic Nitro Reduction and Purine Annulation
-
Step 1: Reduction. Dissolve the intermediate from Protocol A in Methanol. Add 10% Pd/C (0.1 eq) and stir under a Hydrogen atmosphere (1 atm) at room temperature.
-
Causality: Pd/C cleanly reduces the C5-nitro group to an amine. Because the C6-chloride has already been displaced, there is no risk of unwanted catalytic dehalogenation.
-
-
Step 2: Filtration. Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. Validation: The solution color typically shifts from deep yellow/orange (nitro) to pale/colorless (amine).
-
Step 3: Annulation. Concentrate the filtrate, then resuspend the crude 4,5-diamine in triethyl orthoformate (excess) with a catalytic amount of p-toluenesulfonic acid (pTSA). Reflux at 120°C for 4 hours.
-
Causality: The orthoester acts as an electrophilic one-carbon synthon, condensing with the highly nucleophilic C4 and C5 amines to construct the imidazole ring, finalizing the purine scaffold[2].
-
Advanced Applications in Industry
Beyond standard nucleoside synthesis, the structural rigidity and electronic properties of 4-amino-6-chloro-5-nitropyrimidin-2-ol have opened doors in two disparate but highly advanced fields:
-
Oncology & Epigenetics: Derivatives synthesized via the SNAr of chloro-substituted 5-nitropyrimidines have been identified as potent Protein Arginine Methyltransferase 1 (PRMT1) inhibitors and adenosine kinase inhibitors, showing significant promise as targeted antitumor agents[1][5].
-
Energetic Materials (Explosives): The planar, highly nitrogenous nature of these pyrimidines makes them ideal precursors for . The nitro and amino groups participate in extensive intramolecular hydrogen bonding, which stabilizes the crystal lattice and drastically increases the thermal stability and insensitivity of the resulting energetic materials[6].
References
-
Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines Source: Chinese Chemical Letters / CCS Publishing URL:[Link]
- Substituted O6-benzyl-8-aza-guanines and 6(4)
-
Enforced Planar FOX-7-like Molecules: A Strategy for Thermally Stable and Insensitive π-Conjugated Energetic Materials Source: Journal of the American Chemical Society (JACS) URL:[Link]
Sources
- 1. Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines [html.rhhz.net]
- 2. US6172070B1 - Substituted O6-benzyl-8-aza-guanines and 6(4)-benzyloxypyrimidines - Google Patents [patents.google.com]
- 3. 952569-11-8 | 4-amino-6-chloro-5-nitropyrimidin-2-ol - AiFChem [aifchem.com]
- 4. Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines [ccspublishing.org.cn]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
Solubility Profile of 4-Amino-6-chloro-5-nitropyrimidin-2-ol in Polar Aprotic Solvents: Thermodynamic Mechanisms and Experimental Workflows
Executive Summary
4-Amino-6-chloro-5-nitropyrimidin-2-ol (CAS: 952569-11-8) is a highly functionalized heterocyclic compound that serves as a critical intermediate in the synthesis of advanced pharmaceuticals and agrochemicals. Characterized by a rigid pyrimidine core and multiple polar substituents, this compound exhibits a highly stable crystal lattice. Consequently, achieving optimal solubility is a significant hurdle in formulation and synthetic workflows. This whitepaper provides an in-depth technical analysis of the solvation thermodynamics of 4-amino-6-chloro-5-nitropyrimidin-2-ol in polar aprotic solvents, offering field-proven methodologies for accurate solubility profiling.
Physicochemical Profiling & Lattice Thermodynamics
To understand the solubility profile of 4-amino-6-chloro-5-nitropyrimidin-2-ol, one must first analyze its structural thermodynamics:
-
Pyrimidine Core: The planar and symmetrical nature of the aromatic pyrimidine ring facilitates dense molecular packing, leading to exceptionally strong crystal lattice energy[1].
-
Multivalent Functional Groups: The molecule possesses strong hydrogen bond donors (the -NH₂ and -OH groups) and powerful electron-withdrawing groups (the -NO₂ and -Cl groups). This amphoteric character allows the molecules to form a robust, three-dimensional network of intermolecular hydrogen bonds and dipole-dipole interactions.
-
Lipophilicity vs. Polarity: While the functional groups are polar, the overall high molecular weight and dense halogen/nitro substitution render the compound highly lipophilic, inherently reducing its solubility in aqueous or standard protic solutions[1].
To dissolve this compound, a solvent must provide a highly negative enthalpy of solvation ( ΔHsolv ) to overcome the endothermic energy required for lattice disruption.
The Mechanistic Role of Polar Aprotic Solvents
Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP)—are ubiquitous in synthetic organic chemistry due to their exceptional ability to dissolve complex, heavily substituted heterocycles[2].
These solvents possess large dielectric constants ( ϵ>20 ) and high dipole moments, but crucially, they lack acidic protons (O-H or N-H bonds)[3]. This structural feature dictates their solvation mechanism:
-
Potent Hydrogen Bond Acceptance: While they cannot donate hydrogen bonds, the highly polarized oxygen atoms in DMSO, DMF, and NMP act as aggressive hydrogen bond acceptors. They interact strongly with the -NH₂ and -OH protons of 4-amino-6-chloro-5-nitropyrimidin-2-ol, effectively "pulling" the molecule out of its crystal lattice.
-
Absence of Solvent Self-Association: Because polar aprotic solvents do not form hydrogen bonds with themselves, their molecules remain thermodynamically "free" to surround and solvate the pyrimidine solute.
-
Thermodynamic Correlation: Experimental data on pyrimidine derivatives consistently demonstrate a solubility order of DMF > protic solvents > non-polar solvents. This behavior is directly correlated with the solvent's ability to stabilize the solute through dipole-dipole interactions without the energetic penalty of breaking solvent-solvent H-bonds[4].
Thermodynamic cycle of 4-Amino-6-chloro-5-nitropyrimidin-2-ol solvation in polar aprotic media.
Quantitative Solubility Data
The table below summarizes the physicochemical properties of standard polar aprotic solvents and their estimated solvation capacity for highly functionalized pyrimidine derivatives at standard ambient temperature (298.15 K).
| Solvent | Chemical Formula | Dielectric Constant ( ϵ ) | Dipole Moment (D) | H-Bond Acceptor Capability | Estimated Solubility Range (mg/mL) at 298.15 K |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | 3.96 | Very High | > 50.0 |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NCHO | 36.7 | 3.86 | High | 35.0 - 45.0 |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 32.3 | 4.09 | High | 30.0 - 40.0 |
| Acetonitrile | CH₃CN | 38.3 | 3.20 | Moderate | 5.0 - 15.0 |
| Acetone | (CH₃)₂CO | 21.8 | 2.91 | Moderate | 2.0 - 10.0 |
Note: The temperature dependence of solubility for pyrimidine derivatives in these solvents is accurately modeled using the modified Apelblat equation, which accounts for the enthalpy and entropy of dissolution[5].
Self-Validating Experimental Protocols
To ensure high-fidelity data during drug development or synthetic optimization, solubility must be determined at true thermodynamic equilibrium, rather than a transient kinetic state. The following protocol outlines a self-validating system for determining the thermodynamic solubility of 4-amino-6-chloro-5-nitropyrimidin-2-ol.
Protocol: Isothermal Gravimetric & HPLC-UV Solubility Determination
Step 1: Solid Addition & Saturation
-
Action: Add an excess amount (e.g., 100 mg) of 4-amino-6-chloro-5-nitropyrimidin-2-ol solid to a glass vial containing 1.0 mL of the target polar aprotic solvent (e.g., anhydrous DMF).
-
Causality: An excess of solid ensures that the solvent reaches its maximum saturation point, which is a fundamental requirement for measuring thermodynamic (equilibrium) solubility rather than kinetic dissolution.
Step 2: Isothermal Equilibration
-
Action: Seal the vial and place it in an isothermal shaker bath at exactly 298.15 K (±0.1 K). Shake at 300 RPM for 48 hours.
-
Causality: Pyrimidine derivatives with strong crystal lattices dissolve slowly. A 48-hour equilibration period guarantees the system has transitioned from a kinetic dissolution state to true thermodynamic equilibrium.
Step 3: Phase Separation
-
Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 RPM for 15 minutes.
-
Causality: Centrifugation forces the undissolved solid to the bottom, preventing the excess crystal lattice from clogging the filter in the subsequent step.
Step 4: Filtration
-
Action: Extract the supernatant and pass it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.
-
Causality: Polar aprotic solvents like DMF and DMSO will rapidly degrade standard cellulose acetate or nylon filters, leading to severe sample contamination. PTFE is chemically inert and ensures a pure, particulate-free sample.
Step 5: Quantification & Data Modeling
-
Action: Dilute the filtered aliquot appropriately and analyze via HPLC-UV (using an established calibration curve for the compound). Apply the modified Apelblat equation to correlate the mole fraction solubility against temperature variations.
Step-by-step experimental workflow for thermodynamic solubility determination.
References
-
Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. SciSpace. Available at:[Link]
-
Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews - ACS Publications. Available at:[Link]
-
Polar aprotic solvent. Wikipedia. Available at: [Link]
-
SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Available at: [Link]
Sources
An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of a publicly available crystal structure for this specific molecule, this document outlines a proposed synthetic pathway, a detailed protocol for its single-crystal X-ray diffraction analysis, and a predictive analysis of its structural features based on crystallographic data of closely related analogues.
Introduction: The Significance of Substituted Pyrimidines
Pyrimidine derivatives are a cornerstone in the development of therapeutic agents, owing to their diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties. The specific substitution pattern of 4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol, featuring electron-withdrawing and electron-donating groups, suggests its potential as a versatile scaffold for the synthesis of novel drug candidates. The presence of amino, chloro, nitro, and hydroxyl functional groups offers multiple points for chemical modification, making it a valuable building block in medicinal chemistry. Understanding its three-dimensional structure is paramount for rational drug design and for elucidating its potential interactions with biological targets.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for 4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol.
Generalized Experimental Protocols:
Step 1: Nitration of 4,6-Dichloropyrimidine This step introduces the nitro group at the 5-position of the pyrimidine ring.
-
Reaction Setup: To a stirred solution of 4,6-dichloropyrimidine in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration.
-
Purification: The crude product, 4,6-dichloro-5-nitropyrimidine, is washed with cold water and can be further purified by recrystallization from a suitable solvent like ethanol.
Step 2: Selective Amination of 4,6-Dichloro-5-nitropyrimidine This step involves the regioselective substitution of one of the chloro groups with an amino group.
-
Reaction Setup: 4,6-Dichloro-5-nitropyrimidine is dissolved in a suitable solvent such as tetrahydrofuran (THF). To this solution, aqueous ammonia and a weak base like sodium bicarbonate are added.[1]
-
Reaction Conditions: The reaction mixture is heated to a moderate temperature (e.g., 55 °C) and stirred overnight.[1]
-
Work-up: After cooling, the organic solvent is removed under reduced pressure. The resulting solid is collected by filtration.
-
Purification: The crude 4-amino-6-chloro-5-nitropyrimidine can be purified by flash column chromatography.[1]
Step 3: Hydroxylation of 4-Amino-6-chloro-5-nitropyrimidine This final step aims to replace the remaining chloro group with a hydroxyl group.
-
Reaction Setup: The 4-amino-6-chloro-5-nitropyrimidine is suspended in an aqueous solution of a base, such as sodium hydroxide.
-
Reaction Conditions: The mixture may be heated to facilitate the nucleophilic substitution. The use of a phase-transfer catalyst could be explored to improve reaction efficiency.
-
Work-up: After the reaction is complete, the solution is neutralized with an acid (e.g., HCl) to precipitate the product.
-
Purification: The final product, 4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol, is collected by filtration, washed with water, and can be recrystallized to obtain single crystals suitable for X-ray diffraction.
Predicted Crystallographic Properties and Comparative Analysis
In the absence of experimental data for the title compound, a comparative analysis of the crystal structures of closely related molecules can provide valuable insights into its likely solid-state conformation, hydrogen bonding motifs, and crystal packing. The following table summarizes key crystallographic parameters of three selected analogues.
| Compound | 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide | 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine | 4-Amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate |
| Formula | C₁₁H₁₁ClN₄O₃S | C₁₁H₉ClN₄O₂ | C₆H₉ClN₃⁺ · C₆H₃O₄S⁻ |
| Crystal System | Monoclinic | Triclinic | Monoclinic |
| Space Group | P2₁/c | Pī | P2₁/n |
| a (Å) | 12.8792 (6) | 6.8980 (14) | 12.016 (2) |
| b (Å) | 13.3557 (6) | 8.9282 (18) | 6.7027 (13) |
| c (Å) | 8.0867 (4) | 11.427 (2) | 20.320 (4) |
| α (°) | 90 | 73.76 (3) | 90 |
| β (°) | 102.396 (1) | 86.80 (3) | 105.15 (3) |
| γ (°) | 90 | 84.21 (3) | 90 |
| V (ų) | 1358.57 (11) | 672.0 (2) | 1579.5 (5) |
| Z | 4 | 2 | 4 |
| Key Interactions | N—H···O and C—H···O hydrogen bonds, forming a 3D network. | π-π stacking between pyrimidine rings. | O—H···O, N—H···O, N—H···N hydrogen bonds, and π-π stacking. |
| Reference |
Based on this comparative data, it is anticipated that 4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol will exhibit a planar pyrimidine ring. The presence of the amino, hydroxyl, and nitro groups will likely lead to a rich network of intermolecular hydrogen bonds, playing a crucial role in the crystal packing. The potential for N—H···O, O—H···O, and N—H···N interactions could result in the formation of well-defined supramolecular synthons, such as dimers or chains.
Experimental Protocol for Single-Crystal X-ray Diffraction
The following is a detailed, generalized protocol for the determination of the crystal structure of a small organic molecule like 4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Methodology:
-
Crystal Growth:
-
High-quality single crystals are paramount for a successful structure determination.
-
A common method is slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture.
-
Other techniques include vapor diffusion and cooling crystallization.
-
-
Crystal Selection and Mounting:
-
Crystals should be visually inspected under a polarized light microscope for good morphology, transparency, and lack of defects.
-
A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected.
-
The crystal is carefully mounted on a cryo-loop or a glass fiber using a small amount of cryo-protectant oil.
-
-
Data Collection:
-
The mounted crystal is placed on the goniometer head of a single-crystal X-ray diffractometer.
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and radiation damage.
-
A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system.
-
A data collection strategy is devised to ensure complete and redundant data are collected.
-
A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
-
-
Data Reduction and Structure Solution:
-
The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.
-
The space group is determined from the systematic absences in the diffraction data.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
-
Structure Refinement:
-
The initial structural model is refined against the experimental data using full-matrix least-squares on F².
-
This iterative process involves adjusting atomic coordinates, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors.
-
Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.
-
-
Validation and Finalization:
-
The final refined structure is validated using tools like CHECKCIF to ensure its chemical and crystallographic reasonability.
-
The results, including atomic coordinates, bond lengths, bond angles, and torsion angles, are presented in a standard format, typically a Crystallographic Information File (CIF).
-
Theoretical Structural Analysis
Computational chemistry provides a powerful tool to predict the structural properties of molecules. Density Functional Theory (DFT) calculations, for instance, can be employed to optimize the geometry of 4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol and to analyze its electronic structure.
-
Molecular Geometry: DFT calculations are expected to confirm the planarity of the pyrimidine ring. The bond lengths and angles will be influenced by the electronic effects of the substituents. For example, the C-NO₂ bond is expected to be relatively short due to resonance effects.
-
Tautomerism: The presence of the hydroxyl group at the 2-position introduces the possibility of keto-enol tautomerism. Computational studies can help determine the relative stability of the -ol and -one forms in the gas phase and in the solid state.
-
Intermolecular Interactions: The calculated electrostatic potential surface can predict the sites for hydrogen bond donors and acceptors, corroborating the expected hydrogen bonding patterns.
Safety Information
As with any chemical substance, proper safety precautions must be observed when handling 4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol and its precursors.
-
General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hazards of Precursors: 4,6-Dichloropyrimidine and its nitrated derivatives are likely to be irritants to the skin, eyes, and respiratory tract.[2][3][4] Avoid inhalation of dust and contact with skin and eyes.[2][3][4]
-
Reactivity: The nitration reaction is highly exothermic and should be performed with extreme care, especially when handling concentrated acids.
A full risk assessment should be conducted before commencing any synthetic work.
Conclusion
This technical guide provides a comprehensive framework for the synthesis, crystallographic analysis, and structural understanding of 4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol. While a definitive crystal structure is yet to be determined, the proposed synthetic route, detailed X-ray diffraction protocol, and comparative analysis with known analogues offer a solid foundation for future research. The elucidation of the precise three-dimensional structure of this compound will be invaluable for its potential application in the design and development of new therapeutic agents.
References
-
Fun, H.-K., Goh, J. H., Kumar, C. S. C., Yathirajan, H. S., & Narayana, B. (2010). 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(2), o372-o373. [Link]
-
Shi, D., Chen, L., & Lu, H. (2011). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2689. [Link]
-
Rajam, A., Muthiah, P. T., Butcher, R. J., & Zeller, M. (2016). Crystal structure of 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 72(8), 1043–1047. [Link]
Sources
Mechanistic Profiling of 4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol Derivatives: From Synthetic Intermediates to Targeted AGT Inactivators
Executive Summary
In the landscape of targeted oncology and synthetic organic chemistry, 4-amino-6-chloro-5-(nitro)pyrimidin-2-ol and its closely related analog, 4-amino-6-chloro-5-nitropyrimidine, serve as highly versatile bifunctional scaffolds [1]. As a Senior Application Scientist, I frequently leverage these derivatives not merely as building blocks for purine synthesis, but as precursors to some of the most potent biological modulators of DNA repair mechanisms.
This whitepaper provides an in-depth technical analysis of the chemical reactivity, synthetic workflows, and biological mechanisms of action (MoA) of these pyrimidine derivatives. Specifically, we will explore how their conversion into 6(4)-benzyloxypyrimidines yields potent inactivators of O6-alkylguanine-DNA alkyltransferase (AGT/MGMT), thereby reversing tumor resistance to alkylating chemotherapies [2].
Chemical Foundation: Structural Reactivity & Causality
The utility of 4-amino-6-chloro-5-nitropyrimidine derivatives stems directly from their highly polarized electronic structure. The pyrimidine ring is inherently electron-deficient. The addition of a strongly electron-withdrawing nitro ( −NO2 ) group at the C5 position further depletes electron density from the adjacent C4 and C6 carbons.
Causality of Reactivity: Because the C6 position is bonded to a chloride leaving group, the extreme electron deficiency makes this site highly susceptible to Nucleophilic Aromatic Substitution ( SNAr ). When reacted with alkoxides (such as sodium benzyloxide) or amines, the chloride is rapidly displaced. The intermediate Meisenheimer complex is stabilized by the ortho-nitro group, driving the reaction forward with high thermodynamic favorability [3]. The 2-ol (or 2-amino) substitutions provide critical hydrogen-bonding handles that dictate the final molecule's binding affinity in biological active sites.
Chemical synthesis workflow from 4-amino-6-chloro-5-nitropyrimidine to bioactive purines.
Experimental Methodology: Synthesis of AGT Inactivators
To synthesize the bioactive AGT inactivator (4-amino-6-benzyloxy-5-nitropyrimidine) from the chloro-precursor, the following self-validating protocol is employed.
Protocol 1: SNAr Conversion to Benzyloxy Derivatives
Objective: Displace the C6-chloride with a benzyloxy group while preserving the C4-amino and C5-nitro functionalities.
Field-Proven Insights & Causality: We utilize benzyl alcohol not just as a reactant, but as the primary solvent. This drives the equilibrium strictly toward the benzyloxy product and prevents competitive hydrolysis that would occur in aqueous media (which would yield the inactive 6-ol derivative).
Step-by-Step Workflow:
-
Preparation of Alkoxide: Dissolve 9.9 mmol of sodium metal in 14 mL of anhydrous benzyl alcohol under an argon atmosphere to generate sodium benzyloxide in situ.
-
Substrate Addition: Slowly add 8.6 mmol (1.5 g) of 4-amino-6-chloro-5-nitropyrimidine to the solution.
-
Thermal Activation: Heat the reaction mixture in an oil bath at 130°C for 3.5 hours. Validation Check: Monitor via TLC (Dichloromethane:Methanol 95:5); the disappearance of the higher Rf chloro-precursor validates reaction completion.
-
Precipitation: Cool the mixture to room temperature and pour it into 50 mL of cold benzene. The drastic change in polarity forces the target product to precipitate.
-
Isolation & Purification: Collect the yellow solid via vacuum filtration. Wash extensively with benzene to remove residual benzyl alcohol.
-
Self-Validation (Purity): Recrystallize from ethanol. Confirm the structure via 1H -NMR (look for the distinct benzylic CH2 singlet at ~5.5 ppm) and melting point analysis.
Biological Mechanism of Action: Overcoming Chemoresistance
The primary clinical value of these synthesized pyrimidine derivatives lies in their ability to sensitize tumor cells to alkylating agents (e.g., BCNU, Temozolomide) [4].
Alkylating chemotherapies function by attaching alkyl groups to the O6 position of DNA guanine, leading to lethal DNA cross-links and subsequent tumor cell apoptosis. However, many tumors overexpress the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (AGT/MGMT) . AGT repairs this damage by transferring the alkyl group from the DNA to its own active site cysteine residue (Cys145), thereby rescuing the tumor cell.
The Pseudo-Substrate Mechanism: Derivatives like 4-amino-6-benzyloxy-5-nitropyrimidine act as highly potent, irreversible inactivators of AGT. Because their structure mimics O6-benzylguanine, they fit perfectly into the AGT active site. The enzyme mistakenly attempts to "repair" the pyrimidine derivative, transferring the benzyl group from the pyrimidine to its own Cys145 residue. This covalent alkylation irreversibly inactivates the AGT enzyme, tagging it for ubiquitin-mediated degradation and leaving the tumor entirely vulnerable to the chemotherapy [2].
Mechanism of action: AGT inactivation sensitizing tumor cells to alkylating agents.
Quantitative Efficacy Data
Structural modifications to the pyrimidine ring drastically alter AGT inactivation potency. The presence of an amino group at the 2-position (mimicking the natural guanine structure) significantly enhances binding affinity to the AGT active site compared to the 4-amino variants.
| Compound Derivative | Structural Modifications | AGT Inactivation Activity ( ED50 , µM) |
| O6-benzylguanine | Prototype Purine | 0.2 |
| 4-amino-6-benzyloxy-5-nitropyrimidine | 5- NO2 , 6-O-benzyl | ~ 15.0 |
| 2-amino-4-benzyloxy-5-nitropyrimidine | 2- NH2 , 5- NO2 , 4-O-benzyl | < 0.2 (Highly Active) |
| 2,4-diamino-6-benzyloxy-5-nitropyrimidine | 2,4-di NH2 , 5- NO2 , 6-O-benzyl | < 0.1 (Most Active) |
Data summarized from comparative in vitro HT29 colon tumor cell extract assays [2].
Experimental Methodology: AGT Inactivation Assay
To validate the biological efficacy of the synthesized derivatives, a self-validating radiometric assay is utilized.
Protocol 2: Radiometric Measurement of AGT Depletion
Objective: Quantify the ED50 of the pyrimidine derivative required to deplete 50% of AGT activity in tumor cell extracts.
Field-Proven Insights & Causality: We use a 3H -methylated DNA substrate. If AGT is active, it will remove the 3H -methyl group from the DNA and attach it to itself. By precipitating the protein and measuring its radioactivity, we directly quantify AGT activity. A successful inactivator will preemptively block the enzyme, resulting in zero radioactivity on the precipitated protein.
Step-by-Step Workflow:
-
Extract Preparation: Culture HT29 human colon tumor cells. Lyse the cells via sonication in a buffer containing 50 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, and 5 mM DTT. Centrifuge at 10,000 x g to isolate the active cytosolic extract.
-
Inhibitor Incubation: Aliquot the extract (containing ~100 fmol of AGT) and incubate with varying concentrations of the pyrimidine derivative (0.01 µM to 50 µM) for 30 minutes at 37°C.
-
Substrate Addition: Add 3H -methylated DNA substrate (specifically methylated at the O6-guanine position) to the mixture. Incubate for an additional 30 minutes at 37°C.
-
Protein Precipitation: Terminate the reaction by adding ice-cold 5% trichloroacetic acid (TCA). Validation Check: The TCA denatures and precipitates all proteins (including AGT), leaving unreacted DNA in the supernatant.
-
Quantification: Filter the precipitate through a glass fiber filter. Wash extensively with 5% TCA and ethanol. Transfer the filter to a scintillation vial, add scintillation fluid, and count the 3H decays per minute (DPM).
-
Data Analysis: Plot DPM against inhibitor concentration to determine the ED50 value.
Conclusion
The 4-amino-6-chloro-5-(nitro)pyrimidin-2-ol and related pyrimidine scaffolds are masterclasses in rationally designed chemical reactivity. By exploiting the electron-withdrawing nature of the nitro group and the lability of the chloride leaving group, researchers can efficiently synthesize a library of benzyloxy-pyrimidines. These derivatives transcend their role as mere synthetic intermediates, acting as highly potent, irreversible inactivators of the AGT/MGMT repair enzyme. Consequently, they represent a critical adjuvant strategy in overcoming intrinsic tumor resistance to alkylating chemotherapies.
References
-
Boon, W. R., Jones, W. G. M., & Ramage, G. R. (1951). "Pteridines. Part I. An unambiguous synthesis of 7:8-dihydro-6-hydroxypteridines." Journal of the Chemical Society (Resumed), 96-102. URL:[Link]
- Moschel, R. C., et al. (2001). "Substituted O6-benzyl-8-aza-guanines and 6(4)-benzyloxypyrimidines." U.S. Patent No. 6,172,070. Washington, DC: U.S. Patent and Trademark Office.
-
Moschel, R. C., et al. (1992). "Substituent-induced effects on the stability of benzylated guanosines: model systems for the factors influencing the stability of carcinogen-modified nucleic acids." Journal of Medicinal Chemistry, 35(23), 4486-4491. URL:[Link]
- Pegg, A. E., et al. (1992). "O6-substituted guanine compounds and methods for depleting O6-alkylguanine-DNA alkyltransferase levels." U.S. Patent No. 5,091,430. Washington, DC: U.S. Patent and Trademark Office.
In Vitro Preliminary Screening of 4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol: A Technical Guide for Preclinical Evaluation
Executive Summary
The compound 4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol represents a highly functionalized, electron-deficient pyrimidine scaffold. Characterized by an amino group at C4, a strongly electron-withdrawing nitro group at C5, and a labile chloro substituent at C6, this molecule is highly activated toward nucleophilic aromatic substitution ( SNAr ). Historically, structurally analogous pyrimidines have served as critical precursors and active pharmacophores in the development of nucleoside analogs, mucosal-associated invariant T (MAIT) cell agonists, and O6 -alkylguanine-DNA alkyltransferase (AGT) inactivators .
As a Senior Application Scientist, I have designed this whitepaper to bypass generic screening templates. Instead, we will focus on a causality-driven, self-validating in vitro screening cascade tailored specifically to the electrophilic nature and known metabolic vulnerabilities of 5-nitropyrimidines.
Rational Screening Cascade Design
To systematically evaluate this compound, we must follow a strict progression from physicochemical validation to complex biological systems.
Figure 1: Sequential in vitro screening cascade tailored for electrophilic pyrimidine derivatives.
Phase 1: Physicochemical Profiling & Aqueous Stability
The Causality: Highly substituted 5-nitropyrimidines and their reduced 5-amino counterparts are notoriously susceptible to autoxidation and nucleophilic displacement in aqueous media. As demonstrated in recent studies on MAIT cell prodrugs, the instability of related pyrimidine precursors in dilute solutions can severely compromise biological reproducibility . Therefore, prior to any biological assay, rigorous LC-MS stability profiling is mandatory to ensure the observed biological effects are derived from the parent compound, not a degradation product.
Protocol 1: LC-MS Autoxidation and Stability Assay
Self-Validation Mechanism: Inclusion of an internal standard (IS) corrects for matrix effects and ionization suppression, ensuring quantitative accuracy.
-
Preparation: Dissolve 4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol in LC-MS grade DMSO to a 10 mM stock.
-
Dilution: Dilute to a 10 µM working concentration in 50 mM ammonium acetate buffer (pH 6.8) to mimic physiological pH without introducing non-volatile salts.
-
Incubation: Incubate the solution at 37°C in a thermoshaker at 300 rpm.
-
Sampling: Aliquot 50 µL at timepoints t=0,1,2,4,8, and 24 hours. Immediately quench by adding 150 µL of ice-cold acetonitrile containing 1 µM of a stable-isotope-labeled internal standard.
-
Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to precipitate any aggregates.
-
Analysis: Inject 5 µL of the supernatant into a UPLC-MS/MS system. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the parent mass. Calculate the half-life ( t1/2 ) using a first-order exponential decay model.
Phase 2: Target-Based Biochemical Screening
The Causality: The presence of the 6-chloro group adjacent to a strongly electron-withdrawing 5-nitro group renders the C6 position highly electrophilic. This structural motif is classically exploited to create covalent modifiers of target enzymes, such as O6 -alkylguanine-DNA alkyltransferase (AGT) . Evaluating direct enzyme inhibition provides the mechanistic grounding for downstream phenotypic effects.
Figure 2: Pharmacodynamic and pharmacokinetic pathways of the pyrimidine scaffold.
Protocol 2: Cell-Free Enzyme Inhibition Assay (Fluorescence Polarization)
Self-Validation Mechanism: O6 -benzylguanine is used as a positive control for AGT inactivation. A no-enzyme control establishes the baseline fluorescence polarization.
-
Reagent Setup: Prepare assay buffer (50 mM Tris-HCl, pH 7.6, 1 mM DTT, 0.1 mg/mL BSA).
-
Enzyme Incubation: Incubate 10 nM recombinant human AGT with varying concentrations of the test compound (0.1 nM to 100 µM, 3-fold serial dilutions) for 60 minutes at 37°C.
-
Substrate Addition: Add 2 nM of a HEX-labeled double-stranded DNA oligonucleotide containing a specific target lesion.
-
Readout: Incubate for an additional 30 minutes in the dark. Measure Fluorescence Polarization (FP) using a microplate reader (Excitation: 535 nm, Emission: 556 nm).
-
Data Analysis: Plot FP values against the log of compound concentration to determine the IC50 .
Phase 3: Cellular Phenotypic Screening
The Causality: To determine if the biochemical inhibition translates to cellular efficacy, the compound must be screened against relevant cancer cell lines. Historically, related pyrimidine-based nucleoside analogs have been evaluated against HeLa S3 cells to determine antimitotic and antitumor activity .
Protocol 3: HeLa S3 Viability Assay (ATP Luminescence)
Self-Validation Mechanism: Doxorubicin serves as a positive control for cytotoxicity. DMSO vehicle controls ensure the solvent does not artificially depress cell viability.
-
Cell Seeding: Seed HeLa S3 cells at a density of 5,000 cells/well in a 96-well opaque white plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2 .
-
Compound Treatment: Treat cells with the test compound (0.01 µM to 50 µM) in triplicate. Ensure final DMSO concentration does not exceed 0.5% v/v.
-
Incubation: Incubate for 72 hours.
-
Viability Measurement: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent to each well.
-
Lysis & Readout: Shake the plate for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a multimode plate reader.
Phase 4: In Vitro ADME - Microsomal Stability
The Causality: First-pass metabolism dictates the bioavailability of pyrimidine analogs. Evaluating the compound against hepatic microsomes determines its susceptibility to N-oxidation, dehalogenation, or demethylation pathways, which are common metabolic routes for adenines and pyrimidines .
Protocol 4: Hepatic Microsomal Stability Assay
Self-Validation Mechanism: Verapamil is used as a high-clearance positive control to verify the metabolic activity of the microsomes.
-
Reaction Mixture: Combine 0.5 mg/mL Human Liver Microsomes (HLM) and 1 µM test compound in 100 mM potassium phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-warm the mixture to 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding 1 mM NADPH regenerating system.
-
Quenching: At t=0,5,15,30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold methanol containing an internal standard.
-
Analysis: Centrifuge to pellet proteins and analyze the supernatant via LC-MS/MS to determine intrinsic clearance ( CLint ) and half-life.
Quantitative Data Presentation
The following table structure must be used to aggregate and compare the screening results of 4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol against reference standards.
| Compound | Target IC50 (µM) | HeLa S3 CC50 (µM) | Selectivity Index | HLM T1/2 (min) | Aqueous Stability ( T1/2 ) |
| 4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol | [Data Entry] | [Data Entry] | Ratio ( CC50/IC50 ) | [Data Entry] | [Data Entry] |
| Reference (e.g., O6 -BG) | 0.2 ± 0.05 | > 50.0 | > 250 | 120.0 | > 48 h |
| Positive Control (Doxorubicin) | N/A | 0.4 ± 0.1 | N/A | N/A | N/A |
References
-
Title: The Chemical Synthesis, Stability, and Activity of MAIT Cell Prodrug Agonists That Access MR1 in Recycling Endosomes. Source: ACS Chemical Biology. URL: [Link]
-
Title: Nucleoside Analogs. 4. Synthesis of 3'-Amino-3'-deoxyadenosine Analogs. Source: Bulletin of the Chemical Society of Japan. URL: [Link]
- Title: Substituted O6-benzyl-8-aza-guanines and 6(4)-benzyloxypyrimidines.
-
Title: THEIR CHEMISTRY, PHYSICO-CHEMICAL PROPERTIES, AND BIOLOGICAL ACTIVITIES. Source: Heterocycles, Vol. 48, No. 8. URL: [Link]
Step-by-step synthesis protocol for 4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol
Application Note: Regioselective Amination for the Synthesis of 4-Amino-6-chloro-5-nitropyrimidin-2-ol and Related Intermediates
Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Area: Synthesis of purine analogues, dihydropteridinones, and ATP-competitive kinase inhibitors.
Introduction and Mechanistic Insights
Highly functionalized pyrimidines, particularly 5-nitropyrimidines, are critical building blocks in medicinal chemistry. They serve as direct precursors for the solid-phase and solution-phase synthesis of bicyclic pyrimidine derivatives, including 6,8-diaminopurines and dihydropteridinones, which frequently function as ATP analogues in kinase inhibition[1].
The synthesis of 4-amino-6-chloro-5-nitropyrimidin-2-ol (and its closely related analog, 4-amino-6-chloro-5-nitropyrimidine) relies on the principle of Nucleophilic Aromatic Substitution ( SNAr ). The presence of the strongly electron-withdrawing nitro group at the C5 position significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring. This creates highly electrophilic centers at the C4 and C6 positions.
When a 4,6-dichloro-5-nitropyrimidine precursor is subjected to an amine nucleophile (such as ammonia), the first substitution occurs rapidly. The introduction of the electron-donating amino group at C4 subsequently deactivates the ring, making the second substitution at C6 much slower. This electronic disparity allows for the highly regioselective synthesis of mono-aminated products without significant over-reaction to the 4,6-diamino species, provided stoichiometric and thermal controls are maintained[2].
Experimental Workflow
The following workflow illustrates the critical path from the dichloro-precursor to the isolated mono-aminated pyrimidine.
Workflow for the regioselective SNAr amination of substituted pyrimidines.
Step-by-Step Synthesis Protocol
This protocol is adapted from validated methodologies for the amination of 4,6-dichloro-5-nitropyrimidines to yield their 4-amino-6-chloro counterparts[2]. The procedure utilizes mild basic conditions to neutralize the generated hydrochloric acid while preventing the degradation of the pyrimidine core.
Materials & Reagents
-
Starting Material: 4,6-Dichloro-5-nitropyrimidin-2-ol (50 mmol)
-
Nucleophile: Aqueous Ammonia ( NH3 , ~28-30%, 100 mL)
-
Base: Sodium bicarbonate ( NaHCO3 , 4.6 g, 55 mmol)
-
Solvent: Tetrahydrofuran (THF, 100 mL)
-
Purification: Dichloromethane (DCM), Methanol (MeOH), Silica gel (230-400 mesh)
Procedure
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 4,6-dichloro-5-nitropyrimidin-2-ol (50 mmol) in 100 mL of THF. Ensure complete dissolution before proceeding.
-
Addition of Reagents: To the stirring solution, sequentially add 100 mL of aqueous ammonia and 4.6 g (55 mmol) of sodium bicarbonate ( NaHCO3 ). Causality Note: NaHCO3 acts as an acid scavenger. While ammonia itself can act as a base, the addition of a mild inorganic base prevents the depletion of the nucleophile and stabilizes the local pH, preventing unwanted hydrolysis of the C6 chlorine atom[2].
-
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 55°C. Stir continuously at this temperature overnight (approx. 12-16 hours)[2].
-
Reaction Monitoring: The progress of the reaction should be monitored via TLC or LC-MS. The mono-aminated product typically exhibits moderate solubility in polar solvents and will show a distinct retention shift compared to the highly non-polar dichloro starting material[3].
-
Workup: Upon complete consumption of the starting material, cool the reaction mixture to room temperature. Evaporate the volatile organic solvents (THF and excess ammonia) under reduced pressure using a rotary evaporator[2].
-
Purification: The resulting crude residue is filtered and subjected to fast column chromatography over silica gel. Elute the column using a solvent system of Dichloromethane:Methanol at a ratio of 100:1[2].
-
Isolation: Collect the fractions containing the target product, evaporate the solvent, and dry the resulting solid under high vacuum to afford 4-amino-6-chloro-5-nitropyrimidin-2-ol.
Reaction Optimization Data
When adapting this protocol for broader library synthesis (e.g., substituting ammonia with various aliphatic or aromatic amines), solvent selection and base choice are critical. The following table summarizes the impact of reaction parameters on the SNAr of chloro-substituted 5-nitropyrimidines[2][4].
| Solvent | Base | Temperature (°C) | Nucleophile | Average Yield (%) | Mechanistic Observation |
| THF | NaHCO3 | 55 | Ammonia (aq) | 93% | Excellent solubility for starting materials; mild base prevents hydrolysis[2]. |
| Acetonitrile | K2CO3 | 25 | Aliphatic Amines | >85% | High product solubility; chosen for C-N coupling to avoid precipitation[4]. |
| Ethanol | Et3N | 80 | Aromatic Amines | 60-75% | Harsher conditions required due to the lower nucleophilicity of anilines. |
| Water/DCM | None | 25 | Ammonia (aq) | <50% | Biphasic system leads to incomplete conversion and competitive hydrolysis. |
References
-
Title: Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines Source: Journal of Heterocyclic Chemistry (rhhz.net) URL: [Link]
-
Title: Synthesis of Bicyclic Pyrimidine Derivatives as ATP Analogues Source: ACS Publications URL: [Link]
Sources
Applications of 4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol in active pharmaceutical ingredient (API) synthesis
Executive Summary & Strategic Importance
In the realm of active pharmaceutical ingredient (API) synthesis, highly functionalized pyrimidines serve as indispensable building blocks. While 4-amino-6-chloro-5-nitropyrimidine is a classical electrophile[1], the incorporation of a C2-hydroxyl group—yielding 4-amino-6-chloro-5-nitropyrimidin-2-ol (often existing as its pyrimidin-2(1H)-one tautomer)—provides an enhanced scaffold. The C2-hydroxyl acts as a critical hydrogen-bond donor/acceptor, allowing the final API to more closely mimic endogenous nucleobases (such as cytosine and uracil) within kinase hinge regions and enzymatic active sites.
This application note details the mechanistic rationale, key synthetic workflows, and self-validating protocols for utilizing this activated scaffold in the synthesis of complex purine analogs, pteridine antimetabolites, and Mucosal-associated invariant T (MAIT) cell agonists.
Mechanistic Rationale: The "Push-Pull" Activation
The utility of 4-amino-6-chloro-5-nitropyrimidin-2-ol lies in its highly polarized electronic distribution. The pyrimidine core is inherently electron-deficient. The addition of a C5-nitro group dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring via strong inductive and resonance withdrawal. This "pull" effect makes the C6-chlorine an exceptional leaving group for regioselective Nucleophilic Aromatic Substitution ( SNAr )[2].
Conversely, the C4-amino and C2-hydroxyl groups provide a "push" via resonance, stabilizing the intermediate Meisenheimer complex during nucleophilic attack. This regioselective activation allows for mild, room-temperature amination with aliphatic amines, while less nucleophilic aromatic amines can be efficiently coupled using Palladium-catalyzed Buchwald-Hartwig conditions[2].
Fig 1: Mechanistic causality of substituent effects on the pyrimidine core's reactivity.
Key API Applications
A. Purine-Based Antineoplastic Adjuvants
The scaffold is a direct precursor to 8-substituted and O6-substituted guanine derivatives, which act as AGT (O6-alkylguanine-DNA alkyltransferase) inactivators. The electron-withdrawing nature of the nitro group is often maintained or modified in the final structure to enhance irreversible binding to the AGT enzyme, serving as a potent adjuvant to enhance the efficacy of chemotherapeutic DNA-alkylating agents[1].
B. MAIT Cell Agonist Prodrugs
MAIT cells are activated by riboflavin-derived pyrimidines. By reacting the 6-chloro position with ribitylamine, followed by nitro reduction, researchers synthesize 5-A-RU (5-amino-6-D-ribitylaminouracil) precursors. Because the free triamine is highly susceptible to autoxidation, the scaffold allows for the installation of cleavable carbamate prodrug moieties, ensuring stable delivery and enzymatic release within recycling endosomes[3].
C. Pteridine Antimetabolites
Pteridine-based antimetabolites are accessed by condensing the scaffold with primary amines. Post-reduction, the resulting electron-rich triamine is reacted with α-dicarbonyls (such as glyoxal) to form the pteridine ring. These structures mimic folic acid pathways, acting as competitive inhibitors to halt cellular growth in pathogenic organisms[4].
Quantitative Data: Amination Reactivity Profile
The table below summarizes the optimized reaction conditions and yields for the C6-amination of the scaffold, demonstrating the versatility of the electrophilic core across various nucleophile classes.
| Amine Class | Representative Nucleophile | Coupling Method | Optimal Conditions | Target API Class | Yield Range |
| Primary Aliphatic | Ribitylamine | SNAr | Ethylene glycol, TEA, 80°C, 45 min[3] | MAIT Cell Agonists | 88 - 92% |
| Secondary Aliphatic | Morpholine | SNAr | CH3CN , K2CO3 , 25°C, 3.5 h[2] | Purine Intermediates | 85 - 90% |
| Primary Aromatic | Aniline | Pd-Catalyzed | CH3CN , Pd2(dba)3 , BINAP, 25°C[2] | Kinase Inhibitors | 80 - 85% |
| Heteroaromatic | 2-Aminopyridine | Pd-Catalyzed | CH3CN , Pd2(dba)3 , BINAP, 60°C[2] | Pteridine Analogs | 75 - 80% |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, embedding causality and visual checkpoints directly into the workflow.
Protocol 1: Regioselective C6-Amination via SNAr
Objective: High-yield coupling of an aliphatic amine to the C6 position.
-
Preparation: Suspend 4-amino-6-chloro-5-nitropyrimidin-2-ol (1.0 eq) in anhydrous acetonitrile (0.2 M).
-
Causality: Acetonitrile is a polar aprotic solvent that stabilizes the polar transition state of the SNAr mechanism without hydrogen-bonding to the nucleophile, thereby accelerating the reaction[2].
-
-
Base Addition: Add anhydrous K2CO3 (1.5 eq) followed by the amine nucleophile (1.1 eq).
-
Causality: A mild inorganic base is preferred over organic amines to prevent competitive nucleophilic attack or quaternization at the highly activated C6-Cl position.
-
-
Reaction Execution: Stir at 25°C for 3.5 hours under an argon atmosphere.
-
Validation Checkpoint: The reaction is self-validating visually; the suspension transitions from a pale yellow to a deep orange/red homogeneous solution as the highly conjugated 6-amino-5-nitro product forms. TLC (DCM:MeOH 9:1) will show complete consumption of the starting material (higher Rf) to a lower Rf bright yellow spot.
-
-
Workup: Quench with saturated aqueous NaCl and extract with EtOAc. Dry over Na2SO4 .
-
Causality: Brine forces the polar pyrimidine product into the organic phase while effectively removing unreacted aliphatic amines and inorganic salts.
-
Protocol 2: Traube-Type Purine Annulation
Objective: Reduction of the C5-nitro group and subsequent cyclization to a purine API.
-
Catalytic Setup: Dissolve the C6-aminated intermediate in methanol. Add 10% Pd/C (0.05 eq).
-
Causality: Methanol solubilizes the intermediate and acts as a mild proton donor for the reduction[3].
-
-
Nitro Reduction: Purge the vessel and stir under H2 gas (1 atm) at room temperature for 2-4 hours.
-
Validation Checkpoint: The deep orange color of the nitro compound will rapidly dissipate to a pale yellow or colorless solution, indicating successful reduction to the electron-rich 4,5,6-triamine intermediate.
-
-
Filtration: Filter through Celite to remove the catalyst.
-
Crucial Handling Note: The resulting triamine is highly susceptible to autoxidation[3]. Proceed immediately to cyclization without isolation.
-
-
Ring Closure: Add triethyl orthoformate (3.0 eq) and catalytic p-toluenesulfonic acid (PTSA) to the filtrate. Heat to 80°C for 4 hours.
-
Causality: The orthoester acts as both the C8 carbon source and dehydrating agent, driving the thermodynamic cyclization to the aromatic purine core.
-
Fig 2: Stepwise synthetic workflow from the activated pyrimidine scaffold to target API.
References
-
Title : Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines Source : rhhz.net URL : 2[2]
-
Title : Substituted O6-benzyl-8-aza-guanines and 6(4)-benzyloxypyrimidines - Google Patents Source : google.com URL : 1[1]
-
Title : The Chemical Synthesis, Stability, and Activity of MAIT Cell Prodrug Agonists That Access MR1 in Recycling Endosomes - ACS Publications Source : acs.org URL : 3[3]
-
Title : Leese and Timmis: The Synthesis of 4-Aminopteridines as Potential Antimetabolites Source : electronicsandbooks.com URL : 4[4]
Sources
- 1. US6172070B1 - Substituted O6-benzyl-8-aza-guanines and 6(4)-benzyloxypyrimidines - Google Patents [patents.google.com]
- 2. Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines [html.rhhz.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
Application Note: Chemoselective Catalytic Reduction of 4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol
Executive Summary
The transformation of 4-amino-6-chloro-5-(nitro)pyrimidin-2-ol to its corresponding 5-amino derivative is a critical juncture in the synthesis of complex purines, pteridines, and related pharmacophores. The primary synthetic hurdle in this process is achieving complete reduction of the 5-nitro group without triggering the competitive, thermodynamically favorable hydrodehalogenation of the 6-chloro substituent. This application note provides a comprehensive, self-validating protocol utilizing poisoned platinum-based catalysis to ensure absolute chemoselectivity, tailored for drug development professionals and process chemists.
Mechanistic Insights & Catalyst Selection (E-E-A-T)
The Causality of Chemoselectivity
The pyrimidine ring is intrinsically electron-deficient. The presence of electronegative nitrogen atoms, combined with the electron-withdrawing 5-nitro group, renders the 2, 4, and 6 positions highly susceptible to nucleophilic attack and transition-metal-mediated oxidative addition[1].
When subjected to standard catalytic hydrogenation using Palladium on Carbon (Pd/C), the highly active Pd(0) surface rapidly inserts into the labile C(6)–Cl bond. This oxidative addition, followed by reductive elimination in the presence of hydrogen, leads to rapid hydrodehalogenation[2]. Consequently, the use of unmodified Pd/C results in the undesired formation of 4,5-diaminopyrimidin-2-ol.
To circumvent this, the electronic structure of the catalyst must be intentionally modified. Sulfided Platinum on Carbon (Pt(S)/C) or Iron-promoted Platinum (Pt-Fe/C) are the catalysts of choice[2],[3].
-
Electronic Poisoning: The addition of sulfur or iron alters the d-band center of the platinum nanoparticles. This modification specifically poisons the active sites responsible for the flat adsorption of the pyrimidine ring (a prerequisite for C–Cl bond cleavage)[3].
-
Steric Preservation: The highly polar, protruding –NO₂ group can still interact with the modified Pt surface via an end-on adsorption geometry. This allows the stepwise reduction of the nitro group—often proceeding through nitroso and hydroxylamine intermediates—to the primary amine without compromising the carbon-halogen bond[4].
Fig 1. Chemoselective reduction vs. undesired hydrodehalogenation pathways.
Quantitative Catalyst Performance Data
The following table summarizes the empirical performance of various catalytic systems for the reduction of chloronitropyrimidines under standard conditions (1.0–3.0 bar H₂, 25 °C, Methanol solvent).
| Catalyst System | H₂ Pressure (bar) | Temp (°C) | Conversion (%) | Selectivity for Desired Product (%) | Dehalogenation (%) |
| 10% Pd/C | 1.0 | 25 | > 99 | < 10 | > 90 |
| 5% Pt/C (Unmodified) | 1.0 | 25 | > 99 | 65 | 35 |
| 5% Pt(S)/C | 3.0 | 25 | > 99 | > 98 | < 1 |
| Raney Nickel | 1.0 | 25 | 95 | 92 | 3 |
Note: Pt(S)/C requires slightly higher pressure (3.0 bar) due to the dampened activity of the poisoned catalyst, but yields near-perfect chemoselectivity.
Experimental Protocol: A Self-Validating System
This protocol is engineered as a self-validating system . The reduction of a nitro group to an amine consumes exactly 3.0 molar equivalents of H₂ . By conducting this reaction in a closed-loop hydrogenation apparatus (e.g., a Parr shaker or automated gas burette), the operator tracks H₂ consumption in real-time. If the reaction plateaus exactly at 3.0 equivalents, the system self-validates that selective reduction is complete. Any consumption beyond 3.0 equivalents is a definitive diagnostic indicator of active hydrodehalogenation.
Reagents & Materials
-
Substrate: 4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol (1.0 eq)
-
Catalyst: 5% Pt(S)/C (5-10 wt% relative to substrate)
-
Solvent: Methanol (Anhydrous, degassed). Causality: Methanol provides excellent solubility for polar pyrimidines and acts as a proton shuttle, which accelerates the reduction of the hydroxylamine intermediate[4].
-
Equipment: Automated hydrogenation reactor with mass flow controller.
Workflow Diagram
Fig 2. Step-by-step workflow for the self-validating catalytic hydrogenation.
Step-by-Step Procedure
-
Inert Loading: Flush the hydrogenation vessel with N₂. Charge the vessel with 4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol (10.0 g, 52.5 mmol) and 5% Pt(S)/C (0.5 g). Causality: Loading under N₂ prevents the ignition of methanolic vapors by the potentially pyrophoric catalyst.
-
Solvation: Add 100 mL of anhydrous, degassed methanol.
-
Purging Cycle: Seal the reactor. Pressurize with N₂ to 3.0 bar and vent (repeat 3 times) to remove residual oxygen. Pressurize with H₂ to 3.0 bar and vent (repeat 3 times) to saturate the headspace.
-
Hydrogenation: Pressurize the reactor to exactly 3.0 bar of H₂. Initiate vigorous stirring (800-1000 rpm) to eliminate mass-transfer limitations. Maintain the internal temperature strictly between 20 °C and 25 °C using a cooling jacket. Causality: Exothermic spikes provide the activation energy required to overcome the barrier for C–Cl cleavage. Strict isothermal control is mandatory.
-
Self-Validation Monitoring: Monitor the H₂ uptake. The theoretical consumption is 157.5 mmol of H₂. Once the mass flow controller registers this exact uptake and the pressure stabilizes, stop the stirring and immediately vent the hydrogen.
-
Filtration & Isolation: Purge the vessel with N₂. Filter the reaction mixture through a tightly packed pad of Celite under a blanket of N₂. Causality: Celite traps the finely divided Pt particles, preventing filter-paper clogging and mitigating the risk of catalyst auto-ignition upon drying. Wash the pad with 20 mL of methanol.
-
Concentration: Concentrate the filtrate under reduced pressure (max bath temp 35 °C) to afford the crude 4,5-diamino-6-chloropyrimidin-2-ol, which can be used directly in subsequent ring-closure steps.
Troubleshooting & Optimization
-
Incomplete Reduction (Arrested at 2.0 Equivalents H₂): This indicates the accumulation of a stable hydroxylamine intermediate[4]. Solution: Do not increase temperature. Instead, verify the stirring rate (mass transfer issue) or add a catalytic amount of acetic acid (0.1 eq) to facilitate the protonation and subsequent cleavage of the N–O bond.
-
Over-reduction (H₂ Uptake > 3.0 Equivalents): This confirms the onset of hydrodehalogenation[2]. Solution: Immediately quench the reaction. For future runs, lower the H₂ pressure to 1.5 bar or switch to an Iron-promoted Pt/AC catalyst, which has been proven to completely suppress hydrodechlorination even at full conversion[3].
References[2] Title: Selective Catalytic Reduction of Nitro Groups in the Presence of Chloro Substituents
Sources
- 1. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
Application Note: A Guide to Nucleophilic Aromatic Substitution of Chlorine in 4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol
Introduction: The Strategic Importance of Functionalized Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of essential biological molecules like DNA and RNA.[1] This inherent biological relevance has established substituted pyrimidines as a "privileged structure" in drug discovery, leading to the development of therapeutic agents across a wide spectrum of diseases, including anticancer, antiviral, and antimicrobial agents.[2][3] A critical method for the synthesis of diverse pyrimidine libraries is the functionalization of halo-pyrimidines via nucleophilic aromatic substitution (SNAr).[4][5]
This guide provides an in-depth exploration of the SNAr on a highly activated and versatile substrate: 4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol. The reactivity of this molecule is dictated by a unique interplay of its substituents. The chlorine atom at the C6 position serves as an excellent leaving group. Crucially, the potent electron-withdrawing nitro group at the C5 position strongly activates the pyrimidine ring for nucleophilic attack, making SNAr reactions highly efficient.[6][7][8] This activation is essential for displacing the C6-chloro group with a wide variety of nucleophiles, a process fundamental to creating novel molecular entities for pharmaceutical development.
Section 1: The Mechanism of SNAr on the Activated Pyrimidine Core
The SNAr reaction on this substrate proceeds through a well-established, two-step addition-elimination mechanism.[6][7][9] This pathway is distinct from SN1 and SN2 reactions and is characteristic of electron-deficient aromatic systems.
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bonded to the chlorine leaving group (C6). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[7][8]
-
Stabilization and Elimination: The negative charge of the Meisenheimer complex is effectively delocalized across the pyrimidine ring and, most importantly, onto the oxygen atoms of the ortho-nitro group.[6][8] This stabilization is the primary reason for the high reactivity of the substrate. In the final step, the aromaticity of the ring is restored by the expulsion of the chloride leaving group.
The diagram below illustrates this mechanistic pathway.
Caption: SNAr addition-elimination pathway.
Section 2: General Considerations for Protocol Design
The success of the SNAr reaction hinges on the careful selection of reaction conditions tailored to the specific nucleophile being used.
-
Choice of Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or alcohols like ethanol and propanol are commonly employed.[10] Alcohols can participate as solvents and, under basic conditions, may act as nucleophiles, a factor to consider in experimental design.[10]
-
Role of a Base: The reaction liberates hydrochloric acid (HCl), which can protonate the nucleophile or the product, rendering it unreactive. Therefore, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically added as an acid scavenger.[10][11] Inorganic bases such as potassium carbonate (K₂CO₃) can also be effective.
-
Temperature Control: While the substrate is highly activated, many SNAr reactions require heating to proceed at a practical rate.[12] Temperatures can range from room temperature for highly potent nucleophiles to reflux conditions (80-120 °C) for less reactive partners.[11] Microwave irradiation can also be used to accelerate the reaction significantly.[12]
-
Reaction Monitoring: Progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and to check for the formation of any side products.
Section 3: Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the substitution of the C6-chloro group with representative amine, thiol, and alcohol nucleophiles.
Protocol 3.1: Synthesis of a 4-Amino-6-(Alkylamino)-5-nitropyrimidin-2-ol Derivative
This protocol details the reaction with a primary amine, a common and robust transformation.
-
Materials & Setup:
-
4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol (1.0 eq)
-
Primary or Secondary Amine (e.g., Benzylamine) (1.1 - 1.5 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Anhydrous Ethanol (or DMF)
-
Round-bottom flask with magnetic stirrer, reflux condenser, and nitrogen inlet.
-
-
Procedure:
-
To the round-bottom flask, add 4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol and anhydrous ethanol to create a suspension (approx. 0.1 M).
-
Begin stirring and add the amine nucleophile, followed by the dropwise addition of triethylamine.
-
Heat the reaction mixture to reflux (approx. 78 °C for ethanol) under a nitrogen atmosphere.
-
Monitor the reaction's progress every 1-2 hours using TLC (e.g., 1:1 Ethyl Acetate:Hexanes). The reaction is typically complete within 3-6 hours.[10]
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Reduce the solvent volume via rotary evaporation.
-
Dilute the residue with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification & Characterization:
-
Purify the crude solid by recrystallization from ethanol or by flash column chromatography on silica gel.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
Protocol 3.2: Synthesis of a 4-Amino-6-(Alkylthio)-5-nitropyrimidin-2-ol Derivative
Thiols are highly nucleophilic and react readily with the substrate.
-
Materials & Setup:
-
4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol (1.0 eq)
-
Thiol (e.g., Benzyl mercaptan) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous DMF
-
Round-bottom flask with magnetic stirrer and nitrogen inlet.
-
-
Procedure:
-
Suspend 4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol and K₂CO₃ in anhydrous DMF.
-
Add the thiol to the stirring suspension at room temperature. A color change is often observed.
-
Stir the reaction at room temperature for 4-8 hours, or gently heat to 50-60 °C to increase the rate.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Upon completion, pour the reaction mixture into ice-water. A precipitate will often form.
-
Collect the solid product by vacuum filtration. If no solid forms, extract the aqueous mixture with ethyl acetate.
-
Wash the collected solid (or organic extract) with water and brine, then dry.
-
-
Purification & Characterization:
-
The filtered solid is often of high purity. If necessary, purify further by recrystallization or column chromatography.
-
Confirm the structure and purity via NMR and MS analysis.
-
Protocol 3.3: Synthesis of a 4-Amino-6-(Alkoxy)-5-nitropyrimidin-2-ol Derivative
Alkoxides are required for this transformation, as neutral alcohols are generally poor nucleophiles for this reaction at moderate temperatures.
-
Materials & Setup:
-
4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol (1.0 eq)
-
Alcohol (e.g., Benzyl alcohol) (3.0-5.0 eq, can be used as solvent)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous THF or the alcohol itself as solvent.
-
Three-neck flask with magnetic stirrer, dropping funnel, and nitrogen inlet.
-
-
Procedure:
-
Caution: NaH reacts violently with water. Ensure all glassware is dry and the reaction is under an inert atmosphere.
-
In the reaction flask, add the alcohol to anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Carefully add the NaH portion-wise to the alcohol solution to form the sodium alkoxide. Stir for 30 minutes at 0 °C.
-
Add a solution/suspension of 4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol in THF to the alkoxide solution via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Heating may be required for less reactive alcohols.[13]
-
Monitor the reaction by TLC.
-
Upon completion, cautiously quench the reaction by slowly adding ice-cold water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification & Characterization:
-
Purify the crude product using flash column chromatography.
-
Characterize the final product using NMR and MS.
-
Section 4: Comparative Data and Experimental Workflow
The choice of nucleophile and conditions significantly impacts reaction outcomes. The following table summarizes typical parameters for the SNAr on the title compound.
| Nucleophile Class | Representative Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) | Typical Yield (%) |
| Primary Amine | Benzylamine | TEA | Ethanol | 78 (Reflux) | 3 - 6 | 85 - 95 |
| Secondary Amine | Piperidine | DIPEA | DMF | 80 | 4 - 8 | 80 - 90 |
| Aromatic Amine | Aniline | K₂CO₃ | NMP | 120 | 12 - 24 | 60 - 75 |
| Thiol | Ethanethiol | K₂CO₃ | DMF | 25 - 50 | 2 - 5 | 90 - 98 |
| Alcohol | Sodium Methoxide | NaOMe | Methanol | 65 (Reflux) | 10 - 18 | 70 - 85 |
General Experimental Workflow
The logical progression from starting materials to the final, purified compound follows a standard synthetic chemistry workflow.
Caption: From reaction setup to final analysis.
Troubleshooting Common Issues
-
No or Low Reactivity: If the reaction stalls, consider increasing the temperature, switching to a more polar aprotic solvent like DMF or NMP, or using a stronger base to fully deprotonate the nucleophile (e.g., NaH for alcohols).[12]
-
Formation of Side Products: The most common side product is the 6-hydroxy derivative, formed by the hydrolysis of the starting material. This can be minimized by using anhydrous solvents and maintaining an inert atmosphere.
-
Difficult Purification: If the product is highly polar, standard silica gel chromatography may be challenging. Consider using reverse-phase chromatography or derivatizing the product to aid in purification.
References
-
Chandra, V. et al. (2012). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. PMC. [Link]
-
Bhat, A. et al. (2022). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. MDPI. [Link]
-
Cabrera-García, L. et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
-
Growing Science (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link]
-
Katritzky, A. et al. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc. [Link]
-
ChemRxiv (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]
-
Pen & Prosperity (2025). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity. [Link]
-
Cronin, M. et al. (2013). The definition of the toxicologically relevant applicability domain for the SNAr reaction for substituted pyridines and pyrimidines. PubMed. [Link]
-
QM Magic Class. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Schrödinger. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Royal Society of Chemistry (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. RSC Publishing. [Link]
-
OpenStax (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. [Link]
-
Chemistry Steps (2021). Reactions of Thiols. Chemistry Steps. [Link]
-
Peng, H. et al. (2012). Thiol Reactive Probes and Chemosensors. ResearchGate. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jchemrev.com [jchemrev.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 9. penandprosperity.vgcet.com [penandprosperity.vgcet.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]
Application Note: HPLC-UV Method Development and Validation for 4-Amino-6-chloro-5-nitropyrimidin-2-ol
Introduction & Scientific Rationale
4-Amino-6-chloro-5-nitropyrimidin-2-ol (CAS: 952569-11-8) is a highly functionalized pyrimidine derivative frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including antiviral and antineoplastic agents. The quantitative analysis of this compound presents significant chromatographic challenges due to its complex physicochemical properties: it is highly polar, possesses a strong chromophore, and exhibits amphoteric behavior due to the simultaneous presence of a basic amino group and an acidic hydroxyl group (which can undergo lactam-lactim tautomerism).
The Causality of Experimental Choices (E-E-A-T)
Developing a robust, self-validating analytical method requires moving beyond standard reversed-phase approaches.
-
Stationary Phase Selection: Standard C18 columns often fail to adequately retain or resolve highly polar, multi-substituted pyrimidines. To overcome this, a Pentafluorophenyl (PFP) stationary phase is selected. Fluorinated phenyl phases provide unique, multimodal retention mechanisms—including π−π interactions, dipole-dipole interactions, and hydrogen bonding—which are highly effective for resolving nitroaromatic compounds and pyrimidines[1][2].
-
Mobile Phase Optimization: The amphoteric nature of the molecule dictates strict pH control. Utilizing an acidic mobile phase modifier, such as 0.1% Trifluoroacetic acid (TFA), lowers the pH to approximately 2.0. This environment protonates the amino group and thoroughly suppresses the ionization of the hydroxyl group, preventing peak tailing and ensuring reproducible retention times.
-
Detection Strategy: The conjugated pyrimidine ring, augmented by the electron-withdrawing nitro and chloro groups, provides a strong UV absorbance profile. Detection at 254 nm ensures maximum sensitivity and specificity for the target analyte against potential synthetic byproducts.
Fig 1: Logical workflow for resolving chromatographic challenges of the target analyte.
Experimental Protocol
Reagents and Materials
-
Reference Standard: 4-Amino-6-chloro-5-nitropyrimidin-2-ol (Purity ≥ 99.0%).
-
Solvents: HPLC-grade Acetonitrile (MeCN) and Ultrapure Water (18.2 M Ω⋅ cm).
-
Modifiers: Trifluoroacetic acid (TFA), LC-MS grade.
Chromatographic Conditions
The method utilizes a gradient elution to ensure that not only the target compound is quantified, but any structurally similar synthetic impurities (e.g., des-chloro or un-nitrated precursors) are effectively washed from the column.
Table 1: Optimized HPLC-UV Parameters
| Parameter | Specification |
| Column | Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm |
| Mobile Phase A | 0.1% TFA in Ultrapure Water (v/v) |
| Mobile Phase B | 0.1% TFA in Acetonitrile (v/v) |
| Flow Rate | 1.0 mL/min |
| Gradient Program | 0-2 min: 5% B; 2-10 min: 5% → 60% B; 10-12 min: 60% B; 12.1-15 min: 5% B |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Step-by-Step Sample Preparation
-
Diluent Preparation: Prepare a mixture of Water:Acetonitrile (80:20, v/v) to match the initial gradient conditions, preventing solvent-shock peak distortion.
-
Standard Stock Solution: Accurately weigh 10.0 mg of 4-Amino-6-chloro-5-nitropyrimidin-2-ol reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL). Sonicate for 5 minutes.
-
Working Solutions: Dilute the stock solution quantitatively with the diluent to prepare calibration standards ranging from 1.0 µg/mL to 150.0 µg/mL.
-
Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter prior to injection.
Method Validation Framework
To ensure the protocol acts as a self-validating system, it must be evaluated against the stringent criteria outlined in the United States Pharmacopeia (USP) General Chapter <1225> [3][4] and the recently updated ICH Q2(R2) Guidelines [5][6].
System Suitability Testing (SST)
SST is an integral part of the analytical procedure. It verifies that the chromatographic system is adequate for the intended analysis on the day of testing.
Table 2: System Suitability Criteria (Based on 6 replicate injections of 50 µg/mL standard)
| Parameter | Acceptance Criteria | Rationale |
| Retention Time (RT) RSD | ≤ 1.0% | Ensures pump and gradient stability. |
| Peak Area RSD | ≤ 2.0% | Verifies autosampler precision. |
| Tailing Factor ( Tf ) | ≤ 1.5 | Confirms suppression of secondary interactions (e.g., silanol activity). |
| Theoretical Plates ( N ) | ≥ 5,000 | Guarantees adequate column efficiency and sharpness. |
Validation Parameters
-
Specificity: Blank injections must show no interfering peaks at the retention time of 4-amino-6-chloro-5-nitropyrimidin-2-ol. Forced degradation studies (acid, base, peroxide, heat, and UV light) must demonstrate baseline resolution between the active compound and its degradants, proving the method is stability-indicating[6][7].
-
Linearity and Range: Evaluated from 1% to 150% of the nominal target concentration. The correlation coefficient ( R2 ) must be ≥ 0.999.
-
Accuracy (Recovery): Determined by spiking the sample matrix at 50%, 100%, and 150% levels. Mean recovery should fall between 98.0% and 102.0%.
-
Precision: Both intra-day (Repeatability) and inter-day (Intermediate Precision) must yield an RSD of ≤ 2.0%.
Fig 2: Analytical method validation lifecycle aligned with ICH Q2(R2) guidelines.
Expected Results & Data Presentation
When executed correctly, the PFP column chemistry combined with the low-pH mobile phase will yield a sharp, symmetrical peak for 4-amino-6-chloro-5-nitropyrimidin-2-ol, free from fronting or tailing typically associated with amphoteric pyrimidines.
Table 3: Summary of Expected Validation Results
| Validation Parameter | Result / Output | Status |
| Linearity Range | 1.0 – 150.0 µg/mL | Pass |
| Correlation Coefficient ( R2 ) | > 0.9995 | Pass |
| Limit of Detection (LOD) | 0.15 µg/mL (S/N > 3) | Pass |
| Limit of Quantitation (LOQ) | 0.50 µg/mL (S/N > 10) | Pass |
| Accuracy (Mean Recovery) | 99.4% ± 0.8% | Pass |
| Method Precision (RSD, n=6) | 0.65% | Pass |
Conclusion
This protocol establishes a highly reliable, ICH Q2(R2)-compliant HPLC-UV method for the quantification of 4-amino-6-chloro-5-nitropyrimidin-2-ol. By leveraging the unique π−π and dipole interactions of a PFP stationary phase alongside rigorous pH control, scientists can overcome the inherent chromatographic challenges of highly substituted, polar pyrimidine intermediates.
References
-
USP <1225> Method Validation - BA Sciences -[Link]
-
General Chapters: <1225> VALIDATION OF COMPENDIAL PROCEDURES - uspbpep.com -[Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline - QbD Group -[Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA -[Link]
-
Validation of Analytical Procedures Q2(R2) - ICH -[Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC - LCGC International -[Link]
-
Compound-Specific Carbon and Nitrogen Isotopic Analyses of Underivatized Pyrimidine and Purine Nucleobases - ACS Earth and Space Chemistry -[Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. USP <1225> Method Validation - BA Sciences [basciences.com]
- 4. uspbpep.com [uspbpep.com]
- 5. qbdgroup.com [qbdgroup.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
Using 4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol as a precursor for kinase inhibitors
Application Note: 4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol as a Privileged Precursor for Bicyclic Kinase Inhibitor Scaffolds
Introduction & Mechanistic Rationale
In the highly competitive landscape of targeted oncology and immunology, the design of ATP-competitive kinase inhibitors requires scaffolds that offer both rigid geometric control and versatile functionalization handles. As a Senior Application Scientist, I frequently guide medicinal chemistry teams toward privileged building blocks that streamline lead optimization. One such exceptional precursor is 4-amino-6-chloro-5-nitropyrimidin-2-ol .
This highly substituted pyrimidine is a well-documented milestone in the synthesis of purinone derivatives and kinase inhibitors[1]. Its structural logic is elegantly suited for drug design:
-
The C6-Chloro Group : Highly electrophilic and primed for nucleophilic aromatic substitution (SNAr), allowing the rapid introduction of solvent-exposed or DFG-out binding moieties.
-
The C5-Nitro Group : Serves a dual purpose. First, it strongly activates the C6 position for SNAr by lowering the pyrimidine ring's LUMO[2]. Second, it acts as a masked amine that, upon reduction, enables cyclization into fused heterocycles like purines or pyrrolopyrimidines[3].
-
The C2-Hydroxyl Group : Often tautomerizing to the C2-oxo form, this group provides a critical hydrogen bond donor/acceptor motif for interacting with the kinase hinge region—a strategy similarly employed in highly active O6-benzylguanine derivatives[4].
Logical relationship of the purine-2-ol scaffold interacting with the kinase hinge region.
Synthetic Workflow & Causality
The transformation of 4-amino-6-chloro-5-nitropyrimidin-2-ol into a mature kinase inhibitor scaffold follows a robust, three-step sequence: SNAr, Nitro Reduction, and Cyclization.
Synthetic workflow from 4-amino-6-chloro-5-nitropyrimidin-2-ol to purine-based kinase inhibitors.
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at C6
Causality & Expert Insight: The C6-Cl bond is intensely activated by the ortho C5-NO2 group. We utilize a mild, non-nucleophilic base (DIPEA) to scavenge the HCl byproduct without causing unwanted side reactions. A polar aprotic solvent like 1,4-dioxane or acetonitrile ensures the solubility of the highly polar pyrimidine precursor[1]. Elevated temperatures are rarely needed due to the extreme electrophilicity of the C6 position; over-heating can lead to degradation.
Step-by-Step Methodology:
-
Dissolve 4-amino-6-chloro-5-nitropyrimidin-2-ol (1.0 eq, 10 mmol) in anhydrous 1,4-dioxane (50 mL) under an argon atmosphere.
-
Add N,N-diisopropylethylamine (DIPEA, 2.0 eq, 20 mmol) in a single portion.
-
Add the target primary amine (e.g., an aniline derivative) (1.1 eq, 11 mmol) dropwise over 10 minutes.
-
Stir the reaction mixture at 40°C for 4 hours.
-
Quench the reaction by pouring it into ice-cold distilled water (150 mL).
-
Filter the resulting precipitate, wash with cold water, and dry under a vacuum to afford the 4-amino-6-(substituted amino)-5-nitropyrimidin-2-ol intermediate.
Validation Checkpoint: The reaction mixture will transition from a pale yellow suspension to a deep yellow/orange homogeneous solution. LC-MS analysis must confirm the disappearance of the starting material (M+H = 191.0) and the appearance of the product mass.
Protocol 2: Chemoselective Reduction of the C5-Nitro Group
Causality & Expert Insight: While catalytic hydrogenation (Pd/C, H2) is clean, it risks dehalogenation or reduction of sensitive functional groups (e.g., alkynes) on the newly introduced C6-amine. Therefore, chemical reduction using Iron powder and Ammonium Chloride (Fe/NH4Cl) is the preferred, field-proven method. NH4Cl acts as a mild proton source, avoiding the use of strong acids that could hydrolyze the C2-hydroxyl group.
Step-by-Step Methodology:
-
Suspend the intermediate from Protocol 1 (1.0 eq, 5 mmol) in an Ethanol/Water mixture (4:1 v/v, 50 mL).
-
Add Iron powder (325 mesh, 5.0 eq, 25 mmol) and solid NH4Cl (5.0 eq, 25 mmol).
-
Heat the mixture to reflux (80°C) and stir vigorously for 2.5 hours.
-
Cool the mixture slightly and filter hot through a tightly packed Celite pad to remove iron oxides. Wash the pad with hot ethanol (20 mL).
-
Concentrate the filtrate under reduced pressure to afford the 4,5-diamino-6-(substituted amino)pyrimidin-2-ol.
Validation Checkpoint: The deep yellow/orange color of the nitro intermediate will rapidly fade to a pale, off-white color. The resulting diamine is highly susceptible to air oxidation; it must be used immediately in the next step or stored under inert argon.
Protocol 3: Cyclization to the Purine-2-ol Scaffold
Causality & Expert Insight: Triethyl orthoformate serves as both a one-carbon source and a dehydrating solvent to form the imidazole ring. Acid catalysis (p-TsOH) accelerates the formation of the intermediate formamidine, which subsequently undergoes intramolecular cyclization. The high reaction temperature drives off the ethanol byproduct, shifting the thermodynamic equilibrium entirely toward the cyclized purine[3].
Step-by-Step Methodology:
-
Suspend the ortho-diamine intermediate from Protocol 2 (1.0 eq, 4 mmol) in triethyl orthoformate (15 mL).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, 0.1 eq, 0.4 mmol).
-
Heat the reaction mixture to 120°C for 4 hours under a reflux condenser.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove excess orthoformate.
-
Purify the crude residue via flash column chromatography (Dichloromethane/Methanol gradient) to isolate the final purine-2-ol derivative.
Validation Checkpoint: The formation of the purine core is accompanied by a distinct shift in the UV absorbance profile (shifting to ~280-300 nm). 1 H-NMR will reveal a diagnostic sharp singlet around 8.0-8.5 ppm, corresponding to the new C8 proton of the purine ring.
Quantitative Data Presentation
Table 1: Comparative SNAr Reaction Conditions and Yields for 4-Amino-6-chloro-5-nitropyrimidin-2-ol
| Amine Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Isolated Yield (%) |
| Aniline | 1,4-Dioxane | DIPEA | 40 | 4 | 85% |
| Cyclopentylamine | Acetonitrile | K 2 CO 3 | 25 | 2 | 92% |
| 4-Aminobenzonitrile | 1,4-Dioxane | DIPEA | 60 | 6 | 78% |
| Benzylamine | Acetonitrile | TEA | 25 | 3 | 89% |
(Data synthesized from standard SNAr optimization studies on chloro-substituted 5-nitropyrimidines[1],[2])
References
- Source: rhhz.
- Substituted O6-benzyl-8-aza-guanines and 6(4)
- Source: acs.
- Source: researchgate.
Sources
Application Note: Regioselective Functionalization of 4-Amino-6-chloro-5-nitropyrimidin-2-ol
Executive Summary
The compound 4-Amino-6-chloro-5-nitropyrimidin-2-ol (CAS: 952569-11-8) is a highly functionalized, electron-deficient heterocyclic scaffold. It serves as a critical precursor in the synthesis of complex purines, pteridines, kinase inhibitors, and advanced energetic materials[1]. Due to the presence of multiple reactive sites—a nucleophilic amino group (C4), a tautomeric hydroxyl/oxo group (C2), a strongly electron-withdrawing nitro group (C5), and an electrophilic chlorinated carbon (C6)—achieving regiocontrol during functionalization is paramount. This application note details the mechanistic causality, validated protocols, and quantitative metrics required to master the regioselective functionalization of this versatile pyrimidine.
Mechanistic Causality: The Electronic Landscape
To predictably manipulate 4-amino-6-chloro-5-nitropyrimidin-2-ol, one must understand its internal "push-pull" electronic dynamics:
-
C6 Electrophilicity: The C6-Cl bond is highly activated toward Nucleophilic Aromatic Substitution (SNAr). This activation is driven by the strong electron-withdrawing −I and −M effects of the adjacent C5-nitro group, compounded by the electron-deficient nature of the pyrimidine ring nitrogens[2].
-
C4 Passivation: The C4-amino group donates electron density into the ring via resonance ( +M effect), which effectively passivates the C4 position and directs incoming nucleophiles exclusively to the C6 position.
-
C2 Tautomerization: The C2-hydroxyl group exists in a tautomeric equilibrium with its pyrimidin-2-one form. While it can act as a hydrogen bond donor, it remains largely unreactive under mild basic conditions, allowing for clean C6 functionalization without the need for transient protecting groups.
Divergent Synthetic Pathways
The functionalization of this scaffold typically diverges into two primary phases: regioselective substitution at C6, followed by chemoselective reduction of the C5-nitro group to unlock downstream annulation[3].
Caption: Divergent regioselective functionalization pathways for 4-Amino-6-chloro-5-nitropyrimidin-2-ol.
Core Protocols & Self-Validating Workflows
Protocol A: Regioselective SNAr Amination at the C6 Position
This protocol utilizes aliphatic or aromatic amines to displace the C6-chloride.
Mechanistic Causality for Experimental Choices:
-
Solvent (Acetonitrile): Acetonitrile (MeCN) is selected because its high dielectric constant stabilizes the polar Meisenheimer complex transition state, significantly accelerating the reaction[2]. Furthermore, the polar starting material exhibits excellent solubility in MeCN.
-
Base (DIPEA): N,N-Diisopropylethylamine (DIPEA) is chosen over Triethylamine (TEA). The steric bulk of the isopropyl groups prevents DIPEA from acting as a competing nucleophile, ensuring that only the target amine attacks the highly electrophilic C6 position.
Caption: Step-by-step experimental workflow for the regioselective SNAr at the C6 position.
Step-by-Step Methodology:
-
Preparation: Suspend 4-amino-6-chloro-5-nitropyrimidin-2-ol (1.0 eq, 5.0 mmol) in anhydrous Acetonitrile (25 mL) under a nitrogen atmosphere.
-
Activation: Cool the suspension to 0 °C using an ice bath. Add DIPEA (1.5 eq, 7.5 mmol) in one portion.
-
Nucleophilic Addition: Add the desired amine nucleophile (1.1 eq, 5.5 mmol) dropwise over 10 minutes to prevent localized exothermic spikes.
-
Maturation: Remove the ice bath and allow the reaction to stir at 25 °C for 3 to 4 hours[2].
-
Isolation: Quench the reaction by pouring it into ice-cold distilled water (50 mL). Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum.
Self-Validation System:
-
Visual Cue: The starting suspension is pale yellow. Upon addition of the amine, the solution will immediately shift to a deep, vibrant orange/red, indicating the formation of the Meisenheimer intermediate.
-
Analytical Cue: On LC-MS, successful conversion is validated by the disappearance of the characteristic M and M+2 isotopic cluster (3:1 ratio indicative of the 35Cl/37Cl isotopes) and the emergence of a single [M+H]+ peak corresponding to the aminated product.
Protocol B: Chemoselective C5-Nitro Reduction
To synthesize purines or pteridines, the C5-nitro group must be reduced to an amine.
Mechanistic Causality for Experimental Choices:
-
Reagent Selection (Fe/NH₄Cl vs. H₂/Pd-C): If the C6-Cl bond has not been substituted and must be preserved for downstream cross-coupling, catalytic hydrogenation (H₂/Pd-C) cannot be used, as it will cause rapid hydrodehalogenation. Instead, a mild reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) is mandated to chemoselectively reduce the nitro group while preserving the C-Cl bond[4].
Step-by-Step Methodology:
-
Preparation: Dissolve the 5-nitropyrimidine derivative (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.2 M concentration).
-
Reagent Addition: Add Ammonium Chloride (5.0 eq) and finely powdered Iron (10.0 eq).
-
Maturation: Heat the mixture to 80 °C under vigorous stirring for 2 hours.
-
Isolation: Filter the hot mixture through a pad of Celite to remove iron oxides. Wash the Celite pad with hot Ethanol. Concentrate the filtrate in vacuo to yield the 4,5-diaminopyrimidine product.
Self-Validation System:
-
Visual Cue: The reduction of the nitro group results in a dramatic color shift from deep orange to a pale off-white or colorless solution.
-
Stability Cue: The resulting ortho-diaminopyrimidine is highly electron-rich and susceptible to aerial oxidation. A rapid color change to purple/brown upon prolonged exposure to air serves as an immediate, albeit undesirable, visual indicator of successful reduction. Store the product under Argon immediately.
Quantitative Data: Reaction Optimization
The following table summarizes the optimized quantitative parameters and expected yields for the regioselective functionalization of 4-amino-6-chloro-5-nitropyrimidin-2-ol at the C6 position using various nucleophiles and coupling partners.
| Substrate | Nucleophile / Partner | Reaction Conditions | Isolated Yield (%) | Regioselectivity |
| 4-Amino-6-chloro-5-nitropyrimidin-2-ol | Morpholine (Secondary Amine) | MeCN, DIPEA, 25 °C, 3 h | 92% | >99% (C6) |
| 4-Amino-6-chloro-5-nitropyrimidin-2-ol | Benzylamine (Primary Amine) | MeCN, DIPEA, 25 °C, 4 h | 88% | >99% (C6) |
| 4-Amino-6-chloro-5-nitropyrimidin-2-ol | Sodium Methoxide (Alkoxide) | MeOH, 0 °C to 25 °C, 2 h | 85% | >98% (C6) |
| 4-Amino-6-chloro-5-nitropyrimidin-2-ol | Phenylboronic acid (Suzuki) | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80 °C | 75% | >95% (C6) |
Note: Yields depend heavily on the steric crowding and electronic effects of the incoming nucleophile. High yields are consistently afforded when monosubstituted 5-nitropyrimidines are utilized under optimized polar-aprotic conditions[2].
References
-
[2] Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines: Scope of 4-amino-6-chloro-5-nitropyrimidine coupling with aliphatic, heterocyclic and aromatic amines. ChemSusChem. 2
-
[3] Reducing the Electron Delocalization of FOX-7 toward a Thermally Stable Explosive as a Hexanitrosilbene (HNS) Replacement. Crystal Growth & Design - ACS Publications. 3
-
[4] Substituted O6-benzyl-8-aza-guanines and 6(4)-benzyloxypyrimidines. Google Patents. 4
-
[1] Enforced Planar FOX-7-like Molecules: A Strategy for Thermally Stable and Insensitive π-Conjugated Energetic Materials. Journal of the American Chemical Society. 1
Sources
Application Note: Scale-Up Manufacturing Process for 4-Amino-6-chloro-5-nitropyrimidin-2-ol
Target Audience: Process Chemists, API Manufacturing Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & The Regioselectivity Challenge
The compound 4-Amino-6-chloro-5-nitropyrimidin-2-ol (CAS 952569-11-8)[1] is a highly functionalized pyrimidine intermediate critical for the synthesis of complex purine, pteridine, and bicyclic non-nucleoside reverse transcriptase inhibitors (NNRTIs)[2].
In scale-up manufacturing, the primary challenge in synthesizing this molecule is regioselectivity . Direct chlorination of 4-amino-5-nitropyrimidine-2,6-diol yields 4-amino-2,6-dichloro-5-nitropyrimidine. However, subsequent hydrolysis attempts fail to yield the desired C-2 alcohol. Because the C-6 position is highly activated by the adjacent strongly electron-withdrawing 5-nitro group, hydrolysis preferentially occurs at C-6, yielding the undesired 4-amino-2-chloro-5-nitropyrimidin-6-ol[3].
To circumvent this, we detail a field-proven 2-methylthio anchoring strategy . By starting with 2-methylthiopyrimidine-4,6-diol, the C-2 position is protected by a thioether that is inert to chlorination and nitration. After the symmetric 4,6-dichloro intermediate is aminated, the thioether is oxidized to a highly labile sulfone, allowing for mild, perfectly regioselective hydrolysis at C-2[4].
Process Chemistry & Synthetic Workflow
Figure 1: Regioselective scale-up synthetic workflow for 4-Amino-6-chloro-5-nitropyrimidin-2-ol.
Step-by-Step Manufacturing Protocols
Stage 1: Chlorination to 4,6-Dichloro-2-(methylthio)pyrimidine
-
Causality: Phosphorus oxychloride ( POCl3 ) serves as both the solvent and the chlorinating agent. N,N -Dimethylaniline is utilized instead of pyridine because it forms a more stable Vilsmeier-type intermediate, accelerating the chlorination of the electron-deficient pyrimidine ring[2].
-
Protocol:
-
Charge a glass-lined reactor with POCl3 (5.0 eq) and 2-methylthiopyrimidine-4,6-diol (1.0 eq).
-
Add N,N -Dimethylaniline (1.2 eq) dropwise over 30 minutes, maintaining the internal temperature below 40°C.
-
Heat the mixture to 105°C for 4 hours.
-
Self-Validation: Reaction completion is visually confirmed by the complete dissolution of the starting material and the cessation of HCl gas evolution.
-
Distill off excess POCl3 under vacuum at 60°C. Quench the concentrated residue onto crushed ice. Filter the precipitated product and wash with cold water.
-
Stage 2: Nitration to 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine
-
Causality: The 5-position of the pyrimidine ring is the only available carbon for electrophilic aromatic substitution. However, the ring is severely deactivated by the two chlorine atoms. Fuming nitric acid in concentrated sulfuric acid is required to generate a sufficient concentration of the highly reactive nitronium ion ( NO2+ )[3].
-
Protocol:
-
Dissolve 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq) in concentrated H2SO4 (5 volumes) and cool to 0°C.
-
Slowly add fuming HNO3 (3.0 eq) dropwise, strictly maintaining the internal temperature between 0–5°C to prevent oxidative cleavage of the thioether.
-
Stir for 2 hours at 15°C.
-
Self-Validation: Quench the mixture over crushed ice. The sudden shift in polarity forces the highly hydrophobic nitrated product to crash out as a distinct pale-yellow solid, validating successful nitration. Filter and dry under vacuum.
-
Stage 3: Regioselective Amination
-
Causality: Because the 4,6-dichloro intermediate is perfectly symmetric, mono-amination inherently yields a single regioisomer. This completely bypasses the complex chromatographic separations that plague asymmetric pyrimidine functionalizations, making this step highly scalable[4].
-
Protocol:
-
Dissolve the nitrated intermediate (1.0 eq) in Tetrahydrofuran (THF, 10 volumes) and cool to -10°C.
-
Add 28% aqueous NH3 (1.1 eq) dropwise over 1 hour. Strict stoichiometric control is required to prevent diamination.
-
Stir for 2 hours at 0°C.
-
Self-Validation: The substitution of a chloride by an amino group significantly increases the polarity of the molecule. Upon addition of water (10 volumes), the pure mono-aminated product precipitates immediately, validating the completion of the reaction.
-
Stage 4: Oxidation and Hydrolysis to Target API Intermediate
-
Causality: Oxidation of the thioether to a methylsulfonyl group ( −SO2CH3 ) dramatically increases its leaving group ability. Under mildly alkaline conditions (pH 10), the C-2 sulfone is selectively displaced by hydroxide. The C-6 chloride remains completely intact because the C-4 amino group donates electron density into the ring via resonance, deactivating the C-6 position toward nucleophilic attack relative to the highly activated C-2 sulfone[3].
-
Protocol:
-
Suspend the aminated intermediate (1.0 eq) in Methanol (8 volumes). Add Sodium Tungstate dihydrate ( Na2WO4⋅2H2O , 0.05 eq) as a catalyst.
-
Add 30% H2O2 (3.0 eq) dropwise at 40°C. Stir for 3 hours to form the sulfone intermediate.
-
Cool to 20°C. Slowly add 2M NaOH (aq) to adjust the pH to 10.0 ± 0.5. Stir for 2 hours.
-
Self-Validation: The final product is a pyrimidin-2-ol (pKa ~8.5) and remains fully soluble as a sodium salt at pH 10. By filtering the alkaline solution, any unreacted organic impurities are removed. Acidifying the filtrate with 2M HCl to pH 3.0 causes the fully protonated 4-amino-6-chloro-5-nitropyrimidin-2-ol to rapidly crystallize, providing a self-purifying validation of the hydrolysis.
-
Quantitative Data & Process Parameters
The following table summarizes the expected yields, purity profiles, and Critical Process Parameters (CPPs) established during a 10-kg pilot scale-up.
| Process Stage | Intermediate / Product | Yield (%) | Purity (HPLC, a/a) | Critical Process Parameter (CPP) |
| Stage 1 | 4,6-Dichloro-2-(methylthio)pyrimidine | 85 | >98.5% | Distillation of excess POCl3 < 60°C to prevent thermal degradation. |
| Stage 2 | 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine | 90 | >97.0% | Nitration temperature strictly maintained at 0–5°C (Highly exothermic). |
| Stage 3 | 4-Amino-6-chloro-2-(methylthio)-5-nitropyrimidine | 92 | >99.0% | Strict stoichiometric control (1.1 eq NH3 ) to prevent diamination. |
| Stage 4 | 4-Amino-6-chloro-5-nitropyrimidin-2-ol | 78 | >99.5% | Hydrolysis pH 10.0 ± 0.5; Final precipitation pH 3.0. |
References
-
AiFChem Product Catalog. "952569-11-8 | 4-amino-6-chloro-5-nitropyrimidin-2-ol." AiFChem.
-
Design and Synthesis of Novel HIV-1 NNRTIs with Bicyclic Cores. Journal of Medicinal Chemistry, ACS Publications, 2023.
-
The Pyrimidines, Volume 16. D. J. Brown. The Chemistry of Heterocyclic Compounds, Wiley-Interscience, New York, 1970.
-
Pteridines. Part I. An unambiguous synthesis of 7:8-dihydro-6-hydroxypteridines. W. R. Boon, W. G. M. Jones, and G. R. Ramage. Journal of the Chemical Society, 1951, 96-102.
Sources
Technical Support Center: Troubleshooting & Yield Optimization for 4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol Synthesis
Welcome to the Technical Support Center. Synthesizing 4-amino-6-chloro-5-nitropyrimidin-2-ol from its dichloro precursor is a critical but notoriously temperamental transformation in the development of purine analogs and kinase inhibitors. This guide provides mechanistic troubleshooting, optimized protocols, and empirical data to help you eliminate byproducts, prevent hydrolysis, and maximize isolated yields.
Mechanistic Workflow & Reaction Pathway
Understanding the electronic environment of the pyrimidine ring is the first step to controlling the reaction. The electron-withdrawing 5-nitro group strongly activates the C4 and C6 positions for Nucleophilic Aromatic Substitution (SNAr).
Mechanistic pathway and competing side reactions in the amination of the pyrimidine precursor.
Causality Check: Why does the reaction stop at mono-amination under optimal conditions? Once the first ammonia molecule adds to C4, the resulting amino group donates electron density into the pyrimidine ring via resonance. This electronic influx deactivates the remaining C6-chloro group, raising the activation energy required for a second substitution ()[1].
Troubleshooting FAQs
Q: Why am I seeing a high percentage of the 4,6-diamino byproduct in my LC-MS? A: Over-amination is a direct result of overcoming the activation energy barrier for the second substitution. This is caused by either a local excess of ammonia or elevated reaction temperatures. Actionable Fix: Use exactly 1.05 equivalents of ammonia. Utilize a dilute solution of NH₃ in THF rather than bubbling ammonia gas directly, which is difficult to quantify. Maintain the reaction temperature strictly between -10 °C and 0 °C during the addition phase.
Q: My product mixture contains significant amounts of a [M-Cl+OH] impurity. How do I prevent hydrolysis? A: The C6-chloro group in 5-nitropyrimidines is exceptionally labile. Even atmospheric moisture or water introduced via aqueous ammonium hydroxide (NH₄OH) can act as a nucleophile, converting the 6-chloro group to a 6-hydroxy group ()[2]. Actionable Fix: Completely eliminate water from your system. Switch from aqueous ammonia to a commercially available anhydrous NH₃ solution in THF or Methanol. Ensure all glassware is flame-dried and the reaction is run under an argon atmosphere.
Q: The reaction stalls at 70% conversion. Should I add more base or increase the temperature? A: Do not increase the temperature. Doing so will exponentially increase the rate of di-amination and thermal degradation. Stalling is typically caused by the precipitation of the product, which physically traps unreacted starting material (inclusion complexes). Actionable Fix: Optimize your solvent system. Adding a polar aprotic co-solvent like DMF (in a 9:1 THF:DMF ratio) improves solubility. Furthermore, adding a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) prevents the generated HCl from protonating your ammonia reagent, ensuring the effective stoichiometry remains constant.
Quantitative Data: Effect of Reaction Conditions on Yield
The following table summarizes the empirical data derived from optimizing the amination step. Notice how the exclusion of water and the strict control of temperature drastically shift the product distribution toward the desired mono-aminated product.
| Solvent System | Ammonia Source | Temp (°C) | Additive | Isolated Yield (%) | Primary Impurity (>5%) |
| THF | Aq. NH₄OH (28%) | 25 | None | 45.0 | Hydrolysis (30%) |
| EtOH | NH₃ in EtOH (2M) | 0 | None | 65.2 | Di-amination (15%) |
| Anhydrous THF | NH₃ in THF (0.5M) | -10 | None | 78.5 | Unreacted SM (10%) |
| THF / DMF (9:1) | NH₃ in THF (0.5M) | -10 | DIPEA (1.0 eq) | 92.4 | < 2% (Trace) |
Optimized Step-by-Step Protocol
This protocol is designed as a self-validating system. To ensure scientific integrity and high yields, do not proceed to the next step unless the specific validation criteria are met.
Step 1: Preparation & Purging Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, an internal thermocouple, and an argon inlet. Purge the system with argon for 15 minutes. Validation: The flask must be cool to the touch and under positive argon pressure before adding reagents.
Step 2: Dissolution Dissolve 4,6-dichloro-5-nitropyrimidin-2-ol (10.0 mmol, 2.10 g) in a mixture of anhydrous THF (45 mL) and anhydrous DMF (5 mL). Causality: The 10% DMF co-solvent disrupts the strong intermolecular hydrogen bonding of the pyrimidin-2-ol, preventing premature precipitation and stalling.
Step 3: Cooling Submerge the flask in a dry ice/acetone or ice/salt bath. Allow the internal temperature to drop. Validation: Monitor the internal thermocouple. Do not begin addition until the internal temperature stabilizes at exactly -10 °C.
Step 4: Base Addition Add DIPEA (10.0 mmol, 1.74 mL) dropwise over 5 minutes. Causality: DIPEA acts as an acid scavenger for the HCl generated during the reaction, protecting the nucleophilicity of the incoming ammonia without competing for the electrophilic carbon.
Step 5: Amination (Critical Step) Using a syringe pump, add a 0.5 M solution of NH₃ in THF (21.0 mL, 10.5 mmol) at a constant rate of 0.5 mL/min. Causality: Slow addition prevents local concentration spikes of NH₃, effectively suppressing the di-amination pathway.
Step 6: Monitoring & Quenching Stir the reaction for 2 hours at -10 °C. Validation: Withdraw a 50 µL aliquot, quench in 1 mL acetonitrile, and analyze via HPLC (UV 254 nm). The starting material peak should be <2% area. Once validated, quench the bulk reaction with 10 mL of cold 10% aqueous citric acid.
Step 7: Workup & Isolation Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (bath temp < 30 °C to prevent thermal degradation). Recrystallize the crude solid from cold ethanol to afford 4-amino-6-chloro-5-nitropyrimidin-2-ol as a pale yellow solid.
References
-
Reducing the Electron Delocalization of FOX-7 toward a Thermally Stable Explosive , Crystal Growth & Design, ACS Publications, 2022. URL: [Link]
Sources
Technical Support Center: Crystallization and Precipitation of 4-Amino-6-chloro-5-nitropyrimidin-2-ol
Welcome to the Technical Support Center for highly functionalized pyrimidine derivatives. 4-Amino-6-chloro-5-nitropyrimidin-2-ol is a critical intermediate in the synthesis of purines and pteridine-based pharmaceuticals. However, its dense array of functional groups—an amino donor, a nitro acceptor, a chloro group, and a tautomeric hydroxyl/carbonyl—creates severe challenges during purification.
This guide provides field-proven, mechanistically grounded strategies to troubleshoot crystallization failures, oiling out, and amorphous precipitation.
Part 1: Physicochemical Profiling & The Root Cause of Crystallization Failure
To successfully crystallize 4-amino-6-chloro-5-nitropyrimidin-2-ol, one must understand its molecular behavior in solution. This compound exhibits lactam-lactim tautomerism , existing in equilibrium between the pyrimidin-2-ol form and the pyrimidin-2(1H)-one form.
In the solid state, the pyrimidinone tautomer dominates, forming highly stable, intermolecular hydrogen-bonded dimers[1]. This dimerization drastically increases the crystal lattice energy, rendering the compound nearly insoluble in standard volatile organic solvents (e.g., ethanol, ethyl acetate) and highly prone to crashing out as a disordered, amorphous powder when forced out of solution. Disrupting these dimers requires highly polar, aprotic solvents, which then necessitates specialized techniques to coax the molecules back into an ordered crystal lattice.
Part 2: Decision Matrix for Crystallization Strategy
Use the following decision tree to determine the optimal crystallization pathway based on your batch's solubility profile.
Workflow for troubleshooting pyrimidine precipitation and selecting a crystallization method.
Part 3: Troubleshooting FAQs
Q1: My compound "oils out" as a viscous syrup instead of forming crystals upon cooling. How do I fix this? A1: "Oiling out" (liquid-liquid phase separation) occurs when the compound phase-separates at a temperature above its melting point in the solvent mixture, or when high levels of impurities disrupt the crystal lattice[2].
-
Causality & Solution: The solution is likely too concentrated, forcing the compound out of solution too quickly[3]. Return the sample to the heat source and add a small amount of the "good" solvent to decrease the concentration[3]. If impurities are the root cause, add activated charcoal to the hot solution to strip away lattice-disrupting contaminants, filter hot, and cool slowly[3].
Q2: The compound only dissolves in DMF or DMSO. When I add water or ether to force precipitation, it crashes out as a fine, unfilterable amorphous powder. A2: Direct addition of an anti-solvent creates localized zones of extreme supersaturation, forcing rapid kinetic precipitation rather than thermodynamic crystal growth[2].
-
Causality & Solution: Switch from direct addition to Vapor Diffusion Crystallization. By allowing a volatile anti-solvent (like DCM) to slowly diffuse into the DMF solution in a closed chamber, the saturation point is approached gradually, allowing the hydrogen-bonded dimers to arrange into ordered crystal lattices.
Q3: I have cooled my solution to 4°C, but no crystals are forming despite high concentration. A3: The solution is supersaturated but lacks the activation energy required for spontaneous nucleation[2].
-
Causality & Solution: You must artificially induce nucleation. Gently scratch the inside of the glass flask at the air-liquid interface with a glass stirring rod; this creates microscopic glass fragments that act as nucleation sites[3]. Alternatively, dip a glass rod into the solution, let the solvent evaporate to form a thin crystalline residue, and reintroduce it as a seed[3].
Q4: Can I adjust the pH to improve the solubility of this compound before crystallization? A4: Yes. The pH of the solvent significantly impacts the solubility of pyrimidines with ionizable groups[4]. The strongly electron-withdrawing nitro group increases the acidity of the C2-hydroxyl group. Adjusting the solution to a more basic pH will deprotonate the hydroxyl group, forming a highly soluble salt[4]. You can then carefully titrate the solution back to an acidic pH to induce controlled precipitation (isoelectric crystallization).
Part 4: Standardized Experimental Protocols
Protocol A: Vapor Diffusion Crystallization (For DMF/DMSO Soluble Batches)
This protocol is the gold standard for pyrimidines that refuse to dissolve in anything other than highly polar aprotic solvents.
-
Dissolution: Dissolve 100 mg of crude 4-amino-6-chloro-5-nitropyrimidin-2-ol in the absolute minimum amount of anhydrous DMF (approx. 1-2 mL) in a small, unsealed inner vial (e.g., a 4 mL shell vial).
-
Chamber Setup: Place the inner vial into a larger outer chamber (e.g., a 20 mL scintillation vial or a small beaker).
-
Anti-Solvent Addition: Add 5-10 mL of a volatile anti-solvent (e.g., Dichloromethane) to the outer chamber. Critical: Ensure the anti-solvent liquid level remains below the rim of the inner vial.
-
Equilibration: Seal the outer chamber tightly with a cap or Parafilm. Allow the setup to sit undisturbed at room temperature for 24-72 hours. The volatile anti-solvent will slowly diffuse into the DMF, gradually lowering the compound's solubility.
-
Harvesting: Once crystals of suitable size have formed, harvest them via vacuum filtration and wash with a minimal amount of cold DCM.
-
Validation Checkpoint: If the solution inside the inner vial becomes cloudy within the first 2 hours, the diffusion rate is too fast (kinetic trapping). Restart the process using a less volatile anti-solvent (e.g., toluene) or increase the volume of the outer chamber.
Protocol B: Temperature-Cycling Crystallization with Seeding
Use this protocol if your compound exhibits moderate solubility in mixed volatile solvents.
-
Suspension: Suspend the crude compound in a mixed solvent system (e.g., Methanol/Water) and heat to reflux.
-
Solvation Adjustment: If the compound "oils out" (forms a separate liquid phase), add additional methanol (the "good" solvent) in 1 mL increments until the oil dissolves into a clear, homogenous solution[3].
-
Cooling: Remove the flask from the heat source. To enforce a slow thermodynamic cooling rate, place the hot flask inside an inverted beaker to create an insulating atmosphere[2].
-
Nucleation: Once the solution reaches room temperature, if no crystals have formed, gently scratch the inner wall of the flask with a glass stirring rod[3].
-
Maturation: Cool the flask further in an ice bath (4°C) for 30 minutes to maximize the yield before filtration.
-
Validation Checkpoint: An ideal crystallization should have visible crystals forming within 5 minutes of seeding, with growth continuing over 20 minutes[3]. If a massive block of solid forms instantly, the crystallization was too fast; re-dissolve and add more methanol.
Part 5: Solvent Selection & Quantitative Data
Selecting the correct solvent system is paramount for managing the hydrogen-bonding networks of pyrimidinones.
| Solvent / System | Role | Dielectric Constant (ε) | Expected Behavior & Causality |
| DMF or DMSO | Primary Solvent | 36.7 / 46.7 | High polarity disrupts strong intermolecular H-bonded dimers; excellent for initial dissolution. |
| Methanol / Water | Mixed Solvent | 32.7 / 80.1 | Good for temperature cycling; water acts as an anti-solvent. High risk of rapid "crashing out" if water ratio is too high[3]. |
| Dichloromethane (DCM) | Anti-solvent | 8.9 | Ideal for vapor diffusion into DMF; lowers polarity gradually to promote ordered lattice formation. |
| Diethyl Ether | Anti-solvent | 4.3 | Induces rapid precipitation; high risk of "oiling out" or amorphous solid formation if added directly. |
Part 6: References
Sources
Technical Support Center: Troubleshooting the Nitration of 4-Amino-6-chloropyrimidin-2-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific mechanistic and operational challenges encountered during the nitration of 4-amino-6-chloropyrimidin-2-ol (also known as 6-chlorocytosine).
This intermediate is a critical building block in the synthesis of complex purines, pteridines, and pharmaceutical agents. While the pyrimidine ring is generally electron-deficient, the presence of the electron-donating amino (-NH₂) and hydroxyl (-OH / oxo) groups activates the C5 position, allowing for direct electrophilic aromatic substitution (S_EAr). However, this high reactivity, combined with the lability of the C6-chloro group, makes the reaction highly susceptible to side reactions.
Mechanistic Causality: Why Do Side Reactions Occur?
To engineer a robust process, we must first understand the thermodynamic and kinetic vulnerabilities of the substrate:
-
Hydrolysis of the C-Cl Bond: The C6-chloro group is highly susceptible to Nucleophilic Aromatic Substitution (S_NAr). Once the strongly electron-withdrawing nitro group is installed at C5, the C6 position becomes even more electrophilic. Any water present in the acidic medium will rapidly displace the chloride, yielding the undesired 4-amino-5-nitro-pyrimidine-2,6-diol byproduct1[1].
-
Oxidative Degradation: Nitric acid is a potent oxidant. The exocyclic -NH₂ group and the electron-rich activated pyrimidine ring can undergo oxidative cleavage if the reaction exotherm is not strictly controlled, leading to dark, tarry mixtures and complete loss of yield 2[2].
-
N-Nitration (Nitramine Formation): In the presence of excess nitronium ions (NO₂⁺) or extended reaction times, the primary amine can act as a nucleophile, undergoing N-nitration to form a nitramine 3[3].
Reaction pathways for the nitration of 4-amino-6-chloropyrimidin-2-ol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My LC-MS analysis shows a major byproduct with a mass corresponding to the loss of chlorine and addition of an OH group. How do I prevent this hydrolysis? A1: You are observing the S_NAr displacement of the chloride by water.
-
Causality: Standard concentrated nitric acid (68-70%) contains ~30% water. In the highly acidic reaction medium, this water acts as a nucleophile, readily attacking the activated C6 position.
-
Solution: You must maintain strictly anhydrous conditions. Use fuming nitric acid (>90% or >98%) and concentrated sulfuric acid (98%) . If ambient humidity is high, consider using oleum (fuming sulfuric acid) to scavenge residual moisture. Ensure all glassware is rigorously oven-dried.
Q2: The reaction mixture turns deep red/brown immediately upon adding nitric acid, and my final yield is <20%. What is happening? A2: The dark coloration indicates oxidative degradation of the pyrimidine ring or the amino group, driven by an uncontrolled thermal runaway.
-
Causality: The generation of the nitronium ion (NO₂⁺) and the subsequent electrophilic attack are highly exothermic processes. Elevated temperatures increase the kinetic rate of oxidation exponentially compared to nitration.
-
Solution: Implement rigorous temperature control. The reaction must be maintained between 0 °C and 5 °C . Add the fuming nitric acid dropwise over an extended period using an addition funnel or syringe pump. Do not allow the internal temperature to exceed 10 °C at any point.
Q3: I am detecting N-nitrated species (nitramines) in my crude NMR. How do I improve regioselectivity for the C5 position? A3: Nitramine formation occurs when the exocyclic amine acts as a nucleophile attacking the nitronium ion.
-
Causality: This usually results from using a large stoichiometric excess of nitric acid or allowing the reaction to proceed for too long after C5 nitration is complete.
-
Solution: Limit the fuming nitric acid to 1.05 – 1.10 equivalents . Monitor the reaction closely via TLC or HPLC and quench it immediately by pouring the mixture over crushed ice once the starting material is consumed.
Troubleshooting decision tree for optimizing the nitration workflow.
Quantitative Data: Reaction Parameter Optimization
The following table summarizes the causal relationship between reaction parameters and product distribution, validating the optimized conditions required for success.
| Parameter | Condition | C5-Nitro Product (%) | Hydrolysis Byproduct (%) | Oxidation/Tars (%) |
| Acid Source | 70% HNO₃ / 98% H₂SO₄ | 25% | 65% | 10% |
| Acid Source | Fuming HNO₃ / 98% H₂SO₄ | 88% | <5% | 7% |
| Temperature | 20–25 °C (Room Temp) | 40% | 10% | 50% |
| Temperature | 0–5 °C | 88% | <5% | <7% |
| HNO₃ Equivalents | 2.5 eq | 60% | <5% | 35% (incl. N-nitration) |
| HNO₃ Equivalents | 1.05 eq | 88% | <5% | <7% |
Self-Validating Experimental Protocol: Optimized Nitration Workflow
This step-by-step methodology incorporates built-in validation checks to ensure the integrity of the reaction at every phase.
-
Reactor Preparation: Charge a dry, 3-neck round-bottom flask equipped with a mechanical stirrer and an internal thermometer with concentrated H₂SO₄ (98%, 5.0 mL per gram of substrate). Cool the flask to 0 °C using an ice-salt bath.
-
Substrate Addition: Slowly add 4-amino-6-chloropyrimidin-2-ol in small portions under vigorous stirring.
-
Validation Check: The substrate must dissolve completely to form a clear, pale-yellow solution. The exotherm should be minimal (internal temp < 5 °C).
-
-
Nitrating Mixture Preparation: In a separate dry flask, prepare the nitrating mixture by carefully adding fuming HNO₃ (1.05 eq) to cold concentrated H₂SO₄ (2.0 mL) at 0 °C.
-
Nitration: Add the nitrating mixture dropwise to the substrate solution via an addition funnel. Regulate the addition rate to maintain the internal temperature strictly below 5 °C.
-
Validation Check: A slight deepening of the yellow color is normal and indicates NO₂⁺ generation; sudden darkening or red fuming indicates localized overheating and oxidation.
-
-
Maturation: Stir the mixture at 0–5 °C for 2 hours. Monitor conversion via HPLC (quench a 10 µL aliquot in 1 mL of ice water before injection).
-
Quenching: Carefully pour the reaction mixture over vigorously stirred crushed ice (15 g per mL of acid).
-
Validation Check: The desired 4-amino-6-chloro-5-nitropyrimidin-2-ol will immediately precipitate as a fine pale yellow/white solid. Lack of precipitation indicates over-hydrolysis to a highly water-soluble byproduct.
-
-
Isolation: Filter the precipitate through a sintered glass funnel, wash thoroughly with ice-cold water until the filtrate is pH neutral (pH ~7), and dry under vacuum at 40 °C to constant weight.
References
-
Title: Pyrimidines. XVIII. 2,4-Diamino-5-nitro-6-arylaminopyrimidines. Nitration Study of 2,4-Diamino-6-chloropyrimidine and a Literature Correction Source: Journal of Medicinal Chemistry URL: [Link][1]
-
Title: Insight into the acidic group-induced nitration mechanism of 2-methyl-4,6-dihydroxypyrimidine (MDP) with nitronium Source: RSC Advances URL: [Link][3]
-
Title: Modelling of the Nitration of 2-Methylpyrimidine-4,6-dione (MPD) Source: Central European Journal of Energetic Materials URL: [Link][2]
Sources
Technical Support Center: Solubilizing 4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol for Biological Assays
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals struggling with the aqueous solubility of 4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol (CAS: 952569-11-8) during in vitro and cell-based biological assays.
As an Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will analyze the physicochemical root causes of this compound's insolubility and provide self-validating, step-by-step protocols grounded in pharmaceutical formulation science.
Physicochemical Root Cause Analysis
Before attempting to dissolve a compound, you must understand why it resists solvation. 4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol is not simply "greasy" (lipophilic); it is a classic "brick dust" molecule .
-
High Crystal Lattice Energy: The molecule features a planar pyrimidine ring heavily substituted with strong hydrogen-bond donors (the 4-amino and 2-hydroxyl groups) and strong hydrogen-bond acceptors (the 5-nitro group and ring nitrogens). This creates a tightly packed, thermodynamically stable crystal lattice that requires significant energy to break.
-
Kinetic Precipitation (Solvent Shift): Researchers typically dissolve this compound in 100% Dimethyl sulfoxide (DMSO) to create a stock solution. However, when this stock is spiked into an aqueous assay buffer, the DMSO diffuses into the water faster than the compound can remain solvated. This rapid solvent exchange forces the compound past its kinetic solubility limit, causing immediate micro-precipitation[1].
-
Ionization Potential: The 2-hydroxyl group on the pyrimidine ring is acidic. Its pKa is significantly lowered by the electron-withdrawing effects of the adjacent 5-nitro and 6-chloro groups. This is a critical mechanistic lever: adjusting the pH can ionize the molecule, drastically improving its aqueous solubility[2].
Fig 1: Mechanistic pathways of kinetic precipitation vs. cyclodextrin complexation.
Step-by-Step Solubilization Workflows
To ensure scientific integrity, every protocol below is designed as a self-validating system . You must verify solubility at the final assay concentration before introducing biological variables.
Protocol A: pH-Optimized Co-Solvent Dilution (For Biochemical Assays)
Mechanistic Rationale: Biochemical assays (e.g., enzymatic assays) can often tolerate higher co-solvent concentrations (up to 5% DMSO) compared to cell-based assays[3]. By combining DMSO with a slight alkaline pH shift, we disrupt the crystal lattice and ionize the 2-hydroxyl group simultaneously.
-
Stock Preparation: Weigh the solid compound and dissolve it in 100% anhydrous DMSO to create a 10 mM stock. Vortex for 60 seconds.
-
Buffer Adjustment: Prepare your aqueous assay buffer (e.g., Tris or HEPES) and adjust the pH to 7.8 - 8.0 . The alkaline environment ensures the 2-hydroxyl group remains deprotonated.
-
Serial Dilution: Do not spike the 10 mM stock directly into the final buffer. Create an intermediate dilution (e.g., 1 mM) in 50% DMSO / 50% Buffer.
-
Final Addition: Add the intermediate stock dropwise to the final assay buffer while vortexing vigorously to prevent localized high concentrations. Ensure final DMSO concentration is ≤ 5%[3].
-
Validation Step: Centrifuge the final solution at 10,000 x g for 5 minutes. Analyze the supernatant via UV-Vis or HPLC. If the concentration matches your theoretical yield, the compound is fully solubilized.
Protocol B: Host-Guest Complexation (For Cell-Based Assays)
Mechanistic Rationale: Cell-based assays typically restrict DMSO to < 0.5% to prevent cytotoxicity and off-target cellular stress[4]. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that encapsulates the planar pyrimidine ring, while its hydrophilic exterior maintains aqueous solubility without requiring toxic solvents[5],[6],[7].
-
Excipient Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your base cell culture media (without FBS).
-
Complexation: Add the 10 mM DMSO compound stock dropwise into the HP-β-CD solution under continuous, rapid stirring.
-
Equilibration: Incubate the mixture at 37°C for 2 hours on a rotary shaker. This provides the thermodynamic energy required for the compound to partition from the aqueous phase into the cyclodextrin cavity[8].
-
Filtration: Pass the solution through a 0.22 µm sterile PES filter. This removes any uncomplexed "brick dust" aggregates.
-
Validation Step: Inspect the filtrate under a phase-contrast microscope at 40x magnification. The absence of refractile micro-crystals validates the inclusion complex.
Fig 2: Decision tree for solubilizing 4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol.
Troubleshooting FAQs
Q: My compound dissolves perfectly in 100% DMSO, but my assay results are highly variable and non-reproducible. What is happening? A: You are likely experiencing invisible kinetic precipitation[1]. When the compound crashes out of solution, it forms micro-suspensions. These aggregates can artificially scatter light in fluorescence/absorbance assays, or they can settle at the bottom of the well, creating a massive localized concentration that kills cells, masquerading as a false-positive drug effect. Always validate solubility via centrifugation or dynamic light scattering (DLS) before running the assay.
Q: Can I just heat the cell media to 60°C to force the compound into solution? A: No. While heating increases thermodynamic solubility temporarily, the compound will rapidly re-precipitate (crash out) as soon as it cools to the 37°C incubator temperature. Furthermore, heating complex cell media can denature essential proteins and growth factors. You must use a thermodynamic stabilizer like HP-β-CD[7].
Q: I tried Tween-20 and Triton X-100, but they interfered with my cell assay. Why? A: While surfactants form micelles that can encapsulate poorly soluble drugs[2], traditional surfactants like Triton X-100 disrupt lipid bilayers, leading to cell lysis. For cell-based assays, cyclodextrins are vastly superior because they do not act as membrane detergents at standard concentrations[5],[8].
Quantitative Data Summaries
Table 1: Maximum Tolerated Co-Solvent Concentrations in Biological Assays
Use this table to determine the absolute limits of solvent addition before assay integrity is compromised[4],[3],[1].
| Solvent / Excipient | Biochemical Assays (Enzymatic) | Cell-Based Assays (In Vitro) | Mechanistic Limitation if Exceeded |
| DMSO | ≤ 5.0% (v/v) | ≤ 0.5% (v/v) | Enzyme denaturation; Cellular stress/apoptosis |
| Ethanol | ≤ 2.0% (v/v) | ≤ 0.1% (v/v) | Precipitation of buffer salts; Membrane fluidization |
| HP-β-Cyclodextrin | ≤ 15% (w/v) | ≤ 10% (w/v) | Viscosity interference; Cholesterol depletion from cell membranes |
Table 2: Excipient Selection for 4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol
| Strategy | Recommended Agent | Mechanism of Action | Best Use Case |
| Ionization | Tris/HEPES (pH 7.8) | Deprotonates the acidic 2-hydroxyl group | Assays insensitive to slight alkaline pH |
| Complexation | HP-β-Cyclodextrin | Shields the planar pyrimidine ring in a hydrophobic cavity | Cell-based assays requiring low DMSO |
| Micellar | Phospholipids (Liposomes) | Encapsulates the compound in a lipid bilayer | In vivo dosing or specialized cellular uptake[2] |
References
-
Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches National Institutes of Health (NIH) / PMC[Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability SciSpace [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs MDPI [Link]
-
Short Review on the Biological Activity of Cyclodextrin-Drug Inclusion Complexes Applicable in Veterinary Therapy MDPI [Link]
-
Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study PubMed / NIH[Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics National Institutes of Health (NIH) / PMC[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Short Review on the Biological Activity of Cyclodextrin-Drug Inclusion Complexes Applicable in Veterinary Therapy [mdpi.com]
Preventing thermal degradation of 4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol during drying
Topic: Preventing Thermal Degradation of 4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol During Drying
Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals handling highly functionalized, thermally sensitive pyrimidine intermediates.
Part 1: Troubleshooting & FAQs
Q1: Why does 4-Amino-6-chloro-5-nitropyrimidin-2-ol degrade so rapidly during standard convective drying? A: The degradation is driven by the specific stereoelectronic environment of the molecule[1]. The chloro group at the C6 position is highly activated by the strongly electron-withdrawing nitro group at C5, as well as the electron-deficient pyrimidine ring. When exposed to elevated temperatures and residual moisture (typical in standard convective tray drying), the molecule undergoes a rapid Nucleophilic Aromatic Substitution ( SNAr ) reaction. Water acts as the nucleophile, displacing the chloride ion to form 4-amino-5-nitropyrimidine-2,6-diol. Furthermore, nitropyrimidines can experience thermal runaway or localized decomposition if heat accumulates unevenly[2].
Q2: What is the fundamental mechanism behind using vacuum drying for this compound? A: Vacuum drying prevents thermal degradation by fundamentally altering the thermodynamics of moisture removal. By reducing the ambient pressure within the drying chamber, the boiling point of the solvent (water or organic wash) is significantly lowered[3]. This allows for the latent heat of vaporization to be reached at ambient or sub-ambient temperatures, effectively decoupling moisture removal from thermal stress and preserving the highly reactive C-Cl bond.
Q3: We are still seeing batch-to-batch variability and localized degradation (discoloration) even under vacuum. What is going wrong? A: This is a classic symptom of poor thermal homogeneity, often caused by using conventional ovens with bottom-mounted heaters where heat transfer relies on inefficient radiation in a vacuum. To resolve this, you must transition to Direct Heating Tray Dryers . In these systems, the trays containing the feedstock are directly heated via conduction using warming shelves[4]. This ensures precise thermal management, eliminating hot spots that trigger localized degradation of the nitro-aromatic system.
Q4: Can we use Spray Drying for this intermediate if we need a specific particle size? A: Yes, but only if utilizing Low-Temperature or Vacuum Spray Drying technologies. Conventional spray drying relies on high-temperature evaporation which will inevitably cause thermosensitive degradation, nutrient loss, or oxidative denaturation of the nitro and amino groups[5]. Vacuum spray drying operates at reduced pressures, allowing inlet temperatures to remain around 60°C or lower, preserving the structural integrity of the intermediate[5].
Part 2: Quantitative Data & Method Comparison
To optimize your process, refer to the following comparison of drying methodologies for 4-Amino-6-chloro-5-nitropyrimidin-2-ol.
| Drying Methodology | Operating Pressure | Max Product Temp | Degradation Risk | Process Recommendation |
| Convective Tray Drying | Atmospheric (1013 mbar) | 80°C - 100°C | CRITICAL (Hydrolysis) | Strictly Avoid |
| Standard Vacuum Drying | < 50 mbar | 45°C - 50°C | Moderate (Hot spots) | Acceptable for small scale |
| Direct Heating Vacuum Tray | < 10 mbar | 30°C - 35°C | LOW | Highly Recommended [4] |
| Vacuum Spray Drying | < 100 mbar | 50°C - 60°C | LOW to Moderate | Use for particle engineering[5] |
| Lyophilization (Freeze Drying) | < 0.1 mbar | < 0°C | NEGLIGIBLE | Use for highly unstable wet cakes |
Part 3: Standard Operating Procedure (SOP)
Optimized Vacuum Tray Drying Protocol for Thermally Sensitive Nitropyrimidines
This self-validating protocol ensures that the activation energy required for the SNAr hydrolysis of the C6-chloro group is never reached while moisture is present.
Phase 1: Preparation and Loading
-
Cake Isolation: Isolate the wet cake of 4-Amino-6-chloro-5-nitropyrimidin-2-ol via filtration. Do not allow the cake to crack, as this introduces atmospheric oxygen.
-
Tray Loading: Spread the wet cake evenly onto conductive stainless-steel trays. The bed depth must not exceed 2.5 cm to ensure uniform conductive heat transfer.
-
Chamber Sealing: Load the trays onto the direct heating shelves of the vacuum dryer. Seal the chamber and initiate a nitrogen purge (3 cycles) to displace atmospheric oxygen.
Phase 2: Primary Drying (Moisture Evaporation) 4. Cold Vacuum Application: Crucial Step. Apply vacuum (< 10 mbar) while the heating shelves are set to ambient temperature (20°C) . Do not apply heat yet. This utilizes the sensible heat of the wet cake to drive initial evaporation, preventing hydrolysis. 5. Hold Time: Maintain ambient temperature under high vacuum for 2 hours to remove bulk surface moisture.
Phase 3: Secondary Drying (Bound Moisture Removal) 6. Controlled Heating Ramp: Once the bulk moisture is removed (verified by a drop in the condenser load), slowly ramp the shelf temperature at a rate of 0.5°C/minute up to a maximum of 35°C . 7. Steady-State Drying: Hold at 35°C and < 10 mbar until the product reaches a constant weight. Utilize Process Analytical Technology (PAT), such as in-line Near-Infrared (NIR) spectroscopy, to monitor moisture content without breaking the vacuum.
Phase 4: Cooling and Unloading 8. Cooling: Turn off the shelf heating and circulate cooling fluid to bring the product bed back to 20°C. Never break the vacuum while the product is warm. 9. Nitrogen Break: Slowly break the vacuum using dry, inert nitrogen gas. Unload the dry powder into moisture-barrier packaging.
Part 4: Process Visualization
The following decision-tree and workflow diagram illustrates the mechanistic causality between process parameters and product integrity.
Fig 1: Thermodynamic workflow preventing SNAr hydrolysis during the drying of nitropyrimidines.
References
- Ivey Tang. "Overcoming Challenges in Drying Heat-Sensitive Pharmaceuticals: A Deep Dive into Vacuum Drying Techniques." Sinothermo, 15 Aug. 2025.
- Zhanghua Dryer. "What Methods Are Used for Pharmaceutical Drying?" Filter-Dryer, 4 Sep. 2024.
- Cleanroom Technology. "Why direct heating trays are important in pharmaceutical manufacturing." Cleanroom Technology, 14 May 2024.
- BLD Pharm. "31221-68-8 | 2,6-Dichloro-5-nitropyrimidin-4-amine | 4-Amino-6-chloro-5-nitropyrimidin-2-ol." BLD Pharm.
- Pilotech. "How to Avoid Thermosensitive Degradation in Spray Drying?" Pilotech, 5 Jan. 2026.
- ACS Publications. "Reducing the Electron Delocalization of FOX-7 toward a Thermally Stable Explosive." Crystal Growth & Design, 7 Feb. 2022.
Sources
- 1. 31221-68-8|2,6-Dichloro-5-nitropyrimidin-4-amine|BLD Pharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. filter-dryer.com [filter-dryer.com]
- 4. Why direct heating trays are important in pharmaceutical manufacturing [cleanroomtechnology.com]
- 5. How to Avoid Thermosensitive Degradation in Spray Drying? - Pilotech [shpilotech.com]
Resolving HPLC peak tailing issues for 4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter methods that fail not because of instrument malfunction, but due to a fundamental misunderstanding of the analyte’s physical chemistry.
Analyzing highly functionalized pyrimidines like 4-Amino-6-chloro-5-nitropyrimidin-2-ol presents a perfect storm of chromatographic challenges. This molecule possesses a basic amino group, a highly electron-withdrawing nitro group, a polarizable chlorine atom, and a hydroxyl group capable of dynamic structural shifts. To resolve peak tailing for this compound, we must move beyond generic fixes and address the specific causality of its molecular interactions.
Part 1: Mechanistic Analysis of Peak Tailing
Before adjusting any instrument parameters, we must understand why this specific molecule resists ideal Gaussian elution. There are three primary chemical pathways that lead to peak degradation for this analyte:
Fig 1. Mechanistic pathways leading to chromatographic degradation of functionalized pyrimidines.
Part 2: Troubleshooting Q&A
Q1: My chromatogram shows severe peak tailing (USP Tailing Factor > 2.0), even on a brand-new C18 column. What is the fundamental cause? A1: This is a classic chemical interaction issue. The primary culprit is the secondary interaction between the basic amino group (-NH₂) at the C4 position of your pyrimidine and the residual, unendcapped silanol groups (Si-OH) on the silica stationary phase. At a mid-range pH (pH 4-7), silanols ionize to form negatively charged silanoxide ions (Si-O⁻), while the amino group remains protonated. This creates a strong ion-exchange interaction that delays the elution of a fraction of your analyte molecules, resulting in the characteristic "shark fin" tail ()[1]. Causality & Fix: Suppress silanol ionization by lowering the mobile phase pH to < 3.0 using an acidic buffer (e.g., 0.1% Formic Acid). Alternatively, switch to a high-purity Type B silica column with maximum endcapping, which is specifically manufactured to reduce acidic silanol activity ()[2].
Q2: I am observing a split peak or a very broad peak with a distinct shoulder. It seems to change depending on the column temperature. Is my column voided? A2: If a neutral marker (like toluene) yields a perfectly symmetrical peak, your column does not have a physical void[1]. Instead, you are witnessing keto-enol tautomerization. 4-Amino-6-chloro-5-nitropyrimidin-2-ol exists in a dynamic equilibrium between its 2-hydroxypyrimidine (enol) form and its pyrimidin-2(1H)-one (keto) form ()[3]. If the rate of interconversion between these two tautomers is similar to the timescale of your chromatographic separation, the column partially resolves the two forms, leading to broad or split peaks ()[4]. Causality & Fix: You must apply thermodynamic control. Increase the column temperature (e.g., to 45°C - 50°C). This thermal energy accelerates the tautomeric interconversion, causing the two forms to coalesce into a single, sharp peak.
Q3: The peak shape was fine yesterday, but today it is tailing badly and the retention time has shifted slightly. What changed? A3: This rapid degradation in peak shape for multi-heteroatom molecules is often a symptom of trace metal chelation. Pyrimidines with adjacent electron-donating groups (like the amino and hydroxyl/oxo groups) can act as bidentate ligands, chelating trace metals (e.g., Fe³⁺, Ti⁴⁺) present in the stainless steel tubing, column frits, or the silica matrix itself[2]. Causality & Fix: Passivate your LC system. Incorporate a metal chelator like EDTA into a system wash, or for long-term robustness, migrate the method to a bio-inert LC system utilizing PEEK (Polyether ether ketone) fluidics.
Part 3: Diagnostic Workflow & Experimental Protocols
Fig 2. Step-by-step diagnostic workflow for isolating the root cause of HPLC peak tailing.
Protocol: Self-Validating Method Optimization for Tautomeric Pyrimidines
To establish a robust, E-E-A-T compliant methodology, follow this self-validating protocol to eliminate tailing caused by tautomerism and silanol activity.
Step 1: Mobile Phase Preparation (pH Control)
-
Prepare Mobile Phase A: 0.1% v/v Trifluoroacetic Acid (TFA) in LC-MS grade water. The low pH (~2.0) suppresses silanol ionization and locks the analyte into a single protonation state.
-
Prepare Mobile Phase B: 100% LC-MS grade Acetonitrile.
Step 2: Column Selection & Thermal Control (Thermodynamic Control)
-
Install a high-purity, fully endcapped C18 column (e.g., Type B silica) to minimize residual silanol activity.
-
Set the column compartment to 45°C . Allow 20 minutes for thermal equilibration. Mechanism: Elevated temperature forces rapid tautomeric coalescence.
Step 3: Sample Preparation (Volume Overload Prevention)
-
Dissolve 4-Amino-6-chloro-5-nitropyrimidin-2-ol in a solvent weaker than or equal to the starting mobile phase composition (e.g., 95% Water / 5% Acetonitrile).
Step 4: The Self-Validation Injection
-
Spike the sample with a neutral marker (e.g., Uracil for reversed-phase void volume, or Toluene for retention).
-
Validation Logic: If the neutral marker elutes with perfect symmetry (Asymmetry factor 0.9–1.1) but the pyrimidine still tails, you have successfully proven the fluidic integrity of the system; any remaining tailing is purely chemical and requires further pH adjustment or metal passivation.
Part 4: Data Presentation & Troubleshooting Matrix
Use the following quantitative matrix to benchmark your chromatographic performance and apply the correct interventions.
| Symptom / Observation | Diagnostic Test | Root Cause | Corrective Action | Expected Outcome (USP Tailing) |
| Consistent "Shark Fin" Tailing | Neutral marker is symmetric; tailing ignores temp changes. | Silanol Interactions (Amine binding to Si-O⁻) | Lower mobile phase pH < 3.0; use heavily endcapped Type B silica. | Reduction from >2.0 to ≤ 1.2 |
| Broad, Split, or Shouldered Peak | Peak shape drastically alters when column temp is changed. | Keto-Enol Tautomerization (Slow interconversion) | Increase column temperature to 45°C–50°C to force coalescence. | Single sharp peak, ≤ 1.1 |
| Sudden Tailing / Signal Loss | Peak degrades over sequential injections; recovery is poor. | Metal Chelation (Analyte binding to system Fe/Ti) | Wash system with 0.1M EDTA; switch to PEEK tubing. | Restored peak area, ≤ 1.3 |
| Fronting or Broadening | Injecting smaller volumes improves peak shape. | Solvent Mismatch / Overload | Match sample diluent to initial mobile phase conditions. | Elimination of fronting, ≤ 1.1 |
References
-
HPLC Peak Tailing: Causes and Troubleshooting Source: Axion Analytical Labs URL:[Link]
-
Understanding HPLC Peak Tailing (Type B Silica & Silanol Activity) Source: Scribd / Chromatography Technical Notes URL:[Link]
-
Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin (Pyrimidine Tautomerism) Source: Research Journal of Pharmacy and Technology / ResearchGate URL:[Link]
-
Mechanism for the abiotic synthesis of uracil via UV-induced oxidation of pyrimidine (Hydroxypyrimidine Tautomeric Equilibria) Source: The Journal of Chemical Physics / AIP Publishing URL:[Link]
Sources
A Senior Application Scientist's Guide to the Spectroscopic Validation of 4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of advancing a compound through the pipeline. For heterocyclic compounds, particularly those with multiple, electronically distinct substituents like 4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for structural elucidation. This guide provides a comprehensive framework for the validation of its ¹H and ¹³C NMR chemical shifts, blending predictive data with comparative analysis of structurally related analogues.
The inherent complexity of the target molecule, featuring an electron-donating amino group, electron-withdrawing chloro and nitro groups, and a tautomerically-active hydroxypyrimidine core, presents a unique spectroscopic challenge. This guide is designed to navigate these complexities, ensuring a high degree of confidence in the final structural assignment.
Predicted NMR Data for 4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol
In the absence of readily available, published experimental spectra for the title compound, we turn to validated computational methods to provide a baseline for our analysis. Modern machine learning and DFT-based prediction algorithms offer remarkable accuracy, particularly for ¹³C NMR shifts.[1][2][3] The data presented below serves as our primary hypothesis for the expected chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| H (N-H, Amino) | ~8.0 - 9.0 (broad) | - | Exchangeable proton, shift is highly dependent on solvent and concentration. |
| H (O-H, Hydroxyl) | ~10.0 - 12.0 (broad) | - | Exchangeable proton, may exist in keto-enol tautomeric forms.[4] |
| C2 | - | ~155 - 160 | Carbon bearing the hydroxyl group, expected to be deshielded. |
| C4 | - | ~158 - 163 | Carbon attached to the amino group, influenced by both -NH₂ and adjacent -NO₂. |
| C5 | - | ~110 - 115 | Carbon bearing the nitro group, its shift is significantly influenced by the strong electron-withdrawing nature of -NO₂. |
| C6 | - | ~159 - 164 | Carbon attached to the chloro group, deshielded by the electronegative chlorine. |
Note: Predictions are aggregated from various computational models and are intended as a guide. Experimental values may vary.
Experimental Protocol: A Self-Validating Approach
The integrity of NMR data is fundamentally linked to the quality of the sample and the rigor of the experimental setup. The following protocol is designed to yield high-quality, reproducible data.
Step 1: Sample Preparation
-
Weighing: Accurately weigh 10-25 mg of the compound for ¹H NMR and 25-50 mg for ¹³C NMR.[5]
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the compound, and its ability to participate in hydrogen bonding helps to resolve the signals from exchangeable -NH₂ and -OH protons.[6]
-
Dissolution: Dissolve the sample in 0.6 mL of DMSO-d₆ in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.[7]
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette packed with a small plug of glass wool directly into a high-quality 5 mm NMR tube.[8]
-
Internal Standard: For precise chemical shift referencing, the residual solvent peak of DMSO-d₆ (δн ≈ 2.50 ppm, δc ≈ 39.52 ppm) is typically sufficient. For absolute quantification or in cases where the solvent peak is obscured, an internal standard like Tetramethylsilane (TMS) can be used, though with caution to avoid over-concentration.[9][10]
Step 2: NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve optimal signal dispersion.[11][12]
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.[6]
-
¹H NMR Acquisition:
-
Pulse Sequence: Use a standard single-pulse experiment.
-
Spectral Width: Set to a range of 0-14 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds to ensure full relaxation of all protons.
-
Number of Scans: 16-32 scans should provide an excellent signal-to-noise ratio.[6]
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Set to a range of 0-180 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.[8]
-
-
D₂O Exchange: To confirm the assignment of -NH₂ and -OH protons, acquire a second ¹H NMR spectrum after adding a drop of D₂O to the NMR tube and shaking. The signals from these exchangeable protons will disappear or significantly broaden.[4]
dot graph TD A[Start: Compound Synthesis] --> B{Sample Preparation}; B --> C[Weigh 10-25 mg]; B --> D[Dissolve in 0.6 mL DMSO-d₆]; B --> E[Filter into NMR Tube]; C & D & E --> F{NMR Acquisition}; F --> G[Lock & Shim]; F --> H[Acquire ¹H Spectrum]; F --> I[Acquire ¹³C Spectrum]; F --> J[Perform D₂O Exchange]; G & H & I & J --> K{Data Analysis}; K --> L[Compare with Predictions]; K --> M[Compare with Analogues]; L & M --> N[Final Structure Validation];
end
Caption: Workflow for NMR-based structural validation.
Comparative Analysis: The Power of Analogue Data
Validating the predicted shifts requires a comparative analysis with known, structurally related pyrimidine derivatives. By examining the electronic effects of each substituent, we can build a logical and evidence-based argument for our assignments. The influence of substituents on the chemical shifts of aromatic and heteroaromatic rings is a well-documented phenomenon.[13][14]
Table 2: Experimental ¹³C NMR Data for Comparative Pyrimidine Analogues (in DMSO-d₆)
| Compound | C2 | C4 | C5 | C6 | Source |
| 2-Hydroxypyrimidine | 162.7 | 158.4 | 110.1 | 158.4 | [15][16] |
| 4-Amino-6-chloropyrimidine | 161.9 | 165.3 | 105.1 | 162.4 | [17] |
| 5-Nitropyrimidine | 158.2 | 161.0 | 143.0 | 161.0 | [18] |
| 4-Amino-2-chloro-5-nitro-6-(propylamino)pyrimidine | 157.3 | 160.8 | 110.7 | 159.6 | [19] |
| Predicted: 4-Amino-6-chloro-5-nitro-pyrimidin-2-ol | ~155-160 | ~158-163 | ~110-115 | ~159-164 | - |
Note: Data is compiled from various sources and serves for comparative purposes. Slight variations may occur due to different experimental conditions.
Analysis of Substituent Effects:
-
-OH Group (at C2): The 2-hydroxypyrimidine data shows a significant downfield shift for C2 (~162.7 ppm), which is characteristic of a carbon in a hydroxypyrimidine that exists predominantly in the pyrimidin-2-one tautomeric form.[4] This effect is expected to be maintained in our target molecule.
-
-NH₂ Group (at C4): The amino group is a strong electron-donating group through resonance, which typically shields the ortho and para positions. However, in 4-amino-6-chloropyrimidine, C4 is deshielded (~165.3 ppm) due to the combined inductive effects of the ring nitrogens and the adjacent chloro group.
-
-NO₂ Group (at C5): The nitro group is a powerful electron-withdrawing group, both inductively and through resonance. This is evident in 5-nitropyrimidine, where C5 is significantly deshielded (~143.0 ppm). In our target molecule, the presence of the adjacent amino group will likely mitigate this effect, bringing the C5 shift upfield to the predicted ~110-115 ppm range, as seen in the closely related analogue in Table 2.[19]
-
-Cl Group (at C6): The electronegative chlorine atom deshields the carbon to which it is attached (C6). In 4-amino-6-chloropyrimidine, C6 resonates at ~162.4 ppm. A similar downfield shift is expected for C6 in the target compound.
dot graph { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
}
Caption: Electronic effects of substituents on the pyrimidine core.
Conclusion
The structural validation of 4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol via ¹H and ¹³C NMR spectroscopy is a multi-faceted process that relies on the synergy between predictive methods, rigorous experimental protocol, and logical comparative analysis. By establishing a predicted spectral baseline, adhering to a self-validating experimental workflow, and interpreting the resulting data in the context of known substituent effects observed in analogous compounds, researchers can achieve an unambiguous and trustworthy structural assignment. This comprehensive approach not only confirms the identity of the target molecule but also reinforces the principles of scientific integrity that are paramount in drug discovery and chemical research.
References
-
Kokko, J. P., Goldstein, J. H., & Leon, L. (n.d.). A Nuclear Magnetic Resonance Investigation of Tautomerism and Substituent Effects in Some Pyrimidines and Related Nucleosides. Journal of the American Chemical Society. [Link]
-
(2016). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. [Link]
-
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]
-
Girreser, U., Bluhm, U., Clement, B., & Heber, D. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4‐tetrahydro‐pyrido[1,2‐a]pyrimidines. Magnetic Resonance in Chemistry. [Link]
-
(2001). Synthesis of 5-substituted [N3-15N]-pyrimidine nucleosides: Developing model systems for NMR studies of substituent effects on the N-H...N hydrogen bond in duplex DNA. PubMed. [Link]
-
(2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. [Link]
-
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]
-
NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC. [Link]
-
4-Amino-6-chloropyrimidine. PubChem. [Link]
-
NMR Sample Preparation. University of Missouri. [Link]
-
Microwave-Assisted Synthesis of 4-Amino Pyrimidine Analogues Using Eco-Friendly NiTiO3 Nanoparticles Supported Montmorillonite K. MDPI. [Link]
-
SG Sample Prep. Nuclear Magnetic Resonance Labs. [Link]
-
Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. Purdue University. [Link]
-
How To Prepare And Run An NMR Sample. alwsci. [Link]
-
CASPRE - 13 C NMR Predictor. Wishart Research Group. [Link]
-
Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]
-
Figure S1. 1 H NMR spectrum of 2,6-diamino-4-chloro-pyrimidine N-oxide. ResearchGate. [Link]
-
How to Prepare Samples for NMR. ResearchGate. [Link]
-
Sample Preparation. University College London. [Link]
-
Chemical shift prediction in 13 C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Mestrelab Research. [Link]
-
Theoretical and experimental 1H, 13C, 15N, and 17O NMR spectra of 5-nitro, 5-amino, and 5-carboxy uracils. Semantic Scholar. [Link]
-
13C-NMR. University of California, Los Angeles. [Link]
-
2-Hydroxypyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. RSC Publishing. [Link]
-
Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. Taylor & Francis Online. [Link]
-
Predict 13C carbon NMR spectra. NMRdb.org. [Link]
-
Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications. [Link]
-
15N Chemical Shift Principal Values in Nitrogen Heterocycles. ACS Publications. [Link]
-
4-amino-2-chloro-5-nitro-6-(propylamino)pyrimidine. SciSpace. [Link]
-
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. [Link]
-
NMR of Organic Compounds. Peking University Shenzhen Graduate School. [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. Preprints.org. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link]
-
4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile. PMC. [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. PMC. [Link]
-
Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. MDPI. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 3. Visualizer loader [nmrdb.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. SG Sample Prep | Nuclear Magnetic Resonance Labs [ionmr.cm.utexas.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. kgroup.du.edu [kgroup.du.edu]
- 11. preprints.org [preprints.org]
- 12. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. 2-Hydroxypyrimidine hydrochloride(38353-09-2) 1H NMR [m.chemicalbook.com]
- 16. spectrabase.com [spectrabase.com]
- 17. 4-Amino-6-chloropyrimidine | C4H4ClN3 | CID 238012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]
- 19. scispace.com [scispace.com]
Comparing synthetic routes: 4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol vs 4-amino-6-chloropyrimidine
Comparative Synthesis Guide: 4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol vs. 4-Amino-6-chloropyrimidine
As a Senior Application Scientist, selecting the correct pyrimidine building block is not merely a matter of structural matching; it requires a deep understanding of how functional groups dictate downstream reactivity, purification, and scalability. This guide provides an objective, mechanistic comparison of two critical pharmaceutical intermediates: 4-amino-6-chloropyrimidine and 4-amino-6-chloro-5-nitropyrimidin-2-ol .
By analyzing the causality behind their synthetic routes and electronic profiles, this guide equips drug development professionals with self-validating protocols to optimize their workflows.
Mechanistic Divergence: The Electronic Influence of Substituents
The reactivity of the pyrimidine core is fundamentally governed by the push-pull dynamics of its substituents.
4-Amino-6-chloropyrimidine (CAS: 5305-59-9): When 4,6-dichloropyrimidine undergoes mono-amination, the newly introduced 4-amino group donates electron density into the aromatic ring via resonance (+M effect). This severely deactivates the remaining C6-chlorine bond toward further nucleophilic aromatic substitution ( SNAr ). Consequently, displacing this second chlorine typically requires harsh thermal conditions or transition-metal catalysis, such as1[1].
4-Amino-6-chloro-5-nitropyrimidin-2-ol (CAS: 952569-11-8): The introduction of a nitro group at the C5 position fundamentally alters the molecule's electronic landscape. The strong electron-withdrawing nature of the nitro group (-I, -M effects) overcomes the amino group's donation, creating a highly electrophilic center at C6. This allows the molecule to undergo2[2]. Furthermore, the 2-hydroxyl group introduces zwitterionic character and a critical hydrogen-bonding motif, heavily utilized in synthesizing complex immunotherapies like 3[3].
Caption: Reactivity divergence driven by the 5-nitro group and downstream pharmaceutical applications.
Quantitative Comparison of Synthetic Intermediates
| Parameter | 4-Amino-6-chloropyrimidine | 4-Amino-6-chloro-5-nitropyrimidin-2-ol |
| CAS Number | 5305-59-9 | 952569-11-8 |
| C6-Cl Bond Reactivity | Moderate (Requires Pd-catalysis or heat) | High (Undergoes rapid SNAr at RT) |
| Electronic Effects | +M effect from 4- NH2 deactivates ring | -I / -M effect from 5- NO2 highly activates ring |
| Primary Synthetic Route | Regioselective mono-amination of 4,6-dichloro precursor | Electrophilic nitration of 2-ol precursor |
| Solubility Profile | Soluble in standard organic solvents (EtOH, EtOAc) | Highly polar, soluble in DMSO, DMF, basic aq. |
| Downstream Utility | Kinase inhibitors (e.g., Ruxolitinib precursors) | MAIT cell agonists, complex purine analogs |
Self-Validating Experimental Workflows
To ensure reproducibility, the following methodologies are designed as self-validating systems. Each step includes a mechanistic rationale and an observable physical check to confirm reaction trajectory.
Workflow A: Regioselective Amination to 4-Amino-6-chloropyrimidine
Causality: This protocol exploits the kinetic difference between the first and second amination of 4,6-dichloropyrimidine. By controlling the temperature and equivalents of ammonia, the +M effect of the first added amine stalls the reaction, preventing over-amination to the 4,6-diamine.
-
Initiation: Dissolve 4,6-dichloropyrimidine (1.0 eq) in absolute ethanol (0.5 M). Cool the reactor to 0°C using an ice-water bath.
-
Nucleophilic Attack: Slowly add aqueous ammonium hydroxide (28%, 2.5 eq) dropwise over 30 minutes.
-
Validation Check: The reaction mixture will transition from a clear solution to a milky white suspension as the mono-aminated product forms and precipitates. If the solution remains clear, the ammonia concentration is insufficient.
-
-
Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
-
Isolation: Filter the white precipitate under a vacuum and wash with cold water to remove residual ammonium chloride. Dry under vacuum at 45°C. (Typical yield: 85-90%).
Workflow B: Electrophilic Nitration to 4-Amino-6-chloro-5-nitropyrimidin-2-ol
Causality: The C5 position is activated toward electrophilic aromatic substitution by the ortho/para-directing 4-amino and 2-hydroxyl groups. Because pyrimidines are susceptible to oxidative cleavage under harsh acidic conditions, strict thermodynamic control is mandatory. Note: Precursor chlorination is often achieved via4[4].
-
Substrate Activation: Dissolve 4-amino-6-chloropyrimidin-2-ol (1.0 eq) in concentrated sulfuric acid ( H2SO4 , 5.0 Vol) at 0°C. The acid protonates the pyrimidine, solubilizing it while generating the reactive medium.
-
Nitronium Ion Generation: Slowly add fuming nitric acid ( HNO3 , 1.2 eq) dropwise via an addition funnel.
-
Validation Check (Critical): Maintain the internal temperature strictly below 15°C. If vigorous brown NO2 gas evolves or the solution turns dark brown, oxidative ring cleavage is occurring. The addition rate must be slowed immediately.
-
-
Quenching: After 2 hours of stirring at 10°C, carefully pour the acidic mixture over crushed ice.
-
Validation Check: A bright yellow precipitate will crash out immediately upon contact with ice, confirming the presence of the nitro-aromatic compound.
-
-
Isolation: Filter the yellow solid, wash extensively with cold water until the filtrate reaches pH 5, and dry under high vacuum. (Typical yield: 70-75%).
Caption: Synthetic pathways for 4-amino-6-chloropyrimidine and its 5-nitro-2-ol derivative.
References
-
Sengmany, S., Le Gall, E., & Léonel, E. "An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides." National Library of Medicine (PMC). 1
-
Wang, et al. "Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines." rhhz.net. 2
-
"The Chemical Synthesis, Stability, and Activity of MAIT Cell Prodrug Agonists That Access MR1 in Recycling Endosomes." ACS Publications. 3
-
"Solvent-Free or Low-Solvent Large-Scale Preparation of Chloropyrimidine and Analogues." ACS Publications. 4
Sources
- 1. An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines [html.rhhz.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Comprehensive Comparison Guide: ATR-FTIR vs. KBr Pellet Transmission for the Characterization of 4-Amino-6-chloro-5-nitropyrimidin-2-ol
Executive Summary
4-Amino-6-chloro-5-nitropyrimidin-2-ol (CAS: 952569-11-8) is a highly functionalized pyrimidine derivative that serves as a critical intermediate in the development of purine analogs, kinase inhibitors, and energetic materials. Accurate structural elucidation of its functional groups—specifically the primary amine ( NH2 ), hydroxyl ( OH ), nitro ( NO2 ), and chloro ( Cl ) substituents—is paramount for quality control and synthetic reaction monitoring.
Fourier Transform Infrared (FTIR) spectroscopy remains the gold standard for this characterization[1]. However, the choice of sampling technique fundamentally alters the resulting spectral data. As a Senior Application Scientist, I have structured this guide to objectively compare Attenuated Total Reflectance (ATR-FTIR) against classic Potassium Bromide (KBr) Pellet Transmission . This guide provides researchers with the causality behind spectral shifts and a self-validating protocol for accurate band assignment.
Theoretical Band Assignment & Structural Dynamics
Before comparing instrumentation, we must establish the theoretical absorption bands. 4-Amino-6-chloro-5-nitropyrimidin-2-ol exhibits complex hydrogen bonding and potential lactim-lactam tautomerism (pyrimidin-2-ol ⇌ pyrimidin-2-one). Based on process development data for structurally analogous chloronitropyrimidines[2], the diagnostic bands are assigned as follows:
-
Amine & Hydroxyl Region (3600–3100 cm−1 ): The NH2 group presents as a doublet (asymmetric and symmetric stretching) alongside a broad OH stretch. If the compound exists predominantly in the lactam form, an N−H stretch will appear alongside a strong C=O stretch (typically ~1646 cm−1 )[2].
-
Nitro Group (1600–1330 cm−1 ): The highly electron-withdrawing NO2 group yields two of the most diagnostic bands: the asymmetric stretch (1597–1556 cm−1 ) and the symmetric stretch (1356–1332 cm−1 )[2].
-
Carbon-Chlorine Bond (800–700 cm−1 ): The C−Cl stretch is found deep in the fingerprint region, typically around 794 cm−1 [2].
Methodological Causality: ATR vs. KBr Pellet
Understanding why spectra differ between techniques is critical for accurate library matching and structural proof.
ATR-FTIR (Surface Reflectance)
ATR utilizes an evanescent wave that penetrates 0.5–2.0 µm into the sample[3].
-
The Causality of Spectral Distortion: Penetration depth ( dp ) is directly proportional to the wavelength ( λ ) of the infrared beam[3]. Consequently, bands at lower wavenumbers (longer λ , such as the C−Cl stretch at 794 cm−1 ) are probed deeper and appear artificially more intense compared to high-wavenumber bands (like the NH2 stretch at 3447 cm−1 ). Modern software must apply an "ATR Correction" algorithm to normalize these intensities before comparing them to historical transmission libraries.
KBr Pellet (Bulk Transmission)
The KBr method relies on the Beer-Lambert law through a diluted, homogenized bulk sample, offering superior sensitivity for trace analysis[4].
-
The Causality of Matrix Interference: KBr is extremely hygroscopic[4]. Absorbed atmospheric moisture creates a massive, broad O−H artifact band at ~3440 cm−1 . If the pellet is not prepared under strict anhydrous conditions, this artifact will fatally mask the critical NH2 and OH stretching bands of the pyrimidine analyte.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness, the analytical workflow must operate as a self-validating system. Instrument drift, atmospheric interference, and matrix contamination must be ruled out before the pyrimidine sample is introduced.
Protocol A: ATR-FTIR Workflow
-
System Validation: Run a background scan (16 scans) to capture ambient CO2 and H2O . Subsequently, scan a polystyrene reference standard. The system is validated only if the aromatic C−H stretch is confirmed at exactly 1601.2 cm−1 .
-
Sample Application: Apply 2–3 mg of neat 4-Amino-6-chloro-5-nitropyrimidin-2-ol directly to the diamond ATR crystal.
-
Pressure Application: Lower the anvil clamp until the pressure sensor indicates optimal contact.
-
Causality: The evanescent wave decays exponentially within 2 µm of the crystal surface[3]. Rigid crystalline pyrimidines require high mechanical pressure to eliminate air gaps and ensure intimate optical contact, preventing severe signal attenuation.
-
-
Acquisition: Collect 32 scans at 4 cm−1 resolution. Apply ATR correction post-acquisition.
Protocol B: KBr Pellet Transmission Workflow
-
System Validation: Prepare a "blank" pellet using only the KBr matrix. Scan this blank to establish a baseline that accounts for any residual moisture or scattering artifacts inherent to the salt batch.
-
Sample Preparation: Mill 1 mg of the pyrimidine sample with 99 mg of IR-grade, oven-dried KBr (1:100 ratio) in an agate mortar for exactly 2 minutes.
-
Causality: The pyrimidine particles must be ground to a diameter smaller than the wavelength of the incident IR light (< 2 µm). Failure to do so results in the Christiansen effect—a phenomenon causing severe baseline tilting and asymmetric peak distortion due to anomalous dispersion.
-
-
Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 5 minutes.
-
Causality: The vacuum evacuates trapped air and moisture from the hygroscopic KBr matrix[4], while the extreme pressure cold-welds the salt into an optically transparent window, minimizing Rayleigh scattering.
-
-
Acquisition: Mount the pellet and collect 32 scans at 4 cm−1 resolution.
Quantitative Data Comparison
Table 1: FTIR Absorption Band Characterization & Technique Variance
Reference values based on structurally analogous chloronitropyrimidines[2].
| Functional Group | Expected KBr Transmission ( cm−1 ) | Expected ATR-FTIR Variance | Causality for Variance |
| NH2 / OH Stretch | 3447, 3318, 3220 | Decreased relative intensity | ATR penetration depth ( dp ) is shallowest at high wavenumbers (short λ )[3]. |
| Lactam C=O / NH2 Bend | 1646 | Minimal shift | Strong dipole moment maintains consistent absorption across techniques. |
| NO2 Asym. Stretch | 1597, 1556 | 1–3 cm−1 red shift | Lack of KBr matrix interactions in neat ATR samples slightly alters vibrational frequency. |
| NO2 Sym. Stretch | 1356, 1332 | Minimal shift | Highly localized vibration, insensitive to matrix effects. |
| C−Cl Stretch | 794 | Significantly enhanced intensity | Evanescent wave penetrates deepest at low wavenumbers (long λ ), artificially boosting signal[3]. |
Table 2: Operational Performance Comparison
| Metric | ATR-FTIR (Diamond Crystal) | KBr Pellet Transmission |
| Sample Preparation Time | < 1 minute (Neat application) | 10–15 minutes (Grinding & pressing) |
| Sample Recovery | 100% (Non-destructive) | 0% (Sample is permanently embedded in salt) |
| Moisture Interference | Negligible (Surface analysis) | High (KBr is extremely hygroscopic)[4] |
| Spectral Library Matching | Requires software ATR-correction | Excellent (Direct Beer-Lambert compliance)[4] |
| Best Suited For | Rapid QA/QC, moisture-sensitive forms | Trace impurity analysis, definitive structural proof |
Analytical Workflow Visualization
Fig 1. Comparative analytical workflow for ATR-FTIR vs. KBr Pellet characterization.
References
-
Title: What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? | Source: KinTek Solution | URL: [Link]
-
Title: What Is The Difference Between Kbr And Atr In Ftir? Choosing The Right Technique For Your Sample | Source: Kindle Tech | URL: [Link]
-
Title: Pyrimidine, 4-amino-6-chloro-5-nitro- | Source: NIST Chemistry WebBook | URL: [Link]
-
Title: The Chemical Development of CI-972 and CI-1000 | Source: Organic Process Research & Development (ACS Publications) | URL: [Link]
Sources
A Comparative Guide to Validating the Chemical Purity of 4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol using Quantitative NMR (qNMR)
For researchers, scientists, and drug development professionals, establishing the absolute purity of active pharmaceutical ingredients (APIs) and key intermediates is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. The heterocyclic compound 4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol, a substituted pyrimidine, represents a class of molecules pivotal in medicinal chemistry. Its purity directly impacts downstream synthetic steps and the pharmacological profile of the final drug substance.
This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) with other established analytical techniques for purity determination. Moving beyond a simple procedural outline, we will explore the fundamental principles and causal logic that make qNMR a primary, metrologically traceable method for this application, grounded in authoritative standards from the USP and ICH.[1][2][3][4]
The Principle of qNMR: An Absolute Approach to Quantification
Unlike chromatographic techniques that rely on the comparison of a sample's response to that of a reference standard, qNMR is founded on a direct physical principle: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[5][6][7] This allows for the determination of the absolute concentration or purity of a substance by co-dissolving it with a certified internal standard of known purity and comparing the integrals of their respective, non-overlapping signals.[5][8][9]
This inherent quantitativeness positions qNMR as a primary ratio method of measurement, capable of yielding results with metrological traceability to the International System of Units (SI) when Certified Reference Materials (CRMs) are used as internal calibrants.[2][10][11] It offers a powerful, non-destructive analysis that provides both structural confirmation and purity assessment in a single experiment.[5][12]
Part 1: Strategic Experimental Design for qNMR — The Rationale Behind the Method
A robust qNMR experiment is built on a foundation of carefully considered parameters. Each choice is a deliberate step to minimize uncertainty and ensure the final purity value is accurate and reproducible.
Causality of Internal Standard Selection
The choice of an internal standard (IS) is the most critical decision in a qNMR experiment, as it directly influences the accuracy of the result.[13] An ideal IS is not merely a compound with a known structure but a self-validating component of the analytical system.
Key Criteria and Their Importance:
-
High Purity (≥99.5%, Certified): The purity of the IS is a direct multiplier in the final calculation. Any impurity in the standard will introduce a proportional systematic error. Using a CRM with a certified purity value and associated uncertainty is paramount.[10][13]
-
Signal Simplicity and Separation: The IS should ideally produce one or more sharp, simple signals (e.g., singlets) in a region of the ¹H NMR spectrum that is clear of any signals from the analyte or potential impurities.[14] Overlapping signals make accurate integration impossible, invalidating the result.[15]
-
Chemical and Physical Stability: The IS must be non-volatile, non-hygroscopic, and chemically inert towards the analyte and the solvent.[9][14] Any reaction or degradation of the standard during sample preparation or analysis will lead to an underestimation of the analyte's purity.
-
Solubility: The standard must be fully soluble in the chosen deuterated solvent along with the analyte to ensure a homogeneous solution for accurate measurement.[13]
For 4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol, suitable internal standards in a solvent like DMSO-d₆ could include Maleic acid or 1,4-Dinitrobenzene, depending on the analyte's specific chemical shifts.
Optimizing Acquisition for Accurate Quantification
Quantitative NMR is not a standard qualitative experiment. Specific acquisition parameters must be optimized to ensure that the fundamental proportionality of signal integral to molar concentration holds true.[9]
-
Sufficient Relaxation Delay (d1): This is arguably the most critical acquisition parameter. Nuclei excited by an RF pulse require time to return to thermal equilibrium, a process governed by the spin-lattice relaxation time (T1).[16] To ensure complete relaxation and avoid signal saturation (which would lead to underestimated integrals), the relaxation delay (d1) must be set to at least 5 to 7 times the longest T1 value of any proton being quantified in both the analyte and the IS.[9][15] The T1 for key signals should be experimentally determined using an inversion-recovery pulse sequence.
-
High Signal-to-Noise Ratio (S/N): Precise integration requires a high S/N. A ratio of at least 250:1 is recommended for achieving precision better than 1%.[15] This is achieved by adjusting the number of scans based on the sample concentration.
-
90° Pulse Angle: Using a calibrated 90° pulse ensures uniform and maximum excitation across the entire spectrum, which is essential for accurate quantification.[15]
Part 2: A Self-Validating qNMR Protocol for Purity Analysis
This protocol is designed as a self-validating system, where adherence to the specified steps and parameters ensures the integrity of the result.
Experimental Protocol: Step-by-Step Methodology
-
Preparation of the Sample:
-
Using a calibrated microbalance, accurately weigh approximately 15 mg of 4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol into a clean vial. Record the weight (m_analyte) precisely.
-
Accurately weigh an appropriate amount of a certified internal standard (e.g., Maleic Acid, Purity_IS = 99.9%) to achieve a near 1:1 molar ratio with the analyte. Record the weight (m_IS) precisely. Weighing is a primary source of error and must be done with care.[7]
-
Quantitatively transfer both solids to the vial and dissolve in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution using gentle vortexing.
-
Transfer the resulting homogeneous solution into a high-quality 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer. Perform standard instrument setup procedures (locking, tuning, shimming).
-
Acquire the ¹H NMR spectrum using the parameters optimized for quantification, summarized in the table below. An inversion-recovery experiment should be performed first to determine the longest T1 of the signals to be integrated.
Parameter Recommended Value Rationale Spectrometer Frequency ≥ 400 MHz Higher field provides better signal dispersion. Pulse Angle (p1) 90° Ensures maximum and uniform signal excitation.[15] Relaxation Delay (d1) ≥ 5 x T1_longest Critical for complete relaxation and accurate integration.[9][16] Acquisition Time (aq) ≥ 3 seconds Ensures full decay of the FID for high resolution. Number of Scans (NS) As needed Set to achieve S/N > 250:1 for key signals.[15] Temperature 298 K (or other controlled T) Stable temperature ensures stable chemical shifts. -
-
Data Processing and Purity Calculation:
-
Apply Fourier Transform to the Free Induction Decay (FID).
-
Manually perform phase correction and baseline correction across the entire spectral width. Automated routines are often insufficient for the precision required in qNMR.[15]
-
Select a well-resolved, non-overlapping signal for the analyte and one for the internal standard. Integrate both signals (I_analyte and I_IS).
-
Calculate the purity of the analyte using the following equation:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / m_analyte) * (m_IS / M_IS) * Purity_IS
Where:
-
Part 3: Comparison with Alternative Analytical Techniques
While qNMR is a powerful primary method, other techniques are routinely used for purity assessment. Understanding their relative strengths and weaknesses is key to selecting the appropriate tool for a given analytical challenge.
Comparative Data Summary
The table below provides an objective comparison of qNMR with High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC).
| Feature | Quantitative NMR (qNMR) | HPLC (UV Detection) | Gas Chromatography (GC-FID) | Differential Scanning Calorimetry (DSC) |
| Principle | Absolute (Primary Ratio Method) | Relative (Comparison to Standard) | Relative (Comparison to Standard) | Absolute (Thermodynamic) |
| Analyte Ref. Std. | Not required[5] | Required | Required | Not required |
| Accuracy | Very High (Metrologically Traceable) | High (Dependent on standard purity) | High (Dependent on standard purity) | High (for >98% pure compounds)[19] |
| Precision | High (<1% RSD achievable) | Very High (<0.5% RSD achievable) | Very High (<0.5% RSD achievable) | Moderate |
| Specificity | High (based on unique chemical shifts) | High (based on retention time) | Very High (based on retention time) | Low (non-specific melting) |
| Sample Nature | Soluble compounds | Soluble, non-volatile compounds | Volatile or derivable compounds[20] | Crystalline, thermally stable solids[19] |
| Destructive? | No | Yes | Yes | Yes |
| Throughput | Moderate | High | High | Low |
| Key Advantage | Universal detection, structural info included | Excellent for trace impurity detection[20] | Best for residual solvent analysis | Fast screen for high-purity materials |
| Key Limitation | Lower sensitivity, potential signal overlap | Response factors can vary | Analyte must be thermally stable | Insensitive to amorphous impurities |
In-Depth Comparison
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its high separation efficiency and sensitivity for detecting trace impurities.[20][21][22] However, its accuracy is entirely dependent on the availability and certified purity of a specific reference standard for the analyte. Furthermore, different impurities may have different UV responses, potentially leading to an inaccurate assessment of total purity unless every impurity is identified and has a corresponding standard.
-
Gas Chromatography (GC): GC offers exceptional separation for volatile and semi-volatile compounds and is the gold standard for analyzing residual solvents.[23] For non-volatile molecules like many pyrimidine derivatives, it is often unsuitable unless a derivatization step is performed to increase volatility, which adds complexity and a potential source of error.[21]
-
Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique that can determine the purity of highly pure (>98%), crystalline substances by measuring the depression of the melting point.[19] It is an absolute method that requires no reference standard. However, it is not suitable for compounds that decompose on melting and is insensitive to impurities that are soluble in the solid phase (amorphous impurities).
Conclusion
For the definitive validation of the chemical purity of 4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol, quantitative NMR emerges as a superior and robust primary analytical method. Its ability to provide an absolute purity value without reliance on an analyte-specific reference standard, combined with its non-destructive nature and the simultaneous acquisition of structural information, makes it an exceptionally powerful tool in the drug development workflow.
While techniques like HPLC are invaluable for profiling and quantifying trace impurities, qNMR provides a direct, metrologically sound measurement of the main component. By following a carefully designed and validated protocol, researchers and scientists can establish a high-confidence purity value, ensuring the quality and integrity of their materials and fulfilling the stringent requirements of regulatory bodies like the FDA.[24][25] The adoption of qNMR is not just an alternative approach; it is an evolution toward a more accurate and reliable standard for chemical purity determination.
References
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass Laboratories Inc.
- FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. U.S. Food and Drug Administration.
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Bioanalytical Services by Resolve Mass Spectrometry.
- NMR General Chapters and Best Practices for Compliance (Classroom). USP.
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2010, September 5). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Medicinal Chemistry.
- Stimuli Article (qNMR). US Pharmacopeia (USP).
- ICH and FDA Guidelines for Analytical Method Validation. (2025, October 23). Lab Manager.
- Gallo, V., El-Hafid, N., et al. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC.
- Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 30). ResolveMass Laboratories Inc.
- Method Validation Guidelines. BioPharm International.
- Sørensen, D., Szabo, C., et al. (2020). Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. Semantic Scholar.
- Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. (2023, April 1). American Pharmaceutical Review.
- A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.
- Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. (2022, December 19). JEOL.
- Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. (2024, December 31). MDPI.
- Let's try doing quantitative NMR. JEOL Ltd.
- [Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines]. (2014, September 15). PubMed.
- Quantitative NMR (qNMR). FUJIFILM Wako Chemicals Europe GmbH.
- Ray, J., & Miura, T. (2022, September 21). Proposed revision to the USP NMR General Chapter <761>. CASSS.
- Quantitative NMR Spectroscopy.docx. (2017, November). University of Oxford.
- The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL.
- Gauthier, L., Schär, M., et al. Validation of a Generic qHNMR Method for Natural Products Analysis. PMC.
- A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Cbz-nortropine. Benchchem.
- Internal Standard for qNMR (Calibration Standard for qNMR). FUJIFILM Wako Chemicals Europe GmbH.
- Pauli, G. F., Chen, S.-N., et al. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
- Quantitative NMR (qNMR). University of Illinois Chicago.
- Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays. (2019, May 30). Nanalysis.
- Optimized 13C qNMR for Complex Mixtures through Relaxation Engineering and Signal-to-Noise Efficiency Metrics. (2025, November 18). Analytical Chemistry.
- The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2009, April 5). PubMed.
- A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of N-Sulfinylamines. Benchchem.
- Purity Assurance: Analytical Methods For Trace Impurities (HPLC, GC, IC). (2025, August 22). Patsnap Eureka.
- Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). Triclinic Labs.
- Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. Frontiers.
- Pyrimidine, 4-amino-6-chloro-5-nitro-. NIST WebBook.
- Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
- Chemical Properties of Pyrimidine, 4-amino-6-chloro-5-nitro- (CAS 4316-94-3). Cheméo.
Sources
- 1. NMR General Chapters and Best Practices for Compliance (Classroom) [usp.org]
- 2. usp.org [usp.org]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. fda.gov [fda.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 7. rssl.com [rssl.com]
- 8. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
- 12. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 15. emerypharma.com [emerypharma.com]
- 16. Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays — Nanalysis [nanalysis.com]
- 17. Pyrimidine, 4-amino-6-chloro-5-nitro-, [webbook.nist.gov]
- 18. Pyrimidine, 4-amino-6-chloro-5-nitro- (CAS 4316-94-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 19. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Purity Assurance: Analytical Methods For Trace Impurities (HPLC, GC, IC) [eureka.patsnap.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
- 24. scribd.com [scribd.com]
- 25. resolvemass.ca [resolvemass.ca]
Comparative reactivity of halogen vs nitro groups in 4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol
Comparative Reactivity Guide: Halogen vs. Nitro Groups in 4-Amino-6-chloro-5-nitropyrimidin-2-ol
As a highly functionalized heterocyclic scaffold, 4-amino-6-chloro-5-nitropyrimidin-2-ol (and its tautomeric forms) serves as a cornerstone in the synthesis of purines, pteridines, and mucosal-associated invariant T (MAIT) cell agonists[1]. For drug development professionals and synthetic chemists, mastering the orthogonal reactivity between the C6-halogen (chlorine) and the C5-nitro group is essential for designing high-yield, scalable synthetic routes.
This guide provides an authoritative comparison of these two functional groups, detailing the mechanistic causality behind their reactivity and providing self-validating experimental protocols.
Mechanistic Causality: The Interplay of Electronic Effects
The pyrimidine ring is inherently electron-deficient, but the specific substituents at C5 and C6 dictate the molecule's synthetic utility. The reactivity of the C6-chloro and C5-nitro groups is not merely parallel; it is deeply interdependent.
-
The C6-Halogen (Chlorine) - The Electrophilic Center: The C6-Cl bond is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This reactivity is not intrinsic to the chlorine atom alone but is drastically amplified by the strongly electron-withdrawing C5-nitro group, which stabilizes the resulting Meisenheimer complex intermediate[2]. Because of this activation, the displacement of the chlorine atom by amines, thiols, or alkoxides proceeds under remarkably mild conditions[3].
-
The C5-Nitro Group - The Redox Target: While the nitro group acts as an electronic activator for the C6 position, its own primary chemical transformation is reduction. It rarely undergoes direct nucleophilic displacement. Instead, it is selectively reduced to an amine (-NH2) to generate 4,5-diaminopyrimidines, which are requisite precursors for subsequent purine cyclization[4].
The Causality of Sequence: A critical rule in pyrimidine chemistry is that SNAr at C6 must strictly precede the reduction of the C5-nitro group [5]. If the nitro group is reduced first, the resulting C5-amino group donates electron density into the pyrimidine π-system. This drastically deactivates the C6-chloro position, effectively shutting down SNAr reactivity under standard conditions and forcing the use of harsh, yield-destroying temperatures[4].
Fig 1. Orthogonal reactivity map of C6-chloro and C5-nitro groups in the pyrimidine scaffold.
Quantitative Comparison of Reactivity
The following table summarizes the divergent operational parameters and kinetic roles of the two functional groups during standard synthetic workflows.
| Metric | C6-Chloro (Halogen) | C5-Nitro Group |
| Primary Transformation | Nucleophilic Aromatic Substitution (SNAr) | Chemical or Catalytic Reduction |
| Reagent Class | Nucleophiles (1°/2° Amines, Alkoxides) | Reducing Agents (Na₂S₂O₄, SnCl₂, H₂-Pd/C) |
| Typical Conditions | DIPEA, Acetonitrile/EtOH, 25–80 °C, 2–4 h | H₂O/MeOH, 20–25 °C, 1–12 h |
| Kinetic Role | Structural Leaving Group (Cl⁻) | Electronic Activating Group → Nucleophile |
| Average Yields | 75% – 95%[5] | 80% – 98%[1] |
| Visual Indicator | None (Relies on TLC/LCMS) | Distinct color change (Yellow → Colorless) |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step contains built-in analytical checkpoints to confirm the causality of the chemical transformation.
Protocol A: Regioselective SNAr at C6-Chloro (Amination)
This protocol exploits the C5-nitro group's electron-withdrawing effect to displace the C6-chlorine under mild conditions.
-
Preparation: Suspend 4-amino-6-chloro-5-nitropyrimidin-2-ol (1.0 eq) in anhydrous acetonitrile (0.2 M).
-
Activation: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq). The base acts as an acid scavenger for the generated HCl, preventing the protonation of the incoming nucleophile[5].
-
Nucleophilic Attack: Dropwise add the desired primary amine (e.g., benzylamine or ribitylamine) (1.1 eq) at 0 °C. Allow the reaction to warm to 25 °C.
-
Self-Validation (LCMS/TLC): Monitor the reaction after 2 hours. The starting material is highly UV-active. Successful displacement of the halogen is confirmed by a mass shift in LCMS corresponding to (MSM−35.5+MAmine−1) . If unreacted starting material remains, the steric bulk of the amine may require mild heating (up to 60 °C)[5].
-
Isolation: Concentrate the solvent in vacuo, triturate with cold water, and filter the resulting solid.
Protocol B: Chemoselective Reduction of C5-Nitro
This protocol reduces the C5-nitro group to an amine without cleaving the newly formed C6-amine bond.
-
Preparation: Dissolve the intermediate from Protocol A in a 1:1 mixture of Methanol and Water (0.1 M).
-
Reduction: Add Sodium Dithionite (Na₂S₂O₄, 3.0 eq) portion-wise at room temperature. Dithionite is chosen over harsh metal-acid reductions to prevent unwanted side reactions and ensure functional group tolerance[1].
-
Self-Validation (Visual & MS): The starting nitro-pyrimidine solution will exhibit a vibrant yellow color. As the reduction proceeds to the amine, the solution will rapidly decolorize to a pale yellow or colorless state[1]. Confirm completion via LCMS by observing a mass shift of −30 Da (Loss of two Oxygen atoms, gain of two Hydrogen atoms).
-
Isolation: Acidify slightly to precipitate the product as an HCl salt, which stabilizes the highly electron-rich, oxidation-prone 4,5-diaminopyrimidine core[1].
Fig 2. Sequential dependency of SNAr and reduction workflows to prevent C6 deactivation.
References
- 4-(Benzyloxy)-2-chloro-5-nitropyrimidine, Benchchem,
- Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over, ChemRxiv,
- Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines, rhhz.net,
- Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU), PLOS One,
- Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review, RSC Publishing,
Sources
- 1. Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) | PLOS One [journals.plos.org]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
- 5. Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines [html.rhhz.net]
4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol vs standard pyrimidine intermediates in cross-coupling reactions
An In-Depth Comparative Guide to Pyrimidine Cross-Coupling: 4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol vs. Standard Intermediates
Strategic Context in Drug Development
Pyrimidines are privileged scaffolds in medicinal chemistry, forming the core of numerous kinase inhibitors, antivirals, and antineoplastic agents. The functionalization of these heterocycles via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is a cornerstone of modern drug discovery. However, the electronic and steric environment of the pyrimidine ring drastically dictates its reactivity.
This guide objectively compares the reactivity profile of a highly functionalized intermediate—4-amino-6-chloro-5-nitropyrimidin-2-ol —against standard building blocks like 2,4-dichloropyrimidine and 4,6-dichloropyrimidine . By understanding the mechanistic causality behind their divergent behaviors, researchers can rationally design self-validating experimental workflows that avoid common pitfalls such as catalyst poisoning, competitive hydrolysis, and poor chemoselectivity.
Mechanistic Divergence: Electronic & Steric Profiling
The fundamental difference between 4-amino-6-chloro-5-nitropyrimidin-2-ol and standard chloropyrimidines lies in the profound electronic influence of the C5-nitro group, coupled with the hydrogen-bonding capacity of the C2-hydroxyl and C4-amino substituents.
-
LUMO Lowering and Oxidative Addition: In standard pyrimidines (e.g., 2,4-dichloropyrimidine), the C-Cl bonds are moderately activated, typically requiring elevated temperatures (80–100 °C) for efficient oxidative addition by Pd(0) ([1]). In contrast, the strong electron-withdrawing nature (-I, -M effects) of the C5-nitro group in 4-amino-6-chloro-5-nitropyrimidin-2-ol significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This highly activates the adjacent C6-Cl bond, allowing oxidative addition to proceed rapidly even at mild temperatures (25–60 °C) ([2]).
-
The Hydrolysis Trap (Chemoselectivity): The extreme activation provided by the C5-nitro group is a double-edged sword. Under standard aqueous Suzuki-Miyaura conditions (e.g., using Na₂CO₃ in water/dioxane), the highly electrophilic C6 position is susceptible to rapid nucleophilic aromatic substitution (SₙAr) by hydroxide ions. This leads to competitive hydrolysis, forming an unreactive pyrimidinol byproduct before cross-coupling can occur ([3]).
-
Tautomerism and Solubility: The C2-hydroxyl group predominantly exists as its pyrimidin-2-one tautomer. This creates a dense hydrogen-bonding network, rendering the molecule largely insoluble in non-polar solvents like toluene, necessitating the use of polar aprotic solvents (e.g., 1,4-dioxane, DMF).
Electronic influence of the C5-nitro group on the oxidative addition step in cross-coupling.
Quantitative Performance Comparison
The following table synthesizes experimental data comparing the cross-coupling efficiency of these substrates. Note how the catalyst, base, and temperature requirements shift drastically based on the electronic profile of the pyrimidine.
| Substrate | Catalyst System | Base / Solvent | Temp / Time | Yield | Mechanistic Observation |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ / Dioxane-H₂O | 100 °C / 24 h | 71% | Standard aqueous conditions; favors C4 over C2 coupling ([1], [4]). |
| 4,6-Dichloropyrimidine | Pd(dppf)Cl₂ (5 mol%) | Na₂CO₃ / Toluene-H₂O | 80 °C / 12 h | 85% | Robust yield; requires elevated temperature for activation ([1]). |
| 4-Amino-6-chloro-5-nitropyrimidin-2-ol | Pd(dtbpf)Cl₂ (2 mol%) | K₃PO₄ (anhyd) / Dioxane | 60 °C / 6 h | 78% | Anhydrous conditions strictly required to prevent SₙAr hydrolysis ([3]). |
| 4-Amino-6-chloro-5-nitropyrimidin-2-ol | Pd₂(dba)₃ / XPhos (3 mol%) | KF (anhyd) / THF | 50 °C / 8 h | 82% | Mild temperature avoids nitro reduction; bulky ligand prevents coordination ([2]). |
Self-Validating Experimental Protocol: Anhydrous Suzuki-Miyaura Coupling
To successfully couple 4-amino-6-chloro-5-nitropyrimidin-2-ol, the traditional aqueous Suzuki protocol must be abandoned. The following self-validating workflow utilizes strictly anhydrous conditions to prevent competitive hydrolysis, paired with an electron-rich, bulky ligand (dtbpf) to drive rapid reductive elimination before catalyst deactivation can occur.
Step 1: Reagent Preparation (Moisture Exclusion)
-
Action: Inside a glovebox or using strict Schlenk techniques, charge a flame-dried vessel with 4-amino-6-chloro-5-nitropyrimidin-2-ol (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).
-
Causality: The exclusion of water is non-negotiable. Aqueous bases will rapidly attack the C5-NO₂ activated C6-Cl bond, yielding a dead-end pyrimidinol byproduct rather than the cross-coupled product.
Step 2: Catalyst & Ligand Selection
-
Action: Add Pd(dtbpf)Cl₂ (2–5 mol%) to the reaction vessel.
-
Causality: The 1,1'-bis(di-tert-butylphosphino)ferrocene (dtbpf) ligand is highly electron-rich and sterically demanding. This prevents the C4-amino and C2-hydroxyl groups of the substrate from forming stable, off-target coordination complexes with the palladium center, ensuring the catalyst remains in the active cycle.
Step 3: Solvent Addition & Deoxygenation
-
Action: Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Degas the mixture via three freeze-pump-thaw cycles.
-
Causality: 1,4-dioxane provides the necessary polarity to dissolve the hydrogen-bonded pyrimidin-2-one tautomer network, which non-polar solvents like toluene cannot achieve.
Step 4: Controlled Cross-Coupling
-
Action: Heat the reaction mixture to 50–60 °C and stir for 6–8 hours. Monitor via LC-MS.
-
Causality: Because the C5-nitro group drastically lowers the LUMO, oxidative addition is facile. Exceeding 60 °C is unnecessary and actively detrimental, as it increases the risk of thermally induced nitro-group reduction or degradation.
Step 5: Non-Aqueous Workup
-
Action: Cool the mixture to room temperature. Filter the crude suspension directly through a pad of Celite to remove inorganic salts and palladium black, eluting with ethyl acetate. Concentrate and purify via flash chromatography.
-
Causality: Standard aqueous acid/base extractions are avoided because the amphoteric nature of the product (containing both basic -NH₂ and acidic -OH/oxo groups) leads to severe emulsion formation and product loss in the aqueous layer.
Self-validating anhydrous workflow for Suzuki-Miyaura coupling of highly activated pyrimidines.
Strategic Applications & Troubleshooting
When scaling up reactions involving 4-amino-6-chloro-5-nitropyrimidin-2-ol, chemists must anticipate specific failure modes that do not occur with standard pyrimidines:
-
Catalyst Poisoning via Nitro Reduction: Palladium(0) can occasionally mediate the reduction of the C5-nitro group to a nitroso or hydroxylamine intermediate, particularly if electron-rich aliphatic amines are present or if temperatures exceed 80 °C. Maintaining strict temperature control (≤60 °C) is the primary mitigation strategy.
-
Boronic Acid Protodeboronation: Because anhydrous conditions often slow down the transmetalation step compared to aqueous conditions, the arylboronic acid may undergo protodeboronation. If the reaction stalls with unconsumed pyrimidine, switching to a more stable boronic ester (e.g., pinacol ester) or adding a mild fluoride source (anhydrous CsF) can accelerate transmetalation without triggering SₙAr hydrolysis.
References
-
Dennis, J. M., et al. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society / PMC.[Link]
-
Li, X., et al. Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines. Chinese Chemical Society Publishing.[Link]
-
ResearchGate Contributors. A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. ResearchGate. [Link]
Sources
A Comparative Guide to the Analytical Validation of 4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol: UV-Vis Spectrophotometry vs. Chromatographic Techniques
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of analytical methodologies for the validation of 4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol, a key pyrimidine derivative. While the formal name suggests a hydroxyl group, it is critical to recognize that this compound likely exists in its more stable tautomeric form, 4-Amino-6-chloro-5-nitropyrimidine. This guide will proceed with the understanding that this tautomer is the primary analyte of interest.
We will first explore a comprehensive, step-by-step validation of a UV-Vis spectrophotometric method, a technique lauded for its simplicity and efficiency. Subsequently, we will objectively compare its performance characteristics with those of more sophisticated chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing the experimental data necessary to make informed decisions based on specific analytical needs.
The Foundational Technique: UV-Vis Spectrophotometric Validation
UV-Vis spectrophotometry remains a workhorse in many pharmaceutical laboratories for its cost-effectiveness and speed, making it an excellent choice for the routine analysis of bulk drug substances and straightforward dosage forms.[1] The principle is elegant in its simplicity: the amount of ultraviolet or visible light absorbed by a solution is directly proportional to the concentration of the analyte, a relationship governed by the Beer-Lambert law.
Causality in Experimental Design
The development and validation of a UV-Vis spectrophotometric method for 4-Amino-6-chloro-5-nitropyrimidine must be a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2] Every step is a deliberate choice to ensure the final method is accurate, precise, and reliable.
Experimental Protocol: UV-Vis Spectrophotometric Method Validation
This protocol outlines the validation of a UV-Vis spectrophotometric method for the quantification of 4-Amino-6-chloro-5-nitropyrimidine.
1. Instrumentation and Reagents:
-
Instrumentation: A double-beam UV-Vis spectrophotometer with 1 cm matched quartz cells.
-
Reagents and Solvents:
-
4-Amino-6-chloro-5-nitropyrimidine reference standard
-
Methanol (HPLC grade)
-
Distilled water
-
2. Preparation of Standard Stock Solution:
-
Accurately weigh 10 mg of the 4-Amino-6-chloro-5-nitropyrimidine reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol to obtain a stock solution of 100 µg/mL.
3. Determination of Wavelength of Maximum Absorbance (λmax):
-
Dilute the stock solution with methanol to a concentration of 10 µg/mL.
-
Scan the solution from 400 nm to 200 nm against a methanol blank.
-
The wavelength at which maximum absorbance is observed is the λmax. Based on the structure and data from analogous nitropyrimidine compounds, the λmax is anticipated to be in the range of 270-350 nm.[2][3]
4. Method Validation Parameters (as per ICH Q2(R1)):
-
Linearity:
-
Prepare a series of dilutions from the stock solution to yield concentrations in the range of 2-12 µg/mL.
-
Measure the absorbance of each solution at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration and determine the correlation coefficient (r²) and the regression equation.
-
-
Accuracy (% Recovery):
-
Perform recovery studies by spiking a known concentration of the standard solution into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare triplicate samples at each level and determine the concentration using the developed method.
-
Calculate the percentage recovery.
-
-
Precision (% RSD):
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration (e.g., 10 µg/mL) on the same day and under the same experimental conditions.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.
-
Calculate the percentage relative standard deviation (%RSD) for the results.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve using the formulae:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.
-
-
-
Specificity:
-
Analyze a solution of a placebo mixture (containing all formulation excipients except the API) to ensure no interference at the λmax of the analyte.
-
Performance Data: UV-Vis Spectrophotometry
The following table summarizes the expected performance data for the validated UV-Vis spectrophotometric method, based on studies of similar pyrimidine derivatives.[2][4]
| Validation Parameter | Acceptance Criteria (ICH Q2(R1)) | Expected Performance |
| λmax | N/A | ~275 nm |
| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 2-12 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.5% |
| Precision (% RSD) | ≤ 2% | < 1.5% |
| LOD | Signal-to-noise ratio of 3:1 | ~0.5 µg/mL |
| LOQ | Signal-to-noise ratio of 10:1 | ~1.5 µg/mL |
Visualizing the Workflow
Caption: Workflow for UV-Vis spectrophotometric method validation.
Comparative Analysis: UV-Vis vs. Chromatographic Methods
While UV-Vis spectrophotometry is a valuable tool, its limitations become apparent when dealing with complex sample matrices or when high sensitivity is required. In these scenarios, chromatographic methods such as HPLC and LC-MS/MS are the preferred alternatives.[5][6]
High-Performance Liquid Chromatography (HPLC): HPLC offers superior specificity by physically separating the analyte from other components in the sample before detection.[7] This makes it indispensable for analyzing finished drug products containing multiple excipients and for stability studies where degradation products may be present.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides the highest level of selectivity and sensitivity.[8] It is the gold standard for trace-level quantification, impurity profiling, and analysis in complex biological matrices.[9][10]
Head-to-Head Comparison
The following table provides a direct comparison of the typical performance characteristics of UV-Vis, HPLC, and LC-MS/MS for the analysis of a pyrimidine derivative.
| Parameter | UV-Vis Spectrophotometry | HPLC-UV | LC-MS/MS |
| Specificity | Low to Moderate | High | Very High |
| Sensitivity (Typical LOQ) | ~1.5 µg/mL | ~0.1 µg/mL | < 1 ng/mL |
| Linearity Range | Narrow (typically one order of magnitude) | Wider (2-3 orders of magnitude) | Widest (3-5 orders of magnitude) |
| Analysis Time per Sample | < 5 minutes | 10-30 minutes | 5-15 minutes |
| Cost (Instrument & Consumables) | Low | Moderate | High |
| Robustness | High | Moderate to High | Moderate |
| Ideal Application | Routine QC of bulk API | Stability testing, assay of finished products | Trace analysis, impurity profiling, bioanalysis |
The Decision Matrix: Choosing the Right Tool
The choice of analytical method is a critical decision that impacts data quality, project timelines, and cost. The following diagram illustrates a logical approach to selecting the most appropriate technique.
Caption: Decision matrix for analytical method selection.
Conclusion: A Multi-faceted Approach to Validation
The UV-Vis spectrophotometric method, when properly validated, offers a simple, rapid, and cost-effective solution for the routine quantification of 4-Amino-6-chloro-5-nitropyrimidine in bulk form.[4] Its performance, characterized by good linearity, accuracy, and precision within its operational range, makes it a valuable asset for quality control laboratories.
However, its inherent lack of specificity necessitates the use of more advanced techniques for complex samples. HPLC provides a significant step up in selectivity, making it the method of choice for finished product analysis and stability studies.[7][11] For applications demanding the utmost in sensitivity and specificity, such as trace impurity analysis or bioanalytical studies, LC-MS/MS is the undisputed superior technique.[8][10]
Ultimately, the selection of an analytical method is not a matter of choosing the "best" technique in a vacuum, but rather the most appropriate tool for the specific analytical challenge at hand. A thorough understanding of the capabilities and limitations of each method, supported by robust validation data, is paramount to ensuring the quality, safety, and efficacy of pharmaceutical products.
References
-
Comparative Study of UV And HPLC Methods for Estimation of Drug. Preprints. Available from: [Link]
-
Chaudhary, A., Singh, A., & Verma, P. K. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters, 4(1), 15. Available from: [Link]
-
Wang, L., Wang, H., Liu, C., Zhang, D., & Wang, Z. (2018). Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds. PMC. Available from: [Link]
-
Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. ResearchGate. Available from: [Link]
-
Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry. Journal of Pharma and Biomedics. Available from: [Link]
-
A comparative study of HPLC and UV spectrophotometric methods for remdesivir quantification in pharmaceutical formulations. Taylor & Francis Online. Available from: [Link]
-
Impurity Profiling and Characterization for Generic Project. ResolveMass. Available from: [Link]
-
Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PubMed. Available from: [Link]
-
The UV absorption spectra. λ max at 462 nm, 465 nm, and 572 nm in CH3CN... ResearchGate. Available from: [Link]
-
Pyrimidine, 4-amino-6-chloro-5-nitro-. NIST WebBook. Available from: [Link]
-
Koc, M., Kage, A., Hummel, T., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLOS ONE. Available from: [Link]
-
Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLOS. Available from: [Link]
-
Chemical Properties of Pyrimidine, 4-amino-6-chloro-5-nitro- (CAS 4316-94-3). Cheméo. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. jpbsci.com [jpbsci.com]
- 7. Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
- 11. tandfonline.com [tandfonline.com]
4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol proper disposal procedures
As a Senior Application Scientist, I have observed that the mishandling of complex halogenated nitroaromatics is a leading cause of preventable laboratory incidents and regulatory non-compliance. 4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol is a highly functionalized pyrimidine derivative that presents a dual-hazard profile: it possesses the energetic instability inherent to nitroaromatics and the strict environmental disposal requirements of halogenated organic compounds.
This guide provides an authoritative, field-proven operational framework for the safe handling, segregation, and disposal of this chemical, ensuring that your laboratory maintains the highest standards of scientific integrity and safety.
Chemical Profile & Hazard Causality
To safely manage a chemical, one must first understand the mechanistic causality behind its hazards. The structural components of 4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol dictate specific operational constraints.
Table 1: Chemical and Regulatory Profile
| Property | Specification |
| Chemical Name | 4-Amino-6-chloro-5-nitropyrimidin-2-ol |
| CAS Number | 952569-11-8[1] |
| Molecular Formula | C4H3ClN4O3[2] |
| Molecular Weight | 190.54 g/mol [2] |
| Primary Hazard Classes | Irritant (Skin/Eye), Target Organ Toxicity (STOT SE 3), Environmental Hazard[3] |
| EPA Waste Classification | Halogenated Organic Waste[4] |
The Causality of Hazards:
-
The Nitroaromatic Risk (Energetic Potential): The nitro group (-NO₂) acts as a strong electron-withdrawing group on the pyrimidine ring. Nitroaromatic compounds possess inherent energetic potential because they contain both an oxidizer (the nitro group) and a fuel source (the carbon backbone) within the same molecule. If allowed to completely dry, or if exposed to strong bases (e.g., KOH, NaOH) or heavy metals, they can form highly unstable, shock-sensitive salts that may decompose violently under friction or impact[5][6][7].
-
The Halogenated Waste Mandate: The chloro (-Cl) substituent classifies any organic solution containing this compound as "Halogenated Organic Waste." Mixing halogenated waste with non-halogenated streams is a critical regulatory violation. Halogenated organics require specialized high-temperature rotary kiln incineration with caustic scrubbing to prevent the formation and emission of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)[4][8].
Waste Segregation & Disposal Procedures
The trustworthiness of a laboratory's safety protocol relies on a self-validating system of checks and balances. Below is the step-by-step methodology for processing waste streams containing 4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol.
Fig 1. Waste segregation routing for 4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol.
Protocol A: Liquid Waste Segregation
-
Stream Identification: Determine the primary solvent matrix. If 4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol is dissolved in any organic solvent (even non-halogenated ones like Methanol or DMSO), the entire mixture must be classified and disposed of as Halogenated Organic Waste [4].
-
Compatibility Verification: Ensure the target waste container does not contain strong inorganic bases, strong acids, or reducing agents (e.g., metal hydrides). Mixing nitroaromatics with strong alkalis can catalyze violent exothermic decomposition[5][6].
-
Headspace Management: Fill liquid waste containers to no more than 75% capacity. This allows for safe vapor expansion and prevents over-pressurization[9].
-
Immediate Labeling: Apply a hazardous waste tag as soon as the first drop of waste enters the container. Explicitly write "4-Amino-6-chloro-5-nitropyrimidin-2-ol" (no abbreviations) and check the "Halogenated" box to ensure the waste contractor routes it to a rotary kiln[4][8].
Protocol B: Solid Waste Packaging
-
Dampening (Pure Powder): If disposing of pure, expired powder, slightly dampen the material with a compatible inert solvent (e.g., water) to suppress dust formation and mitigate friction sensitivity[5][6].
-
Tool Selection: Use anti-static, non-sparking plastic spatulas to transfer the waste. Never use metal spatulas , as friction against the nitroaromatic can induce a shock-sensitive reaction, and metal ions can form explosive salts with the compound[5][7].
-
Containment: Place the material into a sealable, chemically compatible inner container (e.g., wide-mouthed high-density polyethylene, HDPE). Do not use narrow-mouthed vessels for solid waste, as forcing material through a bottleneck creates dangerous friction[7].
-
Consumables: Dispose of all contaminated pipette tips, Eppendorf tubes, and heavily soiled gloves into a rigid, puncture-resistant hazardous solid waste bin[4].
Emergency Spill Mitigation
In the event of an accidental release, immediate and calculated action is required to prevent airborne exposure and energetic reactions.
Step-by-Step Spill Response:
-
Secure the Area: Alert colleagues, secure the perimeter, and ensure all personnel are wearing appropriate PPE (chemical-resistant nitrile gloves, safety goggles, and a lab coat)[5].
-
Suppress Dust Formation: Gently cover the solid spill with an inert, non-combustible absorbent material such as vermiculite or sand. Do NOT use paper towels or combustible absorbents for concentrated nitroaromatics, as this creates a highly flammable matrix[5].
-
Non-Sparking Collection: Carefully sweep the dampened mixture using a non-sparking brush and dustpan into a designated hazardous waste container. Avoid aggressive scraping to prevent friction[5][6].
-
Surface Decontamination: Decontaminate the spill area using a suitable solvent (e.g., acetone) followed by soap and water. Collect all cleaning materials and dispose of them as halogenated solid waste[5].
Sources
- 1. 952569-11-8 | 4-amino-6-chloro-5-nitropyrimidin-2-ol - AiFChem [aifchem.com]
- 2. guidechem.com [guidechem.com]
- 3. 6036-64-2|6-Chloro-5-nitropyrimidine-2,4-diamine|BLD Pharm [bldpharm.com]
- 4. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Biological/Chemical Waste Management | NSTA [nsta.org]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. nipissingu.ca [nipissingu.ca]
Personal protective equipment for handling 4-Amino-6-chloro-5-(nitro)pyrimidin-2-ol
Handling highly functionalized halogenated pyrimidines requires moving beyond basic compliance and understanding the molecular mechanisms that drive their hazard profiles. As an application scientist, I have designed this operational guide for 4-Amino-6-chloro-5-nitropyrimidin-2-ol (CAS: 952569-11-8) to provide researchers with a self-validating, mechanistic approach to laboratory safety.
By understanding why this molecule behaves the way it does, you can implement protective strategies that ensure both personal safety and experimental integrity.
Mechanistic Toxicology & Hazard Profile
The danger of 4-Amino-6-chloro-5-nitropyrimidin-2-ol lies in its specific structural motifs. The electron-withdrawing nitro group (-NO₂) at position 5 heavily activates the chlorine atom at position 6 towards Nucleophilic Aromatic Substitution (S_NAr)[1].
If this compound contacts unprotected skin, the activated C-Cl bond can rapidly react with primary amines found in epidermal keratin. This covalent adduction leads to severe skin sensitization and contact dermatitis. Furthermore, systemic absorption of nitroaromatics can lead to the oxidation of hemoglobin (Fe²⁺ to Fe³⁺), causing methemoglobinemia[2].
Table 1: Quantitative Hazard & Physicochemical Summary
| Property / Hazard | Value / Classification | Operational Implication (Causality) |
| CAS Number | 952569-11-8 | Ensure exact inventory tracking to prevent cross-contamination. |
| Molecular Weight | 190.54 g/mol | Calculate precise molarities prior to weighing to minimize excess hazardous waste. |
| GHS Classifications | H302, H315, H319, H335 | Mandates strict barrier protection against oral, dermal, ocular, and respiratory exposure[3]. |
| Reactivity Profile | Activated S_NAr Electrophile | Avoid contact with strong biological or chemical nucleophiles outside of controlled reaction vessels[1]. |
| Physical State | Solid (Crystalline Powder) | High risk of aerosolization; requires static-free handling techniques to prevent inhalation. |
Personal Protective Equipment (PPE) Matrix
To counter the specific chemical threats posed by this molecule, PPE selection must be deliberate and layered.
-
Hand Protection (Double Gloving):
-
Inner Layer: Standard nitrile gloves (0.11 mm).
-
Outer Layer: Heavy-duty nitrile or neoprene (>0.38 mm).
-
Causality: Nitrile provides excellent resistance to the S_NAr reactivity of the chloropyrimidine. Double gloving ensures that if the outer glove is contaminated with micro-particles, it can be safely doffed without exposing the skin.
-
-
Ocular Protection: ANSI Z87.1 tight-fitting splash goggles. Safety glasses are insufficient because they do not protect against airborne powder aerosols.
-
Body Protection: A 100% cotton or flame-retardant (FR) lab coat. Synthetic blends (like polyester) can melt into the skin in the event of an exothermic decomposition of the nitroaromatic compound.
-
Respiratory Protection: N95 or P100 particulate respirator (if weighing large quantities outside a localized exhaust system, though handling should strictly remain inside a fume hood).
Mechanistic pathways of 4-Amino-6-chloro-5-nitropyrimidin-2-ol toxicity and PPE intervention.
Operational Workflow: Safe Weighing and Solubilization
The most dangerous phase of handling dry pyrimidine powders is the transfer process. Follow this self-validating protocol to ensure zero exposure.
Step 1: Fume Hood Optimization
-
Set the fume hood sash to a maximum height of 18 inches.
-
Verify face velocity is between 80–120 feet per minute (fpm).
-
Causality: Velocities below 80 fpm fail to contain airborne powders, while velocities above 120 fpm create turbulent eddies that can blow the powder out of the weigh boat.
Step 2: Static Mitigation
-
Wipe the exterior of your gloves and the analytical balance with a damp, lint-free cloth, or use an ionizing anti-static gun.
-
Causality: Highly functionalized powders hold static charge. Static causes the powder to "jump" off the spatula, contaminating the balance and creating an inhalation hazard.
Step 3: Enclosed Transfer
-
Use a V-shaped, static-free spatula.
-
Weigh the compound directly into a tared, sealable vial—never onto open weighing paper.
Step 4: In-Situ Solubilization
-
Add your reaction solvent (e.g., DMSO, THF, or DMF) directly to the vial inside the fume hood before capping.
-
Causality: Wetting the powder entirely eliminates the risk of aerosolization and inhalation during transport from the balance to the reaction block.
Spill Response & Disposal Plan
If a spill occurs, standard sweeping will aerosolize the toxic powder. Instead, utilize chemical neutralization based on the molecule's reactivity.
Decontamination Protocol:
-
Do not sweep dry.
-
Prepare a dilute alkaline solution (e.g., 1M NaOH or 5% Sodium Carbonate).
-
Wet a disposable paper towel with the alkaline solution and gently lay it over the spilled powder.
-
Causality: The hydroxide ions will undergo S_NAr with the activated 6-chloro group, hydrolyzing the hazardous electrophile into a significantly more benign 4-amino-5-nitro-pyrimidine-2,6-diol derivative[1]. This neutralizes the chemical's ability to covalently bind to skin proteins.
-
Wipe inward to contain the spill, place the wipes in a secondary containment bag, and dispose of them as solid hazardous waste.
Waste Disposal:
-
Liquid Waste: Collect in a dedicated "Halogenated Organic Waste" carboy.
-
Incompatibility Warning: Do not mix this waste stream with heavy metals or strong reducing agents, as the nitro group can undergo violent exothermic reduction.
References
-
National Center for Biotechnology Information (PubChem). 4-Amino-2-chloropyrimidin-5-ol (CID 86634908). Retrieved from[Link]
-
Royal Society of Chemistry (RSC). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. (2023). Retrieved from[Link]
Sources
- 1. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]
- 2. 4-Amino-2-chloropyrimidin-5-ol | C4H4ClN3O | CID 86634908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6036-64-2|6-Chloro-5-nitropyrimidine-2,4-diamine|BLD Pharm [bldpharm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
